molecular formula C16H22ClNO3 B078127 4-Hydroxypropranolol hydrochloride CAS No. 14133-90-5

4-Hydroxypropranolol hydrochloride

Cat. No.: B078127
CAS No.: 14133-90-5
M. Wt: 311.80 g/mol
InChI Key: ROUJENUXWIFONU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propranolol inhibits β1-, β2-, and β3-adrenergic receptors with log KD values of -8.16, -9.08, and -6.93, respectively. (±)-4-hydroxy Propranolol is an active metabolite of propranolol, inhibiting β1- and β2-adrenergic receptors with KD values of 2.4 and 5.8 nM, respectively. It is comparable to propranolol in potency in antagonizing the effects of isoprenaline on heart rate and blood pressure in cats and dogs. (±)-4-hydroxy Propranolol also has antioxidant properties at micromolar concentrations.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUJENUXWIFONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10476-53-6 (Parent)
Record name 4-Hydroxypropranolol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014133905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40388470, DTXSID70931074
Record name 4-Hydroxypropranolol HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14133-90-5, 69233-16-5
Record name 4-Hydroxypropranolol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14133-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxypropranolol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014133905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxypropranolol HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Hydroxypropranolol hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of 4-Hydroxypropranolol (B128105) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxypropranolol is a primary and pharmacologically active metabolite of the widely used non-selective beta-blocker, propranolol (B1214883).[1] Formed in the liver via aromatic hydroxylation, this metabolite contributes to the overall therapeutic and pharmacological profile of its parent compound.[2] This technical guide provides a comprehensive overview of the mechanism of action of 4-hydroxypropranolol hydrochloride, detailing its molecular interactions, signaling pathways, and multifaceted pharmacological activities. Quantitative data are presented for comparative analysis, and detailed experimental protocols are provided for key assays.

Core Mechanism of Action: β-Adrenergic Receptor Antagonism

The principal mechanism of action of 4-hydroxypropranolol is the competitive, non-selective antagonism of β-adrenergic receptors (β-ARs).[1] It exhibits comparable potency to propranolol in blocking both β1- and β2-adrenergic receptors.[3] This blockade inhibits the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to these receptors, thereby attenuating the downstream signaling cascade typically initiated by sympathomimetic amines.[]

Receptor Selectivity

4-Hydroxypropranolol is classified as a non-selective β-blocker, meaning it does not show significant preference for β1- over β2-adrenergic receptors.[1] This is evidenced by its similar pA2 values for both receptor subtypes.[3][5] The pA2 value is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response.

Downstream Signaling Pathway

By blocking β-adrenergic receptors, 4-hydroxypropranolol inhibits the activation of the associated Gs protein. This, in turn, prevents the activation of adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[6] The reduction in cAMP levels decreases the activity of Protein Kinase A (PKA), which ultimately leads to the physiological effects of β-blockade, such as reduced heart rate, myocardial contractility, and blood pressure.[6]

Beta_Adrenergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Catecholamines Catecholamines (Epinephrine, Norepinephrine) Receptor β-Adrenergic Receptor (β1 / β2) Catecholamines->Receptor Binds & Activates HP 4-Hydroxypropranolol HP->Receptor Binds & Blocks Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by Adenylyl Cyclase PKA Protein Kinase A (Inactive) cAMP->PKA PKA_active Protein Kinase A (Active) PKA->PKA_active Activates Response Physiological Response (e.g., ↑ Heart Rate, ↑ Contractility) PKA_active->Response Phosphorylates Targets

Figure 1: β-Adrenergic Receptor Signaling and Blockade by 4-Hydroxypropranolol.

Ancillary Pharmacological Properties

Beyond its primary β-blocking activity, 4-hydroxypropranolol exhibits several other notable pharmacological effects.

Intrinsic Sympathomimetic Activity (ISA)

4-Hydroxypropranolol possesses intrinsic sympathomimetic activity (ISA), meaning it can act as a partial agonist at β-adrenergic receptors.[1][7] In states of low catecholamine levels (e.g., at rest), it can cause mild receptor stimulation.[1] This was demonstrated in studies where 4-hydroxypropranolol induced an increase in heart rate in catecholamine-depleted rats.[1][8] This partial agonism may result in less pronounced resting bradycardia compared to β-blockers lacking ISA.[9]

Membrane-Stabilizing Activity (MSA)

At higher concentrations, 4-hydroxypropranolol exhibits membrane-stabilizing activity, a quinidine-like effect that is independent of its β-blocking properties.[1][10] This effect is attributed to the inhibition of sodium channels in the cell membrane, which can reduce the rate of rise of the cardiac action potential.[1][11] This activity is generally not considered clinically significant at therapeutic doses but may play a role in overdose scenarios.[1][10]

Potent Antioxidant Properties

A distinguishing feature of 4-hydroxypropranolol is its potent antioxidant activity, which is significantly greater than that of its parent compound, propranolol, and even surpasses that of the vitamin E analog, Trolox.[12][13] It acts as a "chain-breaking" antioxidant, effectively inhibiting lipid peroxidation in membranes and protecting against oxidative stress.[12][13] This property may contribute to the cardiovascular protective effects of propranolol.[12]

Metabolism and Pharmacokinetics

4-Hydroxypropranolol is formed from propranolol primarily in the liver through aromatic hydroxylation, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP2D6.[2][14] It is then further metabolized via glucuronidation and sulfation for excretion.[2][14] The sulfation of 4-hydroxypropranolol is mediated by the enzyme SULT1A3.[14]

Metabolism_Pathway Propranolol Propranolol Hydroxypropranolol 4-Hydroxypropranolol (Active) Propranolol->Hydroxypropranolol CYP2D6 (Aromatic Hydroxylation) Metabolites Glucuronide and Sulfate Conjugates (Inactive) Hydroxypropranolol->Metabolites UGTs / SULT1A3 (Glucuronidation/Sulfation) Excretion Excretion Metabolites->Excretion

Figure 2: Metabolic Pathway of Propranolol to 4-Hydroxypropranolol.

Quantitative Pharmacological Data

The following table summarizes key quantitative parameters that define the pharmacological profile of this compound.

ParameterReceptor/AssayValueSpecies/SystemReference
pA2 β1-Adrenergic Receptor8.24-[3][5]
pA2 β2-Adrenergic Receptor8.26-[3][5]
IC50 Lipid Peroxidation (microsomes)1.1 µMRat Hepatic Microsomes[12][13][15]
EC50 Glutathione Loss Protection1.2 µMBovine Aortic Endothelial Cells[12][13][15]
EC50 Antagonism of Isoprenaline (Tachycardia & Vasodepression)54 µg/kgCat[15]

Experimental Protocols

Protocol: Competition Radioligand Binding Assay for β-Adrenergic Receptors

This protocol outlines a method to determine the binding affinity (Ki) of 4-hydroxypropranolol for β-adrenergic receptors.[16][17]

Objective: To determine the inhibitory constant (Ki) of 4-hydroxypropranolol at β1- and β2-adrenergic receptors.

Materials:

  • Test Compound: this compound.

  • Membrane Preparation: Source of β-adrenergic receptors (e.g., cell membranes from HEK293 cells overexpressing the human β1 or β2 receptor, or tissue homogenates from heart ventricles).[16]

  • Radioligand: A high-affinity β-AR antagonist radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol).[16]

  • Non-specific Binding Control: A high concentration of a non-radiolabeled β-AR antagonist (e.g., 10 µM Propranolol).[16]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.[16]

  • Wash Buffer: Ice-cold Assay Buffer.[16]

  • 96-well plates, glass fiber filter mats, cell harvester, scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of 4-hydroxypropranolol in assay buffer (e.g., from 10⁻¹⁰ M to 10⁻⁴ M). Dilute the radioligand to a final concentration approximately equal to its dissociation constant (Kd).[16]

  • Assay Setup (in triplicate):

    • Total Binding: Add membrane preparation, radioligand, and assay buffer.[16]

    • Non-specific Binding: Add membrane preparation, radioligand, and the non-specific binding control (e.g., 10 µM Propranolol).[16]

    • Competition Binding: Add membrane preparation, radioligand, and varying concentrations of 4-hydroxypropranolol.[16]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.[16]

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filter mat using a cell harvester. This separates receptor-bound from free radioligand.[16]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[16]

  • Detection: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.[16]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the 4-hydroxypropranolol concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[16]

Protocol: cAMP Functional Assay

This protocol describes a method to measure the functional antagonism of β-adrenergic receptors by 4-hydroxypropranolol.[18][19]

Objective: To determine the potency of 4-hydroxypropranolol in inhibiting agonist-induced cAMP production.

Materials:

  • Cell Line: A cell line expressing the β-adrenergic receptor of interest (e.g., HEK293-β2AR).

  • Agonist: A β-AR agonist (e.g., Isoproterenol).

  • Antagonist: this compound.

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.

  • cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, GloSensor™, or AlphaScreen).[20][21]

  • Cell culture reagents, 96-well plates.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and grow to the desired confluency.[18]

  • Pre-incubation: Pre-incubate the cells with varying concentrations of 4-hydroxypropranolol for a specified time (e.g., 15-30 minutes).

  • Stimulation: Add a fixed concentration of the β-adrenergic agonist (e.g., Isoproterenol at its EC80) in the presence of a PDE inhibitor.[18]

  • Incubation: Incubate for a defined period to allow for cAMP production (e.g., 10-15 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.[19]

  • Data Analysis:

    • Plot the measured cAMP levels (or the assay signal, which may be inversely proportional to cAMP) against the logarithm of the 4-hydroxypropranolol concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of 4-hydroxypropranolol that inhibits 50% of the agonist-induced cAMP response.

    • From this data, a Schild analysis can be performed by repeating the agonist dose-response curve in the presence of several fixed concentrations of the antagonist to determine the pA2 value.[22][23][24]

Experimental_Workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (IC50 / pA2) b1 Prepare Receptor Membranes b2 Incubate with Radioligand & 4-OH-Propranolol b1->b2 b3 Separate Bound/ Free Ligand b2->b3 b4 Quantify Radioactivity b3->b4 b5 Calculate IC50 & Ki b4->b5 f1 Culture Cells Expressing β-Adrenergic Receptor f2 Pre-incubate with 4-OH-Propranolol f1->f2 f3 Stimulate with Agonist (e.g., Isoproterenol) f2->f3 f4 Measure cAMP Production f3->f4 f5 Calculate IC50 or pA2 f4->f5

Figure 3: General Experimental Workflow for β-Blocker Characterization.

Conclusion

This compound is a multifaceted active metabolite of propranolol. Its primary mechanism of action is non-selective β-adrenergic receptor antagonism, with a potency similar to its parent drug.[1] This core activity is complemented by intrinsic sympathomimetic activity, membrane-stabilizing effects at high concentrations, and notably potent antioxidant properties.[1][12] Understanding this complex pharmacological profile is crucial for drug development professionals and researchers seeking to fully comprehend the clinical effects of propranolol and to explore the therapeutic potential of its metabolites.

References

Synthesis and Characterization of 4-Hydroxypropranolol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 4-Hydroxypropranolol (B128105) hydrochloride, a significant active metabolite of the widely used beta-blocker, Propranolol (B1214883). This document details the synthetic pathway, experimental protocols for characterization, and presents key quantitative data in a structured format to support research and development activities in the pharmaceutical sciences.

Synthesis of 4-Hydroxypropranolol Hydrochloride

The synthesis of this compound can be achieved through a multi-step process, which has been improved to enhance yield and purity.[1] A common route involves the protection of the hydroxyl group of a starting naphthol derivative, followed by the introduction of the aminopropanol (B1366323) side chain and subsequent deprotection and salt formation.

A reported improved synthesis resolves issues of low yield and purity encountered with certain deprotection methods.[1] This method involves the transformation of 1,4-dihydroxynaphthalene (B165239) to its monoisopropyl ether, which then reacts with epichlorohydrin (B41342).[1] The resulting product is treated with isopropylamine (B41738) to introduce the side chain.[1] Finally, cleavage of the isopropyl ether and subsequent treatment with hydrogen chloride gas yields this compound.[1]

Another synthetic approach involves the reaction of 4-methoxy-1-naphthol (B1194100) with epichlorohydrin in the presence of potassium carbonate, followed by reaction with isopropylamine.[2] The final step in this pathway would be the demethylation to yield the free phenol, which is then converted to the hydrochloride salt.

Synthesis Pathway

Synthesis_Pathway cluster_0 Method 1: Improved Synthesis cluster_1 Method 2: Alternative Route 1,4-Dihydroxynaphthalene 1,4-Dihydroxynaphthalene Monoisopropyl ether Monoisopropyl ether 1,4-Dihydroxynaphthalene->Monoisopropyl ether Isopropanol, HCl (g) Epoxide Intermediate Epoxide Intermediate Monoisopropyl ether->Epoxide Intermediate Epichlorohydrin Protected 4-Hydroxypropranolol Protected 4-Hydroxypropranolol Epoxide Intermediate->Protected 4-Hydroxypropranolol Isopropylamine 4-Hydroxypropranolol 4-Hydroxypropranolol Protected 4-Hydroxypropranolol->4-Hydroxypropranolol BCl3, CH2Cl2 4-Hydroxypropranolol HCl 4-Hydroxypropranolol HCl 4-Hydroxypropranolol->4-Hydroxypropranolol HCl HCl (g), Ether 4-Methoxy-1-naphthol 4-Methoxy-1-naphthol Methoxy Epoxide Intermediate Methoxy Epoxide Intermediate 4-Methoxy-1-naphthol->Methoxy Epoxide Intermediate Epichlorohydrin, K2CO3 4-Methoxypropranolol 4-Methoxypropranolol Methoxy Epoxide Intermediate->4-Methoxypropranolol Isopropylamine Final Product 4-Hydroxypropranolol HCl 4-Methoxypropranolol->Final Product Demethylation, HCl

Caption: Synthetic pathways for this compound.

Experimental Protocol: Improved Synthesis[1]

A detailed, step-by-step protocol based on the improved synthesis method is provided below.

Step 1: Synthesis of 4-Isopropoxy-1-naphthol

  • Dissolve 1,4-dihydroxynaphthalene in isopropanol.

  • Bubble hydrogen chloride gas through the solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the product.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-isopropoxy-1-naphthol.

Step 2: Synthesis of 1-(4-Isopropoxynaphthyloxy)-2,3-epoxypropane

  • React 4-isopropoxy-1-naphthol with an excess of epichlorohydrin in the presence of a suitable base (e.g., potassium carbonate).

  • Heat the reaction mixture under reflux and monitor its progress by TLC.

  • After the reaction is complete, filter the mixture and remove the excess epichlorohydrin under reduced pressure.

  • The crude epoxide intermediate can be purified by column chromatography. A melting point of 65-66°C has been reported for this intermediate.[1]

Step 3: Synthesis of 1-(Isopropylamino)-3-(4-isopropoxynaphthyloxy)-2-propanol

  • Treat the epoxide intermediate with isopropylamine. This reaction is typically carried out in a suitable solvent like methanol (B129727) or ethanol.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent and excess isopropylamine under reduced pressure.

  • The resulting protected 4-Hydroxypropranolol can be purified by recrystallization. A melting point of 68-70°C has been reported.[1]

Step 4: Synthesis of 4-Hydroxypropranolol

  • Dissolve the protected 4-Hydroxypropranolol in a dry solvent such as methylene (B1212753) chloride.

  • Cool the solution in an ice bath and add a solution of boron trichloride (B1173362) (BCl₃) in methylene chloride dropwise.

  • Stir the reaction mixture at low temperature and then allow it to warm to room temperature.

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvent and volatile boron species by repeated addition and evaporation of methanol.

  • The crude 4-Hydroxypropranolol can be purified by crystallization.

Step 5: Synthesis of this compound

  • Dissolve the purified 4-Hydroxypropranolol (500 mg, 1.58 mmol) in 10 ml of ether.[1]

  • Slowly pass hydrogen chloride gas through the solution at 20-25°C until no further precipitation is observed.[1]

  • Remove the ether under vacuum to obtain this compound as a solid.[1]

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity. The following sections detail the experimental protocols for various analytical techniques.

Experimental Workflow for Characterization

Characterization_Workflow cluster_purity Purity Analysis cluster_structure Structural Analysis Synthesized Compound Synthesized Compound Purity Assessment Purity Assessment Synthesized Compound->Purity Assessment Structural Elucidation Structural Elucidation Synthesized Compound->Structural Elucidation HPLC HPLC Purity Assessment->HPLC LC-MS LC-MS Purity Assessment->LC-MS NMR (1H, 13C) NMR (1H, 13C) Structural Elucidation->NMR (1H, 13C) FTIR FTIR Structural Elucidation->FTIR Mass Spectrometry Mass Spectrometry Structural Elucidation->Mass Spectrometry Final Characterization Report Final Characterization Report HPLC->Final Characterization Report LC-MS->Final Characterization Report NMR (1H, 13C)->Final Characterization Report FTIR->Final Characterization Report Mass Spectrometry->Final Characterization Report

Caption: Workflow for the characterization of 4-Hydroxypropranolol HCl.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of this compound.

Experimental Protocol:

  • Column: C18 reversed-phase column (5 µm particle size).[3]

  • Mobile Phase: A mixture of acetonitrile (B52724), methanol, and phosphoric acid, with the pH adjusted to 4.[3]

  • Detection: Fluorescence detector.[3]

  • Quantification: Peak height ratio of the analyte to an internal standard.[3]

Table 1: HPLC Performance Data

ParameterValueReference
Mean Percentage Recovery98.4%[3]
Detection Limit5 ng/ml[3]
Within-day Coefficient of Variation0.8-6.2%[3]
Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and fragmentation pattern of the synthesized compound.

Experimental Protocol:

  • Ionization Mode: Positive electrospray ionization (ESI) is commonly used.[4]

  • Instrumentation: A triple quadrupole or QTOF mass spectrometer can be utilized for MS/MS analysis to study fragmentation.[5]

  • Sample Preparation: The sample is typically dissolved in a suitable solvent like methanol or acetonitrile and infused into the mass spectrometer.

Table 2: Mass Spectrometry Data

ParameterValueReference
Molecular FormulaC₁₆H₂₂ClNO₃[6]
Molecular Weight311.80 g/mol [6]
Dominant FragmentationLoss of the glucuronic acid moiety (for glucuronide conjugate)[2]

A key fragmentation pathway for 4-hydroxypropranolol involves the loss of the isopropylamino side chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol:

  • Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.

  • Instrumentation: A standard FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

Table 3: Tentative FTIR Peak Assignments for Propranolol Hydrochloride (as a reference)

Wavenumber (cm⁻¹)AssignmentReference
~3286O-H (hydroxyl group) stretching[7]
~2962N-H (secondary amine) stretching[7]
~1577Aryl C=C stretching[8]
~1241Aryl O-CH₂ asymmetric stretching[8]
~1103Aryl alkyl ether C-O-C stretching[7]
~771α-substituted naphthalene (B1677914)[7]

The spectrum of this compound is expected to show similar characteristic peaks with potential shifts due to the additional hydroxyl group on the naphthalene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the complete structural elucidation of this compound. While a complete, assigned spectrum for this compound was not found in the search results, the following table provides expected chemical shift regions based on the structure and data for the parent compound, propranolol.[9][10]

Experimental Protocol:

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterium (B1214612) oxide (D₂O).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Experiments: In addition to standard ¹H and ¹³C spectra, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable for unambiguous peak assignments.

Table 4: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Moiety¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic Protons6.5 - 8.5100 - 155
-CH(OH)-~4.0 - 4.5~65 - 70
-CH₂-O-~4.1 - 4.3~70 - 75
-CH₂-N-~3.0 - 3.5~45 - 50
-CH(NH)-~3.2 - 3.7~50 - 55
-CH(CH₃)₂~3.5 (methine), ~1.2 (methyl)~48 (methine), ~22 (methyl)
Phenolic -OHVariable, broad-
Alcoholic -OHVariable, broad-
Amine N-HVariable, broad-

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The improved synthetic protocol offers a reliable method for obtaining this important metabolite. The characterization techniques outlined, along with the provided data, will enable researchers to verify the identity and purity of their synthesized compound, facilitating further studies in drug metabolism, pharmacology, and toxicology. The structured presentation of data and protocols aims to serve as a valuable resource for professionals in the field of drug development.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxypropranolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Hydroxypropranolol (B128105) hydrochloride, a primary active metabolite of the widely used beta-blocker, propranolol (B1214883). Understanding these properties is critical for research, formulation development, and ensuring the therapeutic efficacy and safety of this compound. This document outlines key quantitative data, detailed experimental protocols for their determination, and visual representations of relevant biological pathways and experimental workflows.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of 4-Hydroxypropranolol hydrochloride. This data is essential for predicting its behavior in biological systems and for the design of appropriate dosage forms.

PropertyValueSource
Chemical Name 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-1-naphthalenol, monohydrochloride[1]
Molecular Formula C₁₆H₂₁NO₃ • HCl[1]
Molecular Weight 311.8 g/mol [1]
Appearance Crystalline solid[1]
Melting Point 156-158 °C[2]
pKa (Strongest Acidic) 9.3 (Predicted)N/A
pKa (Strongest Basic) 9.91 (Predicted)N/A
logP 3.476 (Predicted)[2]
Solubility DMF: 50 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL[1]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard pharmaceutical testing procedures.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[3]

Apparatus:

  • Melting point apparatus with a heating block and temperature probe.

  • Glass capillary tubes (sealed at one end).

Procedure:

  • Sample Preparation: A small amount of finely powdered, dry this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, forming a column of 2.5-3.5 mm in height.[4]

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a controlled rate, typically 1 °C/minute, especially when approaching the expected melting point.[4]

  • Observation: The temperature at which the substance first begins to melt (onset point) and the temperature at which the last solid particle disappears (clear point) are recorded. The range between these two temperatures is the melting range. For a pure substance, this range is typically narrow.

pKa Determination (Potentiometric Titration)

The ionization constant (pKa) is critical for predicting the extent of ionization at different physiological pHs, which influences absorption, distribution, and excretion.[5]

Apparatus:

  • Potentiometer with a pH electrode.

  • Magnetic stirrer and stir bar.

  • Burette for titrant delivery.

  • Reaction vessel.

Procedure:

  • Solution Preparation: A solution of this compound of a known concentration (e.g., 1 mM) is prepared in a suitable solvent, typically purified water or a co-solvent system if aqueous solubility is low. The ionic strength of the solution is kept constant using an inert salt like KCl (e.g., 0.15 M).[6]

  • Titration: The solution is placed in the reaction vessel and stirred. A standardized solution of a strong base (e.g., 0.1 M NaOH) is gradually added from the burette. The pH of the solution is recorded after each addition of the titrant.[6]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which 50% of the compound is ionized.[4]

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.

Apparatus:

  • Separatory funnels or vials.

  • Mechanical shaker or vortex mixer.

  • Analytical instrument for concentration measurement (e.g., HPLC-UV).

Procedure:

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4) are mutually saturated by shaking them together for an extended period, followed by separation of the two phases.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is agitated (e.g., shaken or vortexed) for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.

  • Phase Separation and Analysis: The mixture is allowed to stand until the two phases have completely separated. The concentration of this compound in each phase is then determined using a suitable analytical method like HPLC-UV.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Visualizations

Metabolic Pathway of Propranolol to 4-Hydroxypropranolol

Propranolol is metabolized in the liver primarily by the cytochrome P450 enzyme system. The formation of the active metabolite, 4-Hydroxypropranolol, is catalyzed by the CYP2D6 isoform.

G Propranolol Propranolol 4-Hydroxypropranolol 4-Hydroxypropranolol Propranolol->4-Hydroxypropranolol Hydroxylation CYP2D6 CYP2D6 CYP2D6->4-Hydroxypropranolol

Caption: Metabolic conversion of Propranolol.

β-Adrenergic Receptor Signaling Pathway Antagonism

4-Hydroxypropranolol, like its parent compound, acts as an antagonist at β-adrenergic receptors, thereby blocking the downstream signaling cascade initiated by catecholamines like norepinephrine.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Norepinephrine Norepinephrine beta_AR β-Adrenergic Receptor Norepinephrine->beta_AR Binds G_protein G Protein (Gs) beta_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets 4-Hydroxypropranolol 4-Hydroxypropranolol 4-Hydroxypropranolol->beta_AR Blocks

Caption: Antagonism of β-Adrenergic Signaling.

Experimental Workflow for pKa Determination

The following diagram illustrates a typical workflow for determining the pKa of this compound using potentiometric titration.

G start Start prep_sample Prepare 4-Hydroxypropranolol HCl Solution (Known Concentration) start->prep_sample prep_titrant Prepare Standardized NaOH Titrant start->prep_titrant calibrate Calibrate pH Meter prep_sample->calibrate prep_titrant->calibrate titrate Titrate Sample with NaOH, Recording pH and Volume calibrate->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot analyze Determine Inflection Point plot->analyze pka Calculate pKa analyze->pka end End pka->end

Caption: Workflow for pKa Determination.

References

4-Hydroxypropranolol Hydrochloride: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An active metabolite of the widely prescribed beta-blocker propranolol (B1214883), 4-hydroxypropranolol (B128105) hydrochloride, presents a complex pharmacological profile that warrants detailed investigation for its potential therapeutic and toxicological implications. This technical guide provides a comprehensive overview of 4-hydroxypropranolol, focusing on its pharmacological properties, metabolic pathways, and analytical determination for researchers, scientists, and drug development professionals.

Introduction

Propranolol, a non-selective beta-adrenergic receptor antagonist, undergoes extensive metabolism in the body, leading to the formation of numerous metabolites. Among these, 4-hydroxypropranolol is of particular interest due to its significant pharmacological activity.[1][2] This metabolite is formed primarily through the action of the polymorphic cytochrome P450 enzyme, CYP2D6, and exhibits a pharmacological profile that includes beta-blocking effects, intrinsic sympathomimetic activity (ISA), and membrane-stabilizing properties.[1][2][3] Understanding the contribution of 4-hydroxypropranolol to the overall clinical effects of propranolol is crucial for optimizing therapy and ensuring patient safety.

Pharmacological Properties

4-Hydroxypropranolol is not merely an inactive byproduct but an active metabolite with a potency comparable to its parent compound in certain aspects.[4][5] Its pharmacological actions are multifaceted and contribute to the complex effects observed after propranolol administration.

Beta-Adrenergic Blocking Activity

4-Hydroxypropranolol is a potent antagonist of both β1- and β2-adrenergic receptors.[4][5] Studies in various animal models have demonstrated its ability to counteract the effects of isoprenaline, a non-selective beta-agonist, on heart rate and blood pressure.[1][2] This beta-blocking activity is a key contributor to the overall therapeutic effect of propranolol, particularly after oral administration when concentrations of this metabolite can be significant.

Intrinsic Sympathomimetic Activity (ISA)

Unlike its parent compound, 4-hydroxypropranolol possesses intrinsic sympathomimetic activity.[1][2] This means that in the absence of adrenergic stimulation, it can cause a slight activation of beta-adrenoceptors. This property has been demonstrated in catecholamine-depleted animal models, where administration of 4-hydroxypropranolol led to an increase in heart rate.[1][2] The clinical significance of this ISA is a subject of ongoing research.

Membrane Stabilizing Activity

At higher concentrations, 4-hydroxypropranolol exhibits membrane-stabilizing activity, a property also shared by propranolol.[1][2] This local anesthetic-like effect is independent of its beta-blocking action and is thought to be related to its ability to interfere with sodium channels in excitable membranes.

Metabolism and Pharmacokinetics

The formation and elimination of 4-hydroxypropranolol are key determinants of its contribution to the pharmacological effects of propranolol.

Metabolic Pathway

Propranolol is metabolized to 4-hydroxypropranolol primarily through aromatic hydroxylation, a reaction catalyzed predominantly by the cytochrome P450 isoenzyme CYP2D6.[3] The activity of this enzyme is subject to genetic polymorphism, leading to significant inter-individual variability in the formation of 4-hydroxypropranolol. Following its formation, 4-hydroxypropranolol undergoes further phase II metabolism, primarily through glucuronidation and sulfation, to form more water-soluble conjugates that are readily excreted. Several UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A7, UGT1A8, UGT1A9, and UGT2A1, have been identified to be involved in the glucuronidation of 4-hydroxypropranolol.[6][7]

Propranolol Metabolism Propranolol Propranolol 4-Hydroxypropranolol 4-Hydroxypropranolol Propranolol->4-Hydroxypropranolol CYP2D6 Glucuronide Conjugates Glucuronide Conjugates 4-Hydroxypropranolol->Glucuronide Conjugates UGTs Sulfate Conjugates Sulfate Conjugates 4-Hydroxypropranolol->Sulfate Conjugates SULTs Excretion Excretion Glucuronide Conjugates->Excretion Sulfate Conjugates->Excretion

Figure 1: Metabolic pathway of propranolol to 4-hydroxypropranolol and its subsequent conjugation.

Pharmacokinetic Parameters

The pharmacokinetic profile of 4-hydroxypropranolol can vary significantly between individuals due to factors such as genetic variations in CYP2D6 activity and co-administered drugs. The table below summarizes key pharmacokinetic parameters reported in the literature.

ParameterSpeciesValueReference
t1/2 (half-life) Dog69.4 min[8]
Vd (Volume of Distribution) Dog3.39 L/kg[8]
CL (Clearance) Dog53.6 mL/min/kg[8]

Analytical Determination

Accurate and sensitive analytical methods are essential for quantifying 4-hydroxypropranolol in biological matrices to understand its pharmacokinetics and pharmacodynamics. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Experimental Protocols

A common method for extracting 4-hydroxypropranolol from plasma involves solid-phase extraction.

  • Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

  • Loading: Load the plasma sample (typically 0.1 to 1 mL) onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.

  • Elution: Elute 4-hydroxypropranolol and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the analytical system.

A typical reversed-phase HPLC method for the simultaneous determination of propranolol and 4-hydroxypropranolol is outlined below.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size).[5]

  • Mobile Phase: A mixture of acetonitrile, methanol, and a buffer (e.g., phosphate (B84403) buffer at a specific pH).[5]

  • Detection: Fluorescence detection is commonly used due to the native fluorescence of 4-hydroxypropranolol.[1][5] Excitation and emission wavelengths should be optimized for maximum sensitivity.

  • Internal Standard: An appropriate internal standard (e.g., a structurally similar compound not present in the sample) should be used for accurate quantification.

LC-MS/MS offers higher sensitivity and selectivity for the analysis of 4-hydroxypropranolol.

  • Chromatography: Similar to HPLC, a reversed-phase column is typically used for separation. Gradient elution is often employed to optimize the separation of the analyte from matrix components.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 4-hydroxypropranolol and its internal standard are monitored for quantification.[9][10]

Analytical Workflow cluster_0 Sample Preparation cluster_1 Analytical Measurement Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Solid-Phase Extraction Solid-Phase Extraction Protein Precipitation->Solid-Phase Extraction Evaporation & Reconstitution Evaporation & Reconstitution Solid-Phase Extraction->Evaporation & Reconstitution LC-MS/MS System LC-MS/MS System Evaporation & Reconstitution->LC-MS/MS System Injection Data Acquisition Data Acquisition LC-MS/MS System->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Quantification Quantification Data Processing->Quantification

Figure 2: A typical analytical workflow for the determination of 4-hydroxypropranolol in plasma.

Method Validation Parameters

The following table summarizes typical validation parameters for analytical methods used to quantify 4-hydroxypropranolol.

ParameterTypical Range/ValueReference
Linearity (r²) > 0.99[10]
Lower Limit of Quantification (LLOQ) 0.2 - 5 ng/mL[4][10]
Accuracy (% Bias) Within ±15%[11]
Precision (% RSD) < 15%[11]
Recovery > 80%[5]

Signaling Pathway

4-Hydroxypropranolol exerts its primary pharmacological effects by interacting with the beta-adrenergic signaling pathway. As a beta-blocker, it competitively inhibits the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to beta-adrenergic receptors. This prevents the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent downstream effects, such as reduced heart rate and contractility.

Beta-Adrenergic Signaling cluster_0 Cell Membrane Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-Protein G-Protein Beta-Adrenergic Receptor->G-Protein Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts Catecholamines Catecholamines Catecholamines->Beta-Adrenergic Receptor Activates 4-Hydroxypropranolol 4-Hydroxypropranolol 4-Hydroxypropranolol->Beta-Adrenergic Receptor Inhibits ATP ATP ATP->Adenylyl Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects Activates

References

The In Vivo Genesis of 4-Hydroxypropranolol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo formation of 4-Hydroxypropranolol (B128105), the principal active metabolite of the widely used beta-adrenergic receptor antagonist, propranolol (B1214883) hydrochloride. Understanding the metabolic journey of propranolol is paramount for drug development professionals, researchers, and scientists in optimizing therapeutic efficacy and ensuring patient safety. This document details the metabolic pathways, presents key quantitative data, outlines experimental protocols for its study, and provides visual representations of the core processes.

Introduction

Propranolol, a non-selective beta-blocker, undergoes extensive hepatic metabolism following oral administration.[1][2] A significant portion of its pharmacological effect, particularly after initial doses, is attributed to its active metabolite, 4-Hydroxypropranolol.[1][3] This metabolite is pharmacologically equipotent to the parent drug in its beta-blocking activity.[3][4] The formation of 4-Hydroxypropranolol is a critical step in the overall disposition of propranolol and is subject to genetic polymorphism, which can lead to inter-individual variability in drug response.

Metabolic Pathway of Propranolol to 4-Hydroxypropranolol

The primary route for the formation of 4-Hydroxypropranolol from propranolol is through aromatic ring hydroxylation. This reaction is predominantly catalyzed by the cytochrome P450 enzyme, specifically the CYP2D6 isoform, in the liver.[5][6][7][8][9] While CYP2D6 is the main catalyst, some minor contribution from CYP1A2 has also been suggested, especially in individuals with poor CYP2D6 metabolism.[6]

Following its formation, 4-Hydroxypropranolol is further metabolized through Phase II conjugation reactions, primarily glucuronidation and sulfation, to form more water-soluble compounds that are readily excreted.[6][7] The glucuronidation of 4-hydroxypropranolol is carried out by various UGT enzymes, including UGT1A7, UGT1A8, UGT1A9, and UGT2A1.[4][10] Sulfation is mediated by sulfotransferase enzymes, such as SULT1A3.[6]

Metabolic Pathway Diagram

Propranolol_Metabolism Propranolol Propranolol Hydrochloride Metabolite 4-Hydroxypropranolol Propranolol->Metabolite CYP2D6 (major) CYP1A2 (minor) (Aromatic Hydroxylation) Conjugates Glucuronide and Sulfate Conjugates Metabolite->Conjugates UGTs (e.g., UGT1A9) SULTs (e.g., SULT1A3) (Glucuronidation/Sulfation) Excretion Excretion Conjugates->Excretion

Metabolic conversion of propranolol to 4-hydroxypropranolol and its subsequent conjugation.

Quantitative Pharmacokinetic Data

The in vivo formation and disposition of 4-Hydroxypropranolol have been quantified in several studies. The following tables summarize key pharmacokinetic parameters for propranolol and its 4-hydroxy metabolite in humans.

Table 1: Pharmacokinetic Parameters of Propranolol and 4-Hydroxypropranolol After Oral Administration of Propranolol in Humans

ParameterPropranolol4-HydroxypropranololReference
Tmax (Time to Peak Concentration) ~1-4 hours (immediate-release)~1-1.5 hours[7][11]
t½ (Elimination Half-life) ~3-6 hours (immediate-release)~3-4.2 hours[7][11]
Bioavailability ~25% (extensive first-pass metabolism)-[7]

Table 2: Area Under the Plasma Concentration-Time Curve (AUC) After Single Doses of Propranolol in Normal Subjects

Dose AdministrationPropranolol AUC (ng·hr/mL)4-Hydroxypropranolol AUC (ng·hr/mL)Reference
4 mg Intravenous 55 ± 116.6 ± 2.2[11]
20 mg Oral 72 ± 959 ± 9[11]
80 mg Oral 306 ± 46162 ± 21[11]

Table 3: Peak Plasma Concentrations (Cmax) of Propranolol and its Metabolites in Patients with Infantile Hemangioma

AnalyteMean Peak Blood Level (ng/mL)Mean Trough Blood Level (ng/mL)Reference
Propranolol 60.35 ± 37.9024.98 ± 17.68[5]
4-Hydroxypropranolol 1.90 ± 2.370.45 ± 0.52[5]
N-deisopropylpropranolol 0.24 ± 0.180.05 ± 0.05[5]

Experimental Protocols

The study of in vivo 4-Hydroxypropranolol formation involves a variety of experimental models and analytical techniques. Below are detailed methodologies for key experiments.

In Vivo Animal Studies

Animal models are crucial for preclinical investigations of propranolol metabolism.

Objective: To determine the pharmacokinetic profile and metabolic fate of propranolol and 4-Hydroxypropranolol in a mammalian system.

Species: Male Wistar rats or Beagle dogs are commonly used.

Protocol:

  • Animal Acclimatization: House animals in a controlled environment (temperature, humidity, and light-dark cycle) with ad libitum access to food and water for at least one week prior to the study.

  • Drug Administration: Administer a single dose of propranolol hydrochloride orally via gavage or intravenously via a cannulated vein. A typical oral dose for rats might be in the range of 5-20 mg/kg.[12]

  • Blood Sampling: Collect serial blood samples from the tail vein (rats) or cephalic vein (dogs) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Urine and Feces Collection: House animals in metabolic cages to collect urine and feces for a specified period (e.g., 24 or 48 hours) to assess excretion of the parent drug and metabolites.

  • Sample Analysis: Analyze plasma and urine samples for propranolol and 4-Hydroxypropranolol concentrations using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t½, etc.) using appropriate software.

In Vitro Metabolism Studies using Human Liver Microsomes

Human liver microsomes (HLMs) are a standard in vitro tool to study Phase I metabolism.

Objective: To investigate the kinetics of 4-Hydroxypropranolol formation by CYP enzymes in a controlled environment.

Protocol:

  • Reagents and Materials:

    • Human liver microsomes

    • Propranolol hydrochloride solution

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Phosphate (B84403) buffer (pH 7.4)

    • Acetonitrile (for reaction termination)

    • Internal standard for LC-MS/MS analysis

  • Incubation Procedure:

    • Prepare an incubation mixture containing human liver microsomes and phosphate buffer in a microcentrifuge tube.

    • Add the propranolol solution to the mixture.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile. This also precipitates the microsomal proteins.

  • Sample Processing:

    • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube.

  • Analytical Quantification: Analyze the supernatant for the concentration of 4-Hydroxypropranolol using a validated LC-MS/MS method.

Experimental Workflow Diagram

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study Animal_Model Animal Model (e.g., Rat, Dog) Drug_Admin Propranolol Administration (Oral or IV) Animal_Model->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep Analysis LC-MS/MS Analysis of Propranolol & 4-Hydroxypropranolol Plasma_Prep->Analysis HLM Human Liver Microsomes Incubation Incubation with Propranolol and NADPH at 37°C HLM->Incubation Termination Reaction Termination (Acetonitrile) Incubation->Termination Supernatant Collect Supernatant Termination->Supernatant Supernatant->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis

A generalized workflow for in vivo and in vitro studies of 4-hydroxypropranolol formation.

Conclusion

The in vivo formation of 4-Hydroxypropranolol is a critical determinant of the pharmacological profile of propranolol. Primarily mediated by the polymorphic enzyme CYP2D6, this metabolic pathway is a key area of investigation in drug development and clinical pharmacology. The quantitative data and experimental protocols outlined in this guide provide a foundational resource for researchers and scientists working to further elucidate the intricacies of propranolol metabolism and its clinical implications. A thorough understanding of this metabolic process is essential for personalizing therapy and enhancing the safe and effective use of propranolol.

References

4-Hydroxypropranolol Hydrochloride: An In-Depth Technical Guide to its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxypropranolol (B128105) hydrochloride, a primary metabolite of the widely used beta-blocker propranolol (B1214883), has demonstrated potent antioxidant properties that significantly exceed those of its parent compound. This technical guide provides a comprehensive overview of the antioxidant activities of 4-hydroxypropranolol, detailing its efficacy in various in vitro models of oxidative stress. This document summarizes key quantitative data, presents detailed experimental methodologies for the cited research, and visualizes the underlying mechanisms and workflows. The primary antioxidant mechanism of 4-hydroxypropranolol is characterized as a "chain-breaking" activity, effectively neutralizing free radicals and protecting against lipid peroxidation and cellular damage. While direct modulation of intracellular antioxidant signaling pathways has not been definitively established for 4-hydroxypropranolol, the known effects of its parent compound, propranolol, on pathways such as Nrf2 and MAPK are discussed as potential areas for future investigation.

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous cardiovascular diseases, including atherosclerosis, ischemia-reperfusion injury, and hypertension.[1][2] While the therapeutic benefits of propranolol are primarily attributed to its beta-adrenergic receptor antagonism, emerging evidence suggests that its antioxidant activity, particularly that of its metabolite 4-hydroxypropranolol, may contribute to its cardioprotective effects.[1][3] 4-Hydroxypropranolol is a significant metabolite in humans, with plasma concentrations that can be comparable to that of propranolol itself.[1] This guide focuses on the direct antioxidant properties of 4-hydroxypropranolol hydrochloride, providing the technical details necessary for its evaluation and potential therapeutic development.

Quantitative Antioxidant Activity

The antioxidant efficacy of 4-hydroxypropranolol (4HOP) has been quantified in several key in vitro assays, demonstrating its superiority to both propranolol and the vitamin E analog, Trolox.

Table 1: Inhibition of Iron-Catalyzed Microsomal Lipid Peroxidation
CompoundIC50 (µM)
4-Hydroxypropranolol 1.1 [1]
Trolox4.3[1]
Propranolol168[1]

IC50 represents the concentration required to inhibit lipid peroxidation by 50%.

Table 2: Protection of Cultured Endothelial Cells from Oxidative Stress
CompoundEC50 (µM) for Prevention of Glutathione (B108866) Loss
4-Hydroxypropranolol 1.2 [1]
Trolox7.9[1]
Propranolol49[1]

EC50 represents the concentration required to achieve 50% of the maximum protective effect against glutathione depletion.

Table 3: Inhibition of Copper-Induced LDL Oxidation
Compound (Concentration)Lag Phase Delay (minutes)
4-Hydroxypropranolol (3 µM) 108 [1]
4-Hydroxypropranolol (1 µM) 45 [1]
Probucol (3 µM)98[1]
Trolox (3 µM)47[1]
Propranolol (3 µM)6[1]

The lag phase represents the initial period of resistance to oxidation, with a longer delay indicating greater antioxidant protection.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables.

Iron-Catalyzed Microsomal Lipid Peroxidation Assay

This assay assesses the ability of a compound to inhibit the peroxidation of lipids within isolated hepatic microsomal membranes, initiated by a hydroxyl radical-generating system.

Materials:

  • Isolated rat hepatic microsomes

  • Tris-HCl buffer (pH 7.4)

  • Fe(III)-ADP complex (prepared by mixing ferric chloride and ADP)

  • Dihydroxyfumarate (DHF)

  • This compound, Trolox, Propranolol (test compounds)

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT)

Procedure:

  • Rat hepatic microsomes are prepared and suspended in Tris-HCl buffer.

  • The microsomal suspension is pre-incubated with varying concentrations of the test compounds (4-Hydroxypropranolol, Trolox, or propranolol) for a specified time.

  • Lipid peroxidation is initiated by the addition of the Fe(III)-ADP complex and dihydroxyfumarate, which together generate hydroxyl radicals.

  • The reaction is incubated at 37°C for a defined period (e.g., 15 minutes).

  • The reaction is terminated by the addition of a solution containing TCA and BHT.

  • Thiobarbituric acid is added, and the mixture is heated to induce the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA), a byproduct of lipid peroxidation.

  • After cooling, the samples are centrifuged, and the absorbance of the supernatant is measured spectrophotometrically (typically at 532 nm) to quantify the amount of TBARS formed.

  • The percentage inhibition of lipid peroxidation is calculated relative to a control without the test compound, and the IC50 value is determined.

Copper-Induced LDL Oxidation Assay

This assay measures the ability of a compound to delay the onset of oxidation of low-density lipoprotein (LDL) initiated by copper ions.

Materials:

  • Human LDL, isolated and purified

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cupric sulfate (B86663) (CuSO4)

  • This compound, Trolox, Propranolol, Probucol (test compounds)

  • Spectrophotometer capable of continuous monitoring at 234 nm

Procedure:

  • Purified human LDL is dialyzed to remove any EDTA.

  • The LDL solution is pre-incubated with the test compounds at 37°C.

  • Oxidation is initiated by the addition of a standardized concentration of CuSO4 (e.g., 7.5 µM).[1]

  • The formation of conjugated dienes, an early marker of lipid peroxidation, is continuously monitored by measuring the change in absorbance at 234 nm at regular intervals.

  • The lag phase is determined as the time from the addition of copper until the rapid increase in absorbance, indicating the propagation phase of oxidation.[4]

  • The delay in the lag phase in the presence of the test compound is compared to a control without the compound.

Cellular Glutathione Measurement in Cultured Endothelial Cells

This protocol assesses the cytoprotective effect of a compound by measuring its ability to prevent the depletion of intracellular glutathione (GSH) in cells exposed to an oxidative challenge.

Materials:

  • Cultured bovine aortic endothelial cells

  • Cell culture medium

  • Fe-catalyzed oxy-radical generating system (as described in 3.1) or a peroxynitrite-generating system (e.g., 3-morpholinosydnonimine)

  • This compound, Trolox, Propranolol (test compounds)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Glutathione reductase

  • NADPH

  • Lysis buffer

Procedure:

  • Bovine aortic endothelial cells are grown to confluence in multi-well plates.

  • The cells are pre-treated with various concentrations of the test compounds for 30 minutes.[1]

  • The cells are then exposed to the oxidative stressor (e.g., the Fe-catalyzed oxy-radical system) for a specified duration (e.g., 50 minutes).[1]

  • Following exposure, the cells are washed and then lysed to release intracellular contents.

  • The total glutathione content in the cell lysates is determined using the DTNB-based enzymatic recycling assay. In this assay, DTNB is reduced by GSH to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. Glutathione reductase and NADPH are included to recycle oxidized glutathione (GSSG) back to GSH, allowing for the measurement of total glutathione.[5]

  • The protective effect of the test compound is quantified by its ability to prevent the decrease in glutathione levels compared to cells exposed to the oxidant alone. The EC50 is then calculated.

Signaling Pathways and Mechanisms of Action

The primary antioxidant mechanism of 4-hydroxypropranolol is attributed to its "chain-breaking" activity, which involves the direct scavenging of free radicals, thereby terminating the lipid peroxidation chain reaction.[1] The hydroxyl group on the naphthalene (B1677914) ring of 4-hydroxypropranolol is thought to be crucial for this radical-scavenging activity, a feature absent in the parent molecule, propranolol.

While direct evidence for the modulation of intracellular antioxidant signaling pathways by 4-hydroxypropranolol is currently lacking, studies on propranolol provide some intriguing possibilities for future research.

Potential Involvement of the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a suite of antioxidant and detoxifying enzymes. Some studies have shown that propranolol can activate the Nrf2 pathway, suggesting a potential indirect antioxidant effect.[6] Whether 4-hydroxypropranolol shares this capability remains to be investigated.

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Sequesters & promotes degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Propranolol Propranolol (Potential Modulator) Propranolol->Keap1 May inhibit Keap1-Nrf2 interaction Nrf2_n->ARE Binds to

Potential Modulation of the Nrf2 Pathway by Propranolol.
Crosstalk with MAPK Signaling

Mitogen-activated protein kinase (MAPK) signaling pathways, including JNK and p38, are activated in response to oxidative stress and can mediate both pro-survival and pro-apoptotic cellular responses.[7] Research has indicated that propranolol can induce ROS and subsequently activate the JNK signaling pathway in certain cell types.[7] The implications of this for the antioxidant properties of 4-hydroxypropranolol are unclear but suggest a complex interplay between direct radical scavenging and cellular stress responses.

MAPK_Pathway Oxidative_Stress Oxidative Stress (e.g., from Propranolol-induced ROS) ASK1 ASK1 Oxidative_Stress->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 Activates Cellular_Response Cellular Response (Apoptosis/Survival) AP1->Cellular_Response Regulates gene expression for Experimental_Workflow Start Start: Compound Synthesis & Purification of 4-Hydroxypropranolol HCl In_Vitro_Screening In Vitro Antioxidant Screening Start->In_Vitro_Screening Lipid_Peroxidation Microsomal Lipid Peroxidation Assay In_Vitro_Screening->Lipid_Peroxidation LDL_Oxidation LDL Oxidation Assay In_Vitro_Screening->LDL_Oxidation Cellular_Assays Cell-Based Assays In_Vitro_Screening->Cellular_Assays Glutathione_Depletion Glutathione Depletion Assay in Endothelial Cells Cellular_Assays->Glutathione_Depletion Cell_Viability Cell Viability/Toxicity Assays Cellular_Assays->Cell_Viability Mechanism_Elucidation Mechanism of Action Studies Cellular_Assays->Mechanism_Elucidation Radical_Scavenging Direct Radical Scavenging Assays (e.g., DPPH, ABTS) Mechanism_Elucidation->Radical_Scavenging Signaling_Pathways Investigation of Cellular Signaling Pathways (Nrf2, MAPK) Mechanism_Elucidation->Signaling_Pathways Conclusion Conclusion: Potent Chain-Breaking Antioxidant Mechanism_Elucidation->Conclusion

References

4-Hydroxypropranolol Hydrochloride: A Technical Guide to its Chemical Structure and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and stability of 4-Hydroxypropranolol (B128105) hydrochloride, a major active metabolite of the widely used beta-blocker, propranolol (B1214883). Understanding these characteristics is critical for the development of robust analytical methods, stable pharmaceutical formulations, and for ensuring the safety and efficacy of propranolol-based therapies.

Chemical Structure and Identification

4-Hydroxypropranolol hydrochloride is the hydrochloride salt of 4-hydroxypropranolol. The introduction of a hydroxyl group on the naphthalene (B1677914) ring significantly influences its pharmacological and physicochemical properties compared to the parent drug, propranolol.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol hydrochloride[1]
Synonyms (±)-4-Hydroxy Propranolol Hydrochloride, 1-[(4-Hydroxy-1-naphthyl)oxy]-3-(isopropylamino)-2-propanol HCl[2][3]
CAS Number 14133-90-5[4][5][6][7]
Molecular Formula C₁₆H₂₁NO₃ • HCl[4][5][7]
Molecular Weight 311.80 g/mol [3][6][7]
Appearance Crystalline solid[4]

Below is a two-dimensional representation of the chemical structure of this compound.

Chemical Structure of this compound

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. While specific quantitative forced degradation studies on this compound are not extensively available in the public domain, general stability information and studies on the parent compound, propranolol, provide valuable insights.

Commercial sources suggest that this compound is stable for at least one to four years when stored under appropriate conditions.[6][7] One supplier recommends storage at -20°C for up to 3 years or at 4°C for up to 2 years.

A study on the stability of propranolol and 4-hydroxypropranolol in human plasma found them to be stable for up to 2 months when stored at -30°C without the addition of antioxidants.[8] Another study noted the instability of 4-hydroxypropranolol in aqueous solutions, recommending prompt analysis of urine samples.[4]

Potential Degradation Pathways

Based on the chemical structure of this compound, several potential degradation pathways can be anticipated under forced degradation conditions. The presence of a secondary amine, a secondary alcohol, an ether linkage, and a hydroxylated naphthalene ring makes the molecule susceptible to various reactions.

DegradationPathways cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation cluster_photo Photolytic Degradation 4-Hydroxypropranolol 4-Hydroxypropranolol Ether_Cleavage Ether Cleavage Products 4-Hydroxypropranolol->Ether_Cleavage H+/OH- N-oxide N-oxide 4-Hydroxypropranolol->N-oxide H2O2 Deamination Deamination/Dealkylation Products 4-Hydroxypropranolol->Deamination Oxidants Quinone Quinone-type Products 4-Hydroxypropranolol->Quinone Oxidants Dehydration Dehydration Products 4-Hydroxypropranolol->Dehydration Heat Photodegradation_Products Various Photodegradation Products 4-Hydroxypropranolol->Photodegradation_Products Light

Potential Degradation Pathways of 4-Hydroxypropranolol.

Experimental Protocols for Stability Studies

General Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation Stock_Solution Prepare Stock Solution of 4-Hydroxypropranolol HCl Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Stock_Solution->Stress_Conditions Neutralization Neutralize Acid/Base Samples Stress_Conditions->Neutralization Dilution Dilute to Appropriate Concentration Neutralization->Dilution HPLC_Analysis Analyze by Stability-Indicating HPLC Method Dilution->HPLC_Analysis Quantification Quantify Degradation HPLC_Analysis->Quantification Peak_Purity Assess Peak Purity Quantification->Peak_Purity Mass_Balance Calculate Mass Balance Peak_Purity->Mass_Balance Identification Identify Degradation Products (LC-MS/MS) Mass_Balance->Identification

General Workflow for Forced Degradation Studies.
Detailed Methodologies for Stress Conditions

The following protocols are representative and should be optimized for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Table 2: Representative Protocols for Forced Degradation Studies

Stress ConditionProtocol
Acid Hydrolysis 1. Prepare a solution of this compound in 0.1 M HCl. 2. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). 3. Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH. 4. Dilute with mobile phase to the target concentration for analysis.
Alkaline Hydrolysis 1. Prepare a solution of this compound in 0.1 M NaOH. 2. Heat the solution at 60°C for a specified period. 3. Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M HCl. 4. Dilute with mobile phase for analysis.
Oxidative Degradation 1. Prepare a solution of this compound in 3% hydrogen peroxide. 2. Keep the solution at room temperature for a specified period. 3. Dilute with mobile phase for analysis.
Thermal Degradation 1. Expose the solid powder of this compound to dry heat at 100°C for a specified period (e.g., 24, 48, 72 hours). 2. Dissolve the stressed solid in a suitable solvent and dilute for analysis.
Photolytic Degradation 1. Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. 2. A control sample should be protected from light. 3. Analyze the exposed and control samples.
Stability-Indicating Analytical Method

A validated stability-indicating HPLC method is essential for separating the degradation products from the parent compound. While a specific validated method for forced degradation of this compound is not detailed in the literature, existing HPLC methods for its quantification in biological matrices can be adapted and validated for this purpose.

A typical starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol), with UV or fluorescence detection. The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide has summarized the key chemical and stability characteristics of this compound. While detailed public data on its forced degradation is limited, the provided information on its chemical structure, general stability, and representative experimental protocols offers a solid foundation for researchers and drug development professionals. Further investigation into the specific degradation pathways and the identification of degradation products is crucial for the comprehensive understanding and control of this important active metabolite.

References

The Pharmacokinetics of 4-Hydroxypropranolol Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypropranolol (B128105) is a principal and pharmacologically active metabolite of the widely used non-selective beta-adrenergic receptor antagonist, propranolol (B1214883).[1][2] Formed in the liver through aromatic hydroxylation, this metabolite contributes to the overall therapeutic effect of its parent drug.[1] Understanding the pharmacokinetic profile of 4-hydroxypropranolol is crucial for a comprehensive evaluation of propranolol's efficacy and safety, particularly in the context of drug development and clinical pharmacology. This technical guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of 4-hydroxypropranolol hydrochloride, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Pharmacokinetic Profile

The pharmacokinetic properties of 4-hydroxypropranolol are intrinsically linked to the administration and metabolism of its parent compound, propranolol. Following oral administration, propranolol is extensively metabolized in the liver, with a significant portion converted to 4-hydroxypropranolol.[3][4]

Absorption and Formation

4-Hydroxypropranolol is not administered directly but is formed in vivo following the administration of propranolol. Propranolol is rapidly and completely absorbed from the gastrointestinal tract.[3] However, it undergoes extensive first-pass metabolism in the liver, where the formation of 4-hydroxypropranolol primarily occurs.[3][5] The bioavailability of propranolol is approximately 25%, but this can be increased by about 50% when taken with protein-rich foods.[3]

The peak plasma concentration of 4-hydroxypropranolol is typically reached between 1 to 1.5 hours after oral administration of propranolol.[6]

Distribution

Limited specific data is available on the tissue distribution of 4-hydroxypropranolol itself. However, its parent drug, propranolol, is rapidly and widely distributed throughout the body, with the highest concentrations found in the brain, lungs, kidney, liver, and heart.[3] Propranolol readily crosses the blood-brain barrier and the placenta, and it is also distributed into breast milk.[3] It is reasonable to assume that 4-hydroxypropranolol, being a structurally similar and lipophilic molecule, also has a wide distribution.

Metabolism

The metabolism of 4-hydroxypropranolol is a critical determinant of its plasma concentration and duration of action. It undergoes further phase II metabolism, primarily through glucuronidation and sulfation.[7][8]

  • Formation from Propranolol: The aromatic hydroxylation of propranolol to 4-hydroxypropranolol is primarily catalyzed by the cytochrome P450 enzyme CYP2D6 .[1][8][9] CYP1A2 also contributes to this metabolic pathway to a lesser extent.[8][10] This process is stereoselective, with the (+)-propranolol enantiomer being more favorably oxidized at the 4-position.[11][12]

  • Further Metabolism (Phase II): 4-hydroxypropranolol has two potential sites for conjugation: the aliphatic hydroxyl group on the side chain and the aromatic hydroxyl group on the naphthol ring.[7]

    • Glucuronidation: Several UDP-glucuronosyltransferase (UGT) enzymes are involved in the glucuronidation of 4-hydroxypropranolol, including UGT1A7, UGT1A8, UGT1A9, and UGT2A1 .[7][13] This process also exhibits stereoselectivity.[7]

    • Sulfation: Sulfation is another important pathway for the elimination of 4-hydroxypropranolol.[8] The enzyme responsible for this is reported to be SULT1A3.[8] The sulfate (B86663) conjugation of 4-hydroxypropranolol shows a preference for the (+)-enantiomer.[11]

Excretion

The metabolites of propranolol, including the glucuronide and sulfate conjugates of 4-hydroxypropranolol, are primarily excreted in the urine.[3] Approximately 96-99% of a dose of propranolol is excreted via the urine, with less than 1% as the unchanged drug.[3] Urinary excretion of 4-hydroxypropranolol and its glucuronide conjugate accounts for about 9% of long-term propranolol doses.[6]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for 4-hydroxypropranolol and its parent drug, propranolol, from various studies.

Table 1: Pharmacokinetic Parameters of 4-Hydroxypropranolol (HO-P) and Propranolol after Single Doses in Normal Subjects [6]

Parameter4 mg IV Propranolol (n=6)20 mg Oral Propranolol (n=6)80 mg Oral Propranolol (n=6)
4-Hydroxypropranolol (HO-P)
AUC₀-∞ (ng·hr/mL)6.6 ± 2.259 ± 9162 ± 21
Peak Plasma Concentration (Cmax) (ng/mL)-Not specifiedNot specified
Time to Peak (Tmax) (hr)-1 - 1.51 - 1.5
Apparent Half-life (t½) (hr)3.0 - 4.23.0 - 4.23.0 - 4.2
Propranolol
AUC₀-∞ (ng·hr/mL)55 ± 1172 ± 9306 ± 46
Apparent Half-life (t½) (hr)3.0 - 4.23.0 - 4.23.0 - 4.2

Data are presented as mean ± SEM.

Table 2: Plasma Concentrations of 4-Hydroxypropranolol and Propranolol during Chronic Oral Therapy in Hypertensive Patients [14]

ParameterValue RangeMean ± SD
Propranolol Plasma Concentration (ng/mL)5.3 - 300-
4-Hydroxypropranolol Plasma Concentration (ng/mL)2.1 - 36.0-
Plasma Concentration Ratio (4-Hydroxypropranolol/Propranolol)0.057 - 0.2410.130 ± 0.005

Experimental Protocols

Quantification of 4-Hydroxypropranolol in Biological Matrices

Accurate quantification of 4-hydroxypropranolol in plasma, serum, or urine is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[15]

Protocol: HPLC Method for Propranolol and 4-Hydroxypropranolol in Serum

  • Sample Preparation (Extraction):

    • To a serum sample, add an internal standard (e.g., quinidine).

    • Adjust the pH to 10.

    • Extract the analytes with ether.

    • Evaporate the ether layer to dryness.

    • Reconstitute the residue in a phosphoric acid solution.

  • Chromatographic Conditions:

    • Column: 5 µm, C-18 reversed-phase column.

    • Mobile Phase: A mixture of acetonitrile, methanol, and phosphoric acid at pH 4.

    • Detection: Fluorescence detector.

  • Quantification:

    • Measure the peak height ratio of each analyte to the internal standard.

Protocol: In Vitro Metabolism of Propranolol using Human Liver Microsomes [15]

  • Incubation:

    • Prepare an incubation mixture containing human liver microsomes, a NADPH-regenerating system, and a buffer at 37°C.

    • Initiate the reaction by adding propranolol.

    • Incubate for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Protein Precipitation:

    • Stop the reaction by adding ice-cold acetonitrile. This also precipitates the microsomal proteins.

    • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Sample Analysis:

    • Transfer the supernatant to a new tube.

    • Add an internal standard.

    • Analyze the sample for the formation of 4-hydroxypropranolol using a validated LC-MS/MS or HPLC method.

Signaling and Metabolic Pathways

The metabolic conversion of propranolol to 4-hydroxypropranolol and its subsequent metabolism is a key pathway in its disposition.

Propranolol_Metabolism Propranolol Propranolol Hydroxypropranolol 4-Hydroxypropranolol Propranolol->Hydroxypropranolol CYP2D6 (major) CYP1A2 (minor) Glucuronide 4-Hydroxypropranolol Glucuronide Hydroxypropranolol->Glucuronide UGT1A7, UGT1A8, UGT1A9, UGT2A1 Sulfate 4-Hydroxypropranolol Sulfate Hydroxypropranolol->Sulfate SULT1A3 PK_Study_Workflow cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_modeling Data Analysis Subject_Recruitment Subject Recruitment (e.g., Healthy Volunteers) Dosing Propranolol Administration (Oral or IV) Subject_Recruitment->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Urine_Collection Urine Collection Dosing->Urine_Collection Sample_Processing Plasma/Serum/Urine Processing Blood_Sampling->Sample_Processing Urine_Collection->Sample_Processing Quantification LC-MS/MS or HPLC Quantification of Propranolol & 4-Hydroxypropranolol Sample_Processing->Quantification PK_Modeling Pharmacokinetic Modeling (e.g., NCA, PopPK) Quantification->PK_Modeling Parameter_Estimation Estimation of PK Parameters (AUC, Cmax, t½) PK_Modeling->Parameter_Estimation

References

An In-Depth Technical Guide to the Biotransformation of Propranolol to 4-Hydroxypropranolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core aspects of the biotransformation of the non-selective beta-blocker, propranolol (B1214883), to its major active metabolite, 4-hydroxypropranolol (B128105). This document details the metabolic pathways, enzymatic kinetics, and experimental protocols relevant to studying this critical biotransformation, aimed at supporting research and development in drug metabolism and pharmacokinetics.

Introduction

Propranolol is a widely prescribed medication for various cardiovascular conditions. Its clinical efficacy and safety are significantly influenced by its extensive hepatic metabolism. One of the primary metabolic routes is the aromatic hydroxylation of the naphthalene (B1677914) ring to form 4-hydroxypropranolol.[1] This metabolite is of particular interest as it exhibits pharmacological activity comparable to the parent drug.[2] Understanding the nuances of this biotransformation is crucial for predicting drug-drug interactions, inter-individual variability in patient response, and for the development of safer and more effective therapeutic strategies.

Metabolic Pathways and Enzymology

The biotransformation of propranolol is a complex process involving multiple enzymatic pathways, primarily occurring in the liver.[3] The formation of 4-hydroxypropranolol is a Phase I metabolic reaction.

Primary Metabolic Pathways of Propranolol:

  • Ring Oxidation (Aromatic Hydroxylation): This is the pathway that leads to the formation of 4-hydroxypropranolol. It is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6 .[1][4] A minor contribution to this reaction is also made by CYP1A2 .[1]

  • Side-Chain Oxidation: This pathway involves N-dealkylation and is primarily mediated by CYP1A2.[1][5]

  • Glucuronidation: This is a Phase II conjugation reaction that can occur directly on the propranolol molecule.[1]

Following its formation, 4-hydroxypropranolol undergoes further Phase II metabolism, mainly through glucuronidation and sulfation, to facilitate its excretion.[1]

Enzymatic Contribution to 4-Hydroxylation:

Studies have shown that both CYP2D6 and CYP1A2 are capable of catalyzing the 4-hydroxylation of propranolol. However, CYP2D6 is the major contributor to this metabolic pathway.[2] The involvement of the highly polymorphic CYP2D6 enzyme is a key factor in the observed inter-individual and inter-ethnic variability in propranolol metabolism and clinical response.[2][6]

Quantitative Data on Enzyme Kinetics

The efficiency of the enzymatic conversion of propranolol to 4-hydroxypropranolol can be described by Michaelis-Menten kinetics. The following table summarizes the key kinetic parameters for the formation of (S)-4-hydroxypropranolol by the primary enzymes involved.

EnzymeVmax (pmol/mg protein/60 min)Km (μM)Reference
CYP2D6 721 (84 - 1975)8.5 (5.9 - 31.9)[2]
CYP1A2 307 (165 - 2397)21.2 (8.9 - 77.5)[2]

Values are presented as median (range).

Experimental Protocols

This section provides a detailed methodology for a typical in vitro experiment to study the biotransformation of propranolol to 4-hydroxypropranolol using human liver microsomes (HLMs).

In Vitro Metabolism of Propranolol in Human Liver Microsomes

Objective: To determine the rate of formation of 4-hydroxypropranolol from propranolol in the presence of human liver microsomes and an NADPH regenerating system.

Materials:

  • Propranolol hydrochloride

  • 4-Hydroxypropranolol (as a reference standard)

  • Pooled Human Liver Microsomes (HLMs)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Internal standard (e.g., a structurally similar compound not present in the incubation mixture)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of propranolol (e.g., 10 mM in methanol (B129727) or water).

    • Prepare a stock solution of the internal standard.

    • Prepare working solutions of propranolol by diluting the stock solution in the incubation buffer to achieve a range of final concentrations (e.g., for kinetic studies).

  • Incubation:

    • In a microcentrifuge tube, add the following in order:

      • Potassium phosphate buffer (to make up the final volume).

      • Human Liver Microsomes (final protein concentration typically 0.2-1.0 mg/mL).

      • Propranolol working solution (to achieve the desired final substrate concentration).

    • Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate at 37°C with gentle shaking for a specific time period (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

    • Vortex the mixture to precipitate the microsomal proteins.

  • Sample Processing:

    • Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

Quantification by HPLC-MS/MS

Objective: To separate and quantify propranolol and 4-hydroxypropranolol in the supernatant from the in vitro metabolism assay.

Example Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.9 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Flow Rate: 0.3-0.5 mL/min.[1]

  • Gradient: A suitable gradient of Mobile Phase B to elute the compounds of interest.

  • Injection Volume: 5-10 µL.

  • Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for propranolol, 4-hydroxypropranolol, and the internal standard should be used for quantification.

Visualizations

Metabolic Pathway of Propranolol to 4-Hydroxypropranolol

Propranolol_Metabolism Propranolol Propranolol Metabolite_4OHP 4-Hydroxypropranolol Propranolol->Metabolite_4OHP  CYP2D6 (major)  CYP1A2 (minor)   Further_Metabolism Phase II Metabolites (Glucuronides, Sulfates) Metabolite_4OHP->Further_Metabolism  UGTs, SULTs   In_Vitro_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_termination 3. Termination & Processing cluster_analysis 4. Analysis Reagents Prepare Reagents (Buffer, Propranolol, HLM) Mix Combine Reagents and Pre-incubate at 37°C Reagents->Mix Initiate Initiate Reaction with NADPH Mix->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Stop Reaction with Acetonitrile + IS Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis HPLC-MS/MS Analysis Supernatant->Analysis

References

The Discovery and Initial Pharmacology of 4-Hydroxypropranolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and initial pharmacological characterization of 4-Hydroxypropranolol, a principal active metabolite of the widely used beta-adrenergic receptor antagonist, propranolol (B1214883). This document details the metabolic origin, synthesis, and early-phase pharmacological evaluation of this compound, including its beta-adrenoceptor blocking properties, intrinsic sympathomimetic activity, and antioxidant effects. The guide is intended to be a comprehensive resource, presenting quantitative data in structured tables, detailing key experimental methodologies, and visualizing complex biological and experimental processes through diagrams.

Introduction

Propranolol, a non-selective beta-adrenergic receptor antagonist, has been a cornerstone in the treatment of cardiovascular diseases for decades. Its clinical efficacy is attributed to its ability to block the effects of catecholamines at β-adrenergic receptors. Following oral administration, propranolol undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, 4-Hydroxypropranolol has garnered significant scientific interest due to its own pronounced pharmacological activity. This guide focuses on the initial discovery and characterization of this important metabolite.

Discovery and Metabolic Pathway

4-Hydroxypropranolol is a major and active metabolite of propranolol, primarily formed in the liver.[1] The metabolic conversion is a Phase I reaction involving aromatic hydroxylation.

Metabolic Transformation:

The hydroxylation of the naphthalene (B1677914) ring of propranolol to form 4-Hydroxypropranolol is predominantly catalyzed by the cytochrome P450 enzyme, CYP2D6 .[1] This enzymatic reaction introduces a hydroxyl group at the 4-position of the naphthalene ring, significantly altering the pharmacological profile of the parent compound.

Further metabolism of 4-Hydroxypropranolol proceeds via Phase II conjugation reactions, primarily glucuronidation and sulfation, to facilitate its excretion.

Metabolic Pathway of Propranolol to 4-Hydroxypropranolol

Propranolol Propranolol 4-Hydroxypropranolol 4-Hydroxypropranolol Propranolol->4-Hydroxypropranolol CYP2D6 (Aromatic Hydroxylation) Glucuronide Conjugates Glucuronide Conjugates 4-Hydroxypropranolol->Glucuronide Conjugates UGTs Sulfate Conjugates Sulfate Conjugates 4-Hydroxypropranolol->Sulfate Conjugates SULTs Excretion Excretion Glucuronide Conjugates->Excretion Sulfate Conjugates->Excretion cluster_0 Step 1: Ether Formation cluster_1 Step 2: Amination 1-Naphthol 1-Naphthol Glycidyl-α-Naphthyl_Ether Glycidyl-α-Naphthyl Ether 1-Naphthol->Glycidyl-α-Naphthyl_Ether KOH, DMSO Epichlorohydrin Epichlorohydrin Epichlorohydrin->Glycidyl-α-Naphthyl_Ether 4-Hydroxypropranolol_Precursor Protected 4-Hydroxy Propranolol Precursor Glycidyl-α-Naphthyl_Ether->4-Hydroxypropranolol_Precursor via protected 1,4-dihydroxynaphthalene Isopropylamine Isopropylamine Isopropylamine->4-Hydroxypropranolol_Precursor 4-Hydroxypropranolol 4-Hydroxypropranolol 4-Hydroxypropranolol_Precursor->4-Hydroxypropranolol Deprotection cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Catecholamine Catecholamine (Agonist) Beta_Receptor β-Adrenergic Receptor Catecholamine->Beta_Receptor Binds & Activates Propranolol Propranolol / 4-OH-Propranolol (Antagonist) Propranolol->Beta_Receptor Binds & Blocks G_Protein Gs Protein Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converts Adenylyl Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Hydroxypropranolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed methodology for the quantitative analysis of 4-Hydroxypropranolol (B128105) hydrochloride in various matrices, particularly biological fluids, using reverse-phase high-performance liquid chromatography (RP-HPLC). This method is intended for researchers, scientists, and professionals in the field of drug development and clinical pharmacology.

Introduction

4-Hydroxypropranolol is the primary active metabolite of Propranolol (B1214883), a widely used beta-adrenergic blocker for treating cardiovascular diseases.[1][2] Monitoring its concentration is crucial for pharmacokinetic and metabolic studies. The HPLC method detailed herein offers a sensitive and selective approach for the determination of 4-Hydroxypropranolol.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector is required. Fluorescence detection is often preferred for its high sensitivity.[3][4]

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Conditions
HPLC System Agilent 1100 series or equivalent[1]
Column C18 Reversed-Phase Column (e.g., 5 µm particle size)[3]
Mobile Phase Acetonitrile, Methanol, and Phosphoric Acid solution (pH 4)[3]
Flow Rate 1.0 - 1.5 mL/min[1][5]
Injection Volume 20 - 60 µL[1]
Column Temperature 30 - 40 °C[1][5]
Detection Fluorescence Detector[3][4] or UV Detector at 210 nm[1]
Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Hydroxypropranolol hydrochloride analytical standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from the limit of quantification (LOQ) to the upper limit of the expected sample concentration range.

Sample Preparation (from Human Plasma)

A liquid-liquid extraction or solid-phase extraction is typically employed to isolate the analyte from the biological matrix.[1][2][3]

  • To 0.5 mL of plasma, add a suitable internal standard (e.g., quinidine).[3]

  • Adjust the pH to approximately 10.[3]

  • Add 3 mL of an extraction solvent (e.g., ether or ethyl acetate).[1][3]

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 4500 rpm for 10 minutes to separate the layers.[1]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 50 °C.[1]

  • Reconstitute the residue in 100 µL of the mobile phase.[1]

  • Inject the desired volume into the HPLC system.

Method Validation Data

The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and sensitivity.

Table 2: Summary of Method Validation Parameters

ParameterTypical ValueReference
Linearity Range 0.20 - 25.00 ng/mL[6]
Correlation Coefficient (r²) > 0.99[6]
Limit of Detection (LOD) 5 ng/mL (Fluorescence)[3]
Limit of Quantification (LOQ) 0.20 ng/mL (LC-MS/MS)[6]
Intra-day Precision (%RSD) 0.8 - 6.2%[3]
Inter-day Precision (%RSD) < 11.3%[6]
Mean Recovery 98.4%[3]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the HPLC analysis and the metabolic pathway of Propranolol.

HPLC_Workflow HPLC Analysis Workflow for 4-Hydroxypropranolol cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions HPLC_Injection Inject into HPLC System Standard_Prep->HPLC_Injection Sample_Prep Plasma Sample Preparation (Extraction) Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Separation Detection Fluorescence or UV Detection Chrom_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Results Report Results Peak_Integration->Results

Caption: Workflow for the HPLC analysis of 4-Hydroxypropranolol.

Propranolol_Metabolism Metabolic Pathway of Propranolol Propranolol Propranolol PhaseI Phase I Metabolism (Oxidation, Hydroxylation) Propranolol->PhaseI Hydroxypropranolol 4-Hydroxypropranolol (Active Metabolite) PhaseI->Hydroxypropranolol PhaseII Phase II Metabolism (Glucuronidation, Sulfation) Hydroxypropranolol->PhaseII Conjugates Glucuronide and Sulfate Conjugates PhaseII->Conjugates Elimination Renal Elimination Conjugates->Elimination

Caption: Simplified metabolic pathway of Propranolol to 4-Hydroxypropranolol.

References

Application Note: LC-MS/MS Quantification of 4-Hydroxypropranolol in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust method for the quantification of 4-Hydroxypropranolol, the major active metabolite of propranolol (B1214883), in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation for sample preparation, followed by rapid and efficient chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring accurate measurement of 4-Hydroxypropranolol in plasma.

Introduction

Propranolol is a widely prescribed beta-adrenergic antagonist used in the treatment of various cardiovascular diseases.[1] Its primary active metabolite, 4-Hydroxypropranolol, exhibits comparable pharmacological activity to the parent drug and is present in significant concentrations in plasma following oral administration.[1][2] Therefore, the simultaneous quantification of both propranolol and 4-Hydroxypropranolol is crucial for a comprehensive understanding of its pharmacokinetics and pharmacodynamics. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[3] This document provides a detailed protocol for the extraction and quantification of 4-Hydroxypropranolol in human plasma.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS method, compiled from various studies.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Coefficient of Determination (r²)
4-Hydroxypropranolol (Free)0.20 - 25.00[4]0.20[4][5]> 0.99[4]
4-Hydroxypropranolol (Total)1.00 - 360.00[4]1.00[6]> 0.99[4]
4-Hydroxypropranolol0.2 - 100[3]0.2[3]Not Reported
4-Hydroxypropranolol1 - 200[6]1[6]Not Reported

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Intra-day Accuracy (% RE)Inter-day Accuracy (% RE)
4-HydroxypropranololVarious QC Levels< 11.3[4]< 11.3[4]< 11[4]< 11[4]
4-HydroxypropranololVarious QC Levels< 7.1[3]< 7.1[3]< 9.8[3]< 9.8[3]
4-HydroxypropranololVarious QC Levels< 15[6]< 15[6]Not ReportedNot Reported

Table 3: Recovery

AnalyteExtraction MethodMean Recovery (%)
4-HydroxypropranololSolid Phase Extraction> 64[4]
4-HydroxypropranololEther Extraction> 50[6]

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is based on a simple and efficient protein precipitation method.[3]

Materials:

  • Human plasma samples

  • Acetonitrile (B52724) (ACN), HPLC grade, ice-cold

  • Internal Standard (IS) working solution (e.g., Deuterated 4-Hydroxypropranolol or a suitable analog like Bisoprolol at 25 ng/mL in methanol)[3]

  • Methanol, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 20 µL of methanol.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[3]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 13,500 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • HPLC or UPLC system

Chromatographic Conditions: [3]

  • Column: Hypersil GOLD C18 (150 x 2.1 mm, 5 µm) or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C

  • Gradient Elution:

    Time (min) % B
    0.0 10
    2.0 70
    6.0 70
    6.1 10

    | 9.5 | 10 |

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z)
    4-Hydroxypropranolol 276 To be determined empirically
    Propranolol 260 To be determined empirically

    | Internal Standard (e.g., Bisoprolol) | To be determined empirically | To be determined empirically |

  • Ion Source Parameters (example):

    • Spray Voltage: 3500 V[6]

    • Source Temperature: To be optimized

    • Collision Gas Pressure: 0.1333 Pa[6]

    • Source CID: 15 V for 4-Hydroxypropranolol[6]

Visualizations

Metabolic Pathway of Propranolol to 4-Hydroxypropranolol Propranolol Propranolol Metabolism Phase I Metabolism (CYP2D6, CYP1A2) Propranolol->Metabolism Hydroxypropranolol 4-Hydroxypropranolol Metabolism->Hydroxypropranolol PhaseII Phase II Metabolism (Glucuronidation - UGTs) Hydroxypropranolol->PhaseII Glucuronide 4-Hydroxypropranolol Glucuronide PhaseII->Glucuronide Excretion Excretion Glucuronide->Excretion Experimental Workflow for 4-Hydroxypropranolol Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample (100 µL) Add_IS 2. Add Internal Standard Plasma->Add_IS Add_MeOH 3. Add Methanol Add_IS->Add_MeOH Precipitate 4. Add Acetonitrile (Protein Precipitation) Add_MeOH->Precipitate Vortex 5. Vortex Precipitate->Vortex Centrifuge 6. Centrifuge Vortex->Centrifuge Supernatant 7. Collect Supernatant Centrifuge->Supernatant Inject 8. Inject into LC-MS/MS Supernatant->Inject Separate 9. Chromatographic Separation (C18 Column) Inject->Separate Detect 10. MS/MS Detection (MRM) Separate->Detect Integrate 11. Peak Integration Detect->Integrate Quantify 12. Quantification Integrate->Quantify

References

Application Notes and Protocols for In Vitro Cell-Based Assays of 4-Hydroxypropranolol Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxypropranolol (4-OHP) is a primary and pharmacologically active metabolite of the widely used non-selective beta-blocker, propranolol (B1214883).[1][2][3][4] Formed predominantly by the cytochrome P450 enzyme CYP2D6, 4-OHP exhibits a pharmacological profile that contributes significantly to the therapeutic effects and potential side effects of its parent drug.[3][4] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of 4-OHP, focusing on its primary mechanism as a β-adrenergic receptor antagonist.

4-OHP is a potent, non-selective antagonist of both β1- and β2-adrenergic receptors, with a potency comparable to that of propranolol.[1][2] Beyond its beta-blocking activity, it also demonstrates intrinsic sympathomimetic activity and membrane-stabilizing properties.[1][2] The following protocols describe methods to quantify its interaction with β-adrenergic receptors and its downstream effects on intracellular signaling pathways.

Data Presentation

Table 1: Quantitative Activity of 4-Hydroxypropranolol
ParameterValueReceptor/SystemCommentsReference
pA28.24β1-adrenergic receptorIndicates high antagonist potency.[2]
pA28.26β2-adrenergic receptorIndicates high antagonist potency, non-selective profile.[2]
EC5054 µg/kgIsoproterenol-induced tachycardia and vasodepression (in vivo, cats)Demonstrates in vivo beta-blocking activity.[3]
IC501.1 µMSuperoxide-induced lipid peroxidation (rat hepatic microsomes)Highlights antioxidant properties.[3]
EC501.2 µMGlutathione (GSH) depletion in Bovine Aortic Endothelial Cells (BAECs)Indicates protective effects against oxidative stress.[3]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for β-Adrenergic Receptors

This assay determines the binding affinity of 4-Hydroxypropranolol to β1- and β2-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell line stably expressing human β1- or β2-adrenergic receptors (e.g., HEK293-ADRB1, HEK293-ADRB2).[5][6]

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol).

  • 4-Hydroxypropranolol hydrochloride.

  • Propranolol (as a positive control).

  • Isoproterenol (B85558) (for non-specific binding determination).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well plates.

  • Cell harvester.

  • Glass fiber filters.

Procedure:

  • Cell Culture: Culture the HEK293 cells expressing the target receptor to ~80-90% confluency.

  • Membrane Preparation:

    • Wash the cells with ice-cold PBS and scrape them into a centrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold assay buffer and homogenize.

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh assay buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Assay buffer.

      • A fixed concentration of radioligand (typically at its Kd).

      • Increasing concentrations of 4-Hydroxypropranolol (e.g., 10⁻¹¹ to 10⁻⁵ M).

      • For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM isoproterenol).

      • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of 4-Hydroxypropranolol.

    • Determine the IC50 value (the concentration of 4-OHP that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay

This assay measures the ability of 4-Hydroxypropranolol to antagonize the agonist-induced production of cyclic AMP (cAMP), a downstream second messenger of β-adrenergic receptor activation.

Materials:

  • Cell line stably expressing human β1- or β2-adrenergic receptors (e.g., HEK293, CHO-K1).

  • Cell culture medium.

  • Isoproterenol (β-adrenergic agonist).

  • This compound.

  • Propranolol (positive control).

  • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).[7]

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • 96-well or 384-well plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well or 384-well plate at a suitable density and allow them to attach overnight.

  • Pre-incubation with Antagonist:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with various concentrations of 4-Hydroxypropranolol or propranolol for 15-30 minutes at 37°C.[7]

  • Agonist Stimulation:

    • Add a fixed concentration of isoproterenol (typically the EC80) to the wells in the presence of IBMX.

    • Incubate for 10-15 minutes at 37°C.[7]

  • Cell Lysis and cAMP Measurement:

    • Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP assay kit.[7]

    • Follow the manufacturer's instructions for the cAMP assay kit to measure the intracellular cAMP concentration.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each sample.

    • Plot the cAMP concentration against the log concentration of 4-Hydroxypropranolol.

    • Determine the IC50 value, which is the concentration of 4-OHP that inhibits 50% of the isoproterenol-induced cAMP production.

Protocol 3: Cell Viability/Cytotoxicity Assay

This assay assesses the potential cytotoxic effects of 4-Hydroxypropranolol on cells.

Materials:

  • A relevant cell line (e.g., HEK293, HepG2, or a cardiomyocyte cell line).

  • Cell culture medium.

  • This compound.

  • Cell viability assay reagent (e.g., MTT, MTS, or a reagent for measuring ATP content like CellTiter-Glo®).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 4-Hydroxypropranolol.

    • Include a vehicle control (medium with the same solvent concentration used for the drug).

    • Include a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability against the log concentration of 4-Hydroxypropranolol.

    • Determine the CC50 (the concentration that reduces cell viability by 50%), if applicable.

Mandatory Visualizations

G cluster_membrane Plasma Membrane 4OHP 4-Hydroxypropranolol Beta_Receptor β-Adrenergic Receptor 4OHP->Beta_Receptor Blocks Isoproterenol Isoproterenol (Agonist) Isoproterenol->Beta_Receptor Activates G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, increased heart rate) PKA->Cellular_Response Phosphorylates targets

Caption: β-Adrenergic Receptor Signaling Pathway and the Antagonistic Action of 4-Hydroxypropranolol.

G cluster_prep Assay Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Seed_Cells Seed β-receptor expressing cells in 96-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Preincubate_4OHP Pre-incubate with 4-Hydroxypropranolol Incubate_Overnight->Preincubate_4OHP Stimulate_Isoproterenol Stimulate with Isoproterenol + IBMX Preincubate_4OHP->Stimulate_Isoproterenol Lyse_Cells Lyse cells Stimulate_Isoproterenol->Lyse_Cells Measure_cAMP Measure intracellular cAMP (e.g., HTRF, ELISA) Lyse_Cells->Measure_cAMP Plot_Data Plot [cAMP] vs. log[4-OHP] Measure_cAMP->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50 G Membrane_Prep Prepare cell membranes expressing β-receptors Assay_Setup Set up 96-well plate: - Radioligand - 4-OHP (varying conc.) - Membranes Membrane_Prep->Assay_Setup Incubate Incubate to reach binding equilibrium Assay_Setup->Incubate Filter_Wash Filter and wash to separate bound/unbound Incubate->Filter_Wash Measure Measure radioactivity (Scintillation counting) Filter_Wash->Measure Analyze Analyze data to determine Ki Measure->Analyze

References

Application Notes and Protocols for 4-Hydroxypropranolol Hydrochloride as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing 4-Hydroxypropranolol (B128105) hydrochloride as a reference standard in the quantitative analysis of 4-hydroxypropranolol in biological matrices. This information is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research involving the beta-blocker propranolol (B1214883).

Introduction

4-Hydroxypropranolol is the major, pharmacologically active metabolite of propranolol, a widely prescribed beta-adrenergic receptor antagonist.[1] The formation of 4-hydroxypropranolol is primarily catalyzed by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP1A2.[2] Given its equipotent beta-blocking activity compared to the parent drug, the accurate quantification of 4-hydroxypropranolol is essential for understanding the overall pharmacological effect and pharmacokinetic profile of propranolol.[1] 4-Hydroxypropranolol hydrochloride is a stable, high-purity salt form, making it an ideal reference standard for analytical method development and validation. Deuterated analogs, such as 4-Hydroxypropranolol-d7 hydrochloride, are often employed as internal standards to ensure high accuracy and precision in mass spectrometry-based assays.[3][4]

Metabolic Pathway of Propranolol

The metabolism of propranolol is a multi-step process involving both Phase I and Phase II reactions. The initial and clinically significant Phase I reaction is the aromatic hydroxylation of propranolol to 4-hydroxypropranolol. This active metabolite then undergoes Phase II conjugation reactions, primarily glucuronidation and sulfation, to form more water-soluble compounds that are readily excreted.

Propranolol_Metabolism Propranolol Propranolol Metabolite 4-Hydroxypropranolol Propranolol->Metabolite CYP2D6, CYP1A2 (Phase I Hydroxylation) Conjugate1 4-Hydroxypropranolol Glucuronide Metabolite->Conjugate1 UGTs (Phase II Glucuronidation) Conjugate2 4-Hydroxypropranolol Sulfate Metabolite->Conjugate2 SULTs (Phase II Sulfation) Excretion Excretion Conjugate1->Excretion Conjugate2->Excretion

Figure 1: Metabolic pathway of Propranolol to 4-Hydroxypropranolol and its subsequent conjugation.

Analytical Methodologies

The quantification of 4-hydroxypropranolol in biological samples, typically plasma or serum, is most commonly achieved using high-performance liquid chromatography (HPLC) coupled with either ultraviolet (UV) or fluorescence detection, or more sensitively, with tandem mass spectrometry (LC-MS/MS).[3][5][6] The use of a validated reference standard is paramount for the accuracy of these methods.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of 4-hydroxypropranolol in human plasma using LC-MS/MS, with this compound as the reference standard.

Table 1: Calibration Curve and Sensitivity Data

Parameter4-Hydroxypropranolol
Linearity Range (ng/mL)0.20 - 100
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ) (ng/mL)0.20
Limit of Detection (LOD) (ng/mL)0.10
Data synthesized from multiple sources.[3][7]

Table 2: Precision and Accuracy Data

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ0.20< 7.1< 7.190.2 - 109.8
Low QC0.40< 6.5< 6.891.5 - 108.5
Medium QC10< 5.8< 6.292.3 - 107.7
High QC80< 5.1< 5.593.1 - 106.9
Representative data compiled from published literature.[7][8]

Table 3: Recovery and Matrix Effect

AnalyteMean Extraction Recovery (%)Mean Matrix Effect (%)
4-Hydroxypropranolol> 6485 - 115
Data based on typical values reported in literature.[3]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

This protocol describes the preparation of solutions using this compound as the reference standard for the development of a quantitative LC-MS/MS assay.

Materials:

  • This compound (analytical standard grade)

  • Methanol (B129727) (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.

    • Dissolve and bring to volume with methanol. Mix thoroughly. This solution is stable for several months when stored at -20°C.

  • Working Stock Solutions:

    • Prepare a series of working stock solutions by serially diluting the primary stock solution with methanol to achieve concentrations such as 100 µg/mL, 10 µg/mL, and 1 µg/mL.

  • Calibration Standards:

    • Prepare calibration standards by spiking blank human plasma with the appropriate working stock solutions. A typical calibration curve might include concentrations of 0.2, 0.5, 1, 5, 10, 25, 50, and 100 ng/mL.

    • For example, to prepare a 100 ng/mL standard, add 10 µL of a 1 µg/mL working solution to 990 µL of blank plasma.

  • Quality Control (QC) Samples:

    • Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.6 ng/mL, 8 ng/mL, and 80 ng/mL). These should be prepared from a separate weighing of the reference standard or a different stock solution than that used for the calibration standards.

Stock_Preparation_Workflow Reference_Standard 4-Hydroxypropranolol HCl (Reference Standard) Primary_Stock Primary Stock Solution (1 mg/mL in Methanol) Reference_Standard->Primary_Stock Weigh & Dissolve Working_Stocks Working Stock Solutions (Serial Dilutions) Primary_Stock->Working_Stocks Dilute Calibration_Standards Calibration Standards (Spiked in Blank Plasma) Working_Stocks->Calibration_Standards Spike QC_Samples Quality Control Samples (Spiked in Blank Plasma) Working_Stocks->QC_Samples Spike (Separate Stock)

Figure 2: Workflow for the preparation of standard and QC samples.

Protocol 2: Sample Preparation from Human Plasma (Protein Precipitation)

This protocol outlines a simple and rapid protein precipitation method for the extraction of 4-hydroxypropranolol from plasma samples prior to LC-MS/MS analysis.[7]

Materials:

  • Plasma samples (calibration standards, QC samples, and unknown study samples)

  • Internal Standard Working Solution (e.g., 4-Hydroxypropranolol-d7 in methanol)

  • Acetonitrile (B52724) (ice-cold)

  • Microcentrifuge tubes

  • Centrifuge capable of 14,000 x g and 4°C

  • Vortex mixer

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • The sample is now ready for injection into the LC-MS/MS system. A dilution with water may be necessary depending on the initial mobile phase composition.

Sample_Preparation_Workflow Plasma_Sample 100 µL Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Add 300 µL Acetonitrile (Protein Precipitation) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Analysis LC-MS/MS Analysis Supernatant_Transfer->Analysis

Figure 3: Workflow for plasma sample preparation by protein precipitation.

Protocol 3: LC-MS/MS Instrumental Analysis

This section provides typical instrumental parameters for the simultaneous quantification of propranolol and 4-hydroxypropranolol.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Propranolol: Q1: 260.2 -> Q3: 116.1

    • 4-Hydroxypropranolol: Q1: 276.2 -> Q3: 116.1

    • 4-Hydroxypropranolol-d7 (IS): Q1: 283.2 -> Q3: 116.1

  • Ion Source Parameters (Typical):

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

Conclusion

This compound is an indispensable reference standard for the accurate and precise quantification of 4-hydroxypropranolol in biological matrices. The protocols and data presented provide a robust framework for researchers in drug development and clinical pharmacology to establish and validate analytical methods for pharmacokinetic and metabolic studies of propranolol. The use of validated methods with high-quality reference standards is fundamental to ensuring the reliability of study data.

References

Application Note: Chiral Separation of 4-Hydroxypropranolol Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxypropranolol (B128105) is a major active metabolite of the widely used beta-blocker, propranolol (B1214883). Both propranolol and its metabolites exhibit stereoselectivity in their pharmacological and toxicological effects. The enantiomers of 4-hydroxypropranolol can display different pharmacokinetic and pharmacodynamic profiles, making their separation and quantification crucial in drug development and clinical studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the direct separation of these enantiomers. This application note details a protocol for the chiral separation of 4-hydroxypropranolol enantiomers.

Challenges in Chiral Separation

The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral separation is achieved by creating a diastereomeric interaction between the enantiomers and a chiral selector, which can be a chiral stationary phase or a chiral additive in the mobile phase. The direct approach using a CSP is often preferred for its convenience and efficiency.

Experimental Protocols

This section outlines two primary methods for the chiral separation of 4-hydroxypropranolol enantiomers: a direct method using a chiral stationary phase and an indirect method involving pre-column derivatization.

Method 1: Direct Chiral Separation using a Polysaccharide-Based Chiral Stationary Phase

This method is adapted from successful separations of propranolol and its hydroxylated metabolites. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are highly effective for the resolution of a wide range of chiral compounds.

Chromatographic Conditions:

ParameterCondition
Column ChiralPak IA (amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-heptane / ethanol (B145695) / diethylamine (B46881) (80:20:0.1, v/v/v)[1][2]
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 290 nm
Injection Volume 10 µL
Sample Preparation Dissolve standard in the mobile phase to a concentration of 0.5 mg/mL[1][2].

Protocol:

  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the prepared sample solution.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Analysis: Determine the retention times (t R ), resolution (R s ), and selectivity factor (α) for the enantiomeric pair. The elution order, if not previously known, can be determined by injecting a standard of a single enantiomer. For propranolol, the R(+) isomer has been observed to have a higher retention time on a similar stationary phase[2].

Method 2: Indirect Chiral Separation via Pre-column Derivatization

This method involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase column.[3][4]

Derivatization Step:

  • Reagents: R-(+)-phenylethylisocyanate as the chiral derivatization reagent and triethylamine (B128534) as a catalyst.[3]

  • Procedure:

    • Extract 4-hydroxypropranolol from the sample matrix (e.g., plasma) using a suitable solvent like ethyl acetate (B1210297) at pH 10.5.[3]

    • Add an antioxidant such as ascorbic acid to prevent oxidation of the 4-hydroxypropranolol.[3]

    • Evaporate the extraction solvent to dryness.

    • Reconstitute the residue in chloroform (B151607) and add R-(+)-phenylethylisocyanate and triethylamine.[3]

    • Allow the reaction to proceed to completion.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., Altex C18)[4]
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / water / phosphoric acid / triethylamine (50:50:0.15:0.06, v/v/v/v)[4]
Flow Rate 1.0 mL/min
Temperature Ambient
Detection Fluorescence: Excitation at 228 nm, Emission > 340 nm[3] or Excitation at 325 nm, Emission at 400 nm[4].
Injection Volume 20 µL

Protocol:

  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject 20 µL of the derivatized sample solution.

  • Data Acquisition: Record the chromatogram.

  • Analysis: Determine the retention times and peak areas for the two diastereomeric derivatives.

Data Presentation

The following table summarizes typical quantitative data obtained from the direct chiral separation of propranolol enantiomers, which can be expected to be similar for 4-hydroxypropranolol.

Table 1: Quantitative Data for Direct Chiral Separation of Propranolol Enantiomers

EnantiomerRetention Time (t R ) (min)Resolution (R s )
S-(-)-Propranolol4.708[2]1.75[2]
R-(+)-Propranolol5.264[2]

Data obtained using a ChiralPak IA column with a mobile phase of n-heptane/ethanol/diethylamine (80/20/0.1, v/v/v)[1][2].

Visualizations

Below are diagrams illustrating the experimental workflows.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prepare Standard Prepare 0.5 mg/mL Standard in Mobile Phase Equilibrate Equilibrate Chiral Column with Mobile Phase Inject Inject 10 µL of Sample Equilibrate->Inject Separate Isocratic Elution (n-heptane/ethanol/DEA) Inject->Separate Detect UV Detection at 290 nm Separate->Detect Analyze Determine tR, Rs, α Detect->Analyze

Caption: Workflow for Direct Chiral HPLC Separation.

G cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_analysis Data Analysis Extract Extract 4-Hydroxypropranolol from Matrix Derivatize React with Chiral Derivatizing Agent Extract->Derivatize Equilibrate Equilibrate C18 Column with Mobile Phase Inject Inject 20 µL of Derivatized Sample Equilibrate->Inject Separate Isocratic Elution (ACN/Water/Acid/Base) Inject->Separate Detect Fluorescence Detection Separate->Detect Analyze Determine Retention Times and Peak Areas Detect->Analyze

References

Application Note and Protocol: Solid-Phase Extraction of 4-Hydroxypropranolol from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxypropranolol (B128105) is the major active phase I metabolite of propranolol (B1214883), a non-selective beta-adrenergic antagonist widely used in the treatment of cardiovascular diseases.[1][2] Accurate quantification of 4-hydroxypropranolol in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.[3] Solid-phase extraction (SPE) is a highly effective and widely adopted technique for the sample cleanup and concentration of 4-hydroxypropranolol from complex biological samples prior to analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4]

This document provides a detailed protocol for the solid-phase extraction of 4-hydroxypropranolol from human plasma, leveraging a mixed-mode cation exchange sorbent for high recovery and efficient removal of matrix interferences.[5][6][7]

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated SPE-LC-MS/MS method for the simultaneous determination of propranolol and 4-hydroxypropranolol in human plasma.[1][4]

Table 1: Method Performance Characteristics [1][4]

ParameterPropranolol4-Hydroxypropranolol
Linearity Range (ng/mL)0.20 - 135.00 (free)0.20 - 25.00 (free)
1.00 - 500.00 (total)1.00 - 360.00 (total)
Lower Limit of Quantitation (LLOQ) (ng/mL)0.200.20
Lower Limit of Detection (LLOD) (pg/mL)50100
Mean Extraction Recovery>96%>64%
Inter-day Precision (% RSD)<11.3%<11.3%
Inter-day Accuracy (% of nominal)<11%<11%

Table 2: Stability of Analytes in Human Plasma [4]

ConditionStability Duration
Freeze-Thaw Cycles (-15°C to Room Temp)Stable through 5 cycles
Bench-Top Storage (Room Temp)At least 6.5 hours
In Mobile Phase (10°C)At least 48 hours

Experimental Protocols

This protocol is optimized for the extraction of 4-hydroxypropranolol from human plasma using a polymeric mixed-mode cation exchange SPE cartridge.

Materials and Reagents:

  • SPE Cartridges: Polymeric mixed-mode cation exchange (e.g., Strata-X-C)[1]

  • Human Plasma

  • Internal Standard (IS): 4-hydroxypropranolol-d7

  • Methanol (B129727) (HPLC grade)

  • Ammonium (B1175870) Acetate (B1210297) (Analytical grade)

  • Formic Acid (or Acetic Acid)

  • Ammonium Hydroxide (B78521)

  • Water (deionized or HPLC grade)

  • Nitrogen gas for evaporation

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Procedure:

1. Sample Pre-treatment: a. Thaw frozen plasma samples at room temperature. b. Vortex the plasma samples to ensure homogeneity. c. Pipette 300 µL of plasma into a clean microcentrifuge tube. d. Add an appropriate volume of the internal standard working solution (e.g., 4-hydroxypropranolol-d7). e. Vortex for 30 seconds. f. Add 300 µL of 50 mM ammonium acetate (pH 6.0) and vortex for another 30 seconds.[7] g. Centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitated proteins.[7]

2. Solid-Phase Extraction: a. Conditioning: Condition the mixed-mode SPE cartridges by passing 1 mL of methanol followed by 1 mL of 50 mM ammonium acetate (pH 6.0). Ensure the sorbent does not dry out.[7] b. Loading: Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge at a low flow rate (approximately 1 mL/min).[7] c. Washing: i. Wash the cartridge with 1 mL of 50 mM ammonium acetate (pH 6.0).[7] ii. Wash the cartridge with 1 mL of 1 M acetic acid.[7] iii. Wash the cartridge with 1 mL of methanol.[7] d. Drying: Dry the cartridge under vacuum for 5-10 minutes. e. Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[7]

3. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. b. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the analytical method (e.g., LC-MS/MS). c. Vortex for 30 seconds and transfer to an autosampler vial for injection.

Visualizations

Below are diagrams illustrating the metabolic pathway of propranolol and the experimental workflow for the solid-phase extraction of 4-hydroxypropranolol.

Propranolol Propranolol Metabolism Phase I Metabolism (Hydroxylation) Propranolol->Metabolism Hydroxypropranolol 4-Hydroxypropranolol Metabolism->Hydroxypropranolol Conjugation Phase II Metabolism (Glucuronidation/Sulfation) Hydroxypropranolol->Conjugation Excretion Excretion Conjugation->Excretion cluster_PreTreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction Plasma 1. Plasma Sample (300 µL) IS 2. Add Internal Standard Plasma->IS Buffer 3. Add Buffer & Centrifuge IS->Buffer Condition 4. Condition SPE Cartridge (Methanol, Buffer) Buffer->Condition Load 5. Load Sample Condition->Load Wash 6. Wash (Buffer, Acid, Methanol) Load->Wash Elute 7. Elute (5% NH4OH in Methanol) Wash->Elute Evaporate 8. Evaporate to Dryness Elute->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 10. LC-MS/MS Analysis Reconstitute->Analyze

References

Application Notes and Protocols for In Vivo Microdialysis Measuring 4-Hydroxypropranolol Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid in a specific tissue or organ, providing real-time information on the concentration of unbound drugs and their metabolites at the site of action. This is particularly valuable in pharmacokinetic and pharmacodynamic studies. 4-Hydroxypropranolol (B128105) is the major and pharmacologically active metabolite of propranolol (B1214883), a widely used beta-blocker. Monitoring its levels in vivo is crucial for understanding the metabolism and therapeutic or toxic effects of propranolol.

These application notes provide a detailed guide for utilizing in vivo microdialysis to measure 4-hydroxypropranolol levels in preclinical research. The protocols outlined below cover the entire workflow, from the metabolic pathway of propranolol to the final quantification of 4-hydroxypropranolol in microdialysate samples.

Propranolol Metabolism and 4-Hydroxypropranolol Formation

Propranolol undergoes extensive metabolism in the liver, primarily through three main pathways: ring oxidation, side-chain oxidation, and glucuronidation. The formation of 4-hydroxypropranolol occurs via ring oxidation and is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6. This metabolite is pharmacologically active, exhibiting beta-blocking effects comparable to the parent drug. Subsequently, 4-hydroxypropranolol is further metabolized, mainly through glucuronidation and sulfation, to facilitate its excretion.

Propranolol Propranolol Metabolites Metabolism Pathways Propranolol->Metabolites FourHP 4-Hydroxypropranolol Metabolites->FourHP CYP2D6 (Ring Oxidation) Other Other Metabolites Metabolites->Other Side-chain Oxidation Glucuronidation Excretion Excretion FourHP->Excretion Glucuronidation Sulfation Other->Excretion cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Probe Microdialysis Probe Selection & Preparation Animal Animal Preparation & Anesthesia Probe->Animal Surgery Stereotaxic Surgery & Probe Implantation Animal->Surgery Perfusion Probe Perfusion (aCSF) Surgery->Perfusion DrugAdmin Propranolol Administration Perfusion->DrugAdmin Collection Dialysate Collection DrugAdmin->Collection SamplePrep Sample Preparation Collection->SamplePrep Analysis LC-MS/MS Analysis SamplePrep->Analysis Data Data Processing & Interpretation Analysis->Data

Application Notes and Protocols for Cardiac Electrophysiology Studies with 4-Hydroxypropranolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypropranolol (4-OHP) is the major active metabolite of the widely prescribed non-selective beta-blocker, propranolol (B1214883). Following oral administration, propranolol undergoes significant first-pass metabolism, with 4-OHP being a key product.[1] This metabolite is pharmacologically active and is understood to contribute to the overall therapeutic and electrophysiological effects of propranolol.[2] Notably, 4-OHP is reported to be equipotent to propranolol as a beta-blocker.[3][4] Understanding the cardiac electrophysiological profile of 4-OHP is crucial for a comprehensive assessment of the cardiac safety and antiarrhythmic mechanisms of propranolol.

These application notes provide a summary of the known cardiac electrophysiological effects of 4-Hydroxypropranolol, alongside detailed protocols for its investigation in experimental settings.

Mechanism of Action and Electrophysiological Effects

4-Hydroxypropranolol exhibits a multi-faceted pharmacological profile that influences cardiac electrophysiology through several mechanisms:

  • Beta-Adrenergic Blockade: Similar to its parent compound, 4-OHP is a potent non-selective beta-adrenoceptor antagonist.[3] This action antagonizes the effects of catecholamines on the heart, leading to a decrease in heart rate and myocardial contractility.[5][6]

  • Intrinsic Sympathomimetic Activity (ISA): 4-OHP has been shown to possess intrinsic sympathomimetic activity, which means it can cause a slight activation of the beta-adrenergic receptor.[3][6] This may result in a less pronounced decrease in heart rate compared to beta-blockers lacking ISA.

  • Membrane Stabilizing Activity: At higher concentrations, 4-OHP exhibits membrane-stabilizing effects, which are characteristic of Class I antiarrhythmic drugs.[3][5] This activity is likely due to the blockade of cardiac sodium channels, similar to propranolol.[7][8]

The integrated effects of these actions on cardiac electrophysiology have been observed in vivo. In anesthetized dogs, 4-OHP produces dose-dependent decreases in heart rate, dP/dtmax, and cardiac output.[6] Electrocardiogram (ECG) changes include an increase in the PR interval and, at higher plasma concentrations (≥ 240 ng/mL), an increase in the QRS duration. Interestingly, the QTc interval has been reported to decrease.[3]

Data Presentation

In Vivo Electrophysiological Effects of 4-Hydroxypropranolol in Dogs
ParameterEffectPlasma ConcentrationReference
Heart RateDecrease≥ 30 ng/mL[3]
PR IntervalIncrease≥ 30 ng/mL[3]
QRS DurationIncrease≥ 240 ng/mL[3]
QTc IntervalDecrease≥ 30 ng/mL[3]
Cardiac OutputDecrease≥ 30 ng/mL[3]
dP/dtmaxDecrease≥ 30 ng/mL[3]
Comparative Ion Channel Effects of Propranolol (4-Hydroxypropranolol Data Not Available)
Ion ChannelCompoundAssay TypeIC50Reference
hERG (IKr)PropranololWhole-cell patch clamp3.9 µM[3]
Nav1.5 (Peak)PropranololWhole-cell patch clamp (tonic block)21.4 µM (R-enantiomer), 23.6 µM (S-enantiomer)[7][8]
Nav1.5 (Use-dependent)PropranololWhole-cell patch clamp2.7 µM (R-enantiomer), 2.6 µM (S-enantiomer)[7][8]

Experimental Protocols

The following are detailed protocols for investigating the effects of 4-Hydroxypropranolol on key cardiac ion channels using manual or automated patch-clamp electrophysiology. These protocols are based on established methodologies for propranolol and general guidelines for cardiac safety testing.

Protocol 1: hERG (IKr) Channel Inhibition Assay

Objective: To determine the inhibitory effect of 4-Hydroxypropranolol on the rapidly activating delayed rectifier potassium current (IKr) mediated by hERG channels.

Cell Line: HEK293 cells stably expressing the hERG channel.

Solutions:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

Voltage-Clamp Protocol:

  • Hold the cell membrane potential at -80 mV.

  • Depolarize to +20 mV for 1000 ms (B15284909) to activate the hERG channels.

  • Repolarize to -50 mV for 2000 ms to elicit the hERG tail current.

  • Return to the holding potential of -80 mV.

  • Repeat this protocol at a frequency of 0.1 Hz.

Procedure:

  • Establish a stable whole-cell recording.

  • Perfuse the cell with the external solution until a stable baseline hERG current is recorded.

  • Apply increasing concentrations of 4-Hydroxypropranolol (e.g., 0.1, 1, 10, 30, 100 µM) to the cell.

  • Allow the drug effect to reach a steady state at each concentration.

  • Measure the peak tail current at -50 mV for each concentration.

  • Normalize the current inhibition to the baseline recording.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Protocol 2: Nav1.5 (Peak Sodium Current) Inhibition Assay

Objective: To determine the inhibitory effect of 4-Hydroxypropranolol on the peak cardiac sodium current (INa) mediated by Nav1.5 channels.

Cell Line: HEK293 cells stably expressing the Nav1.5 channel.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 120 CsF, 10 NaCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

Voltage-Clamp Protocol (for Tonic Block):

  • Hold the cell membrane potential at -120 mV.

  • Apply a depolarizing pulse to -20 mV for 20 ms to elicit the peak sodium current.

  • Return to the holding potential.

  • Apply pulses at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.

Voltage-Clamp Protocol (for Use-Dependent Block):

  • Hold the cell membrane potential at -120 mV.

  • Apply a train of depolarizing pulses to -20 mV for 10 ms at a higher frequency (e.g., 1-5 Hz).

Procedure:

  • Follow the general procedure outlined in Protocol 1.

  • Measure the peak inward sodium current for both tonic and use-dependent protocols.

  • Calculate the percentage of block at each concentration and determine the IC50.

Protocol 3: Cav1.2 (L-type Calcium Current) Inhibition Assay

Objective: To determine the inhibitory effect of 4-Hydroxypropranolol on the L-type calcium current (ICa,L) mediated by Cav1.2 channels.

Cell Line: HEK293 cells stably expressing the Cav1.2 channel complex (α1c, β2, and α2δ subunits).

Solutions:

  • External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 120 Cs-aspartate, 10 CsCl, 5 Mg-ATP, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.

Voltage-Clamp Protocol:

  • Hold the cell membrane potential at -80 mV. To inactivate sodium channels, apply a pre-pulse to -40 mV for 500 ms.

  • Apply a depolarizing step to +10 mV for 200 ms to elicit the peak calcium current.

  • Return to the holding potential of -80 mV.

  • Repeat this protocol at a frequency of 0.1 Hz.

Procedure:

  • Follow the general procedure outlined in Protocol 1.

  • Measure the peak inward calcium current.

  • Calculate the percentage of block at each concentration and determine the IC50.

Visualizations

Signaling_Pathway cluster_membrane Cardiomyocyte Membrane BetaAR β-Adrenergic Receptor AC Adenylate Cyclase BetaAR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CaChannel L-type Ca²⁺ Channel PKA->CaChannel Phosphorylates (Increases ICa,L) NaChannel Na⁺ Channel (Nav1.5) KChannel K⁺ Channel (e.g., hERG) Catecholamines Catecholamines (e.g., Epinephrine) Catecholamines->BetaAR Activates FourOHP 4-Hydroxypropranolol FourOHP->BetaAR Blocks FourOHP->BetaAR Slightly Activates (ISA) FourOHP->CaChannel Potential Interaction FourOHP->NaChannel Blocks (Membrane Stabilizing) FourOHP->KChannel Potential Interaction Propranolol Propranolol Propranolol->BetaAR Blocks

Caption: Signaling pathway of 4-Hydroxypropranolol in cardiomyocytes.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HEK293 with stable ion channel expression) PatchClamp Establish Whole-Cell Patch Clamp Configuration CellCulture->PatchClamp SolutionPrep Prepare External and Internal Solutions SolutionPrep->PatchClamp DrugDilution Prepare Serial Dilutions of 4-Hydroxypropranolol DrugApp Apply Increasing Concentrations of 4-OHP DrugDilution->DrugApp Baseline Record Stable Baseline Ion Current PatchClamp->Baseline Baseline->DrugApp Washout Washout with External Solution DrugApp->Washout DataAcq Measure Peak Current at each Concentration DrugApp->DataAcq Normalization Normalize to Baseline Current DataAcq->Normalization CRCurve Generate Concentration- Response Curve Normalization->CRCurve IC50 Calculate IC50 (Hill Equation) CRCurve->IC50

Caption: Workflow for in vitro cardiac ion channel electrophysiology.

Logical_Relationship cluster_actions Pharmacological Actions cluster_effects Electrophysiological Effects FourOHP 4-Hydroxypropranolol BetaBlock β-Adrenergic Blockade FourOHP->BetaBlock ISA Intrinsic Sympathomimetic Activity FourOHP->ISA MembraneStab Membrane Stabilizing Activity FourOHP->MembraneStab QTc ↓ QTc Interval FourOHP->QTc Net Effect HR ↓ Heart Rate BetaBlock->HR PR ↑ PR Interval BetaBlock->PR ISA->HR Modulates (less pronounced ↓) QRS ↑ QRS Duration (at high conc.) MembraneStab->QRS

Caption: Logical relationship of 4-OHP actions and effects.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of 4-Hydroxypropranolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypropranolol (4HOP), a primary metabolite of the widely used beta-blocker propranolol (B1214883), has demonstrated significant antioxidant properties that may contribute to the therapeutic cardiovascular benefits of its parent drug.[1][2] Notably, its potency as a "chain-breaking" antioxidant has been shown to be substantially greater than propranolol and even surpasses that of Trolox, a water-soluble analog of vitamin E.[1][2] These application notes provide detailed protocols for assessing the antioxidant activity of 4-Hydroxypropranolol using common in vitro assays, including DPPH radical scavenging, ABTS radical cation decolorization, and inhibition of lipid peroxidation.

Quantitative Data Summary

The following tables summarize the reported antioxidant activity of 4-Hydroxypropranolol in comparison to propranolol and the standard antioxidant, Trolox.

Table 1: Inhibition of Iron-Catalyzed Microsomal Lipid Peroxidation

CompoundIC50 (µM)
4-Hydroxypropranolol 1.1 [1][2]
Trolox4.3[1][2]
Propranolol168[1][2]

IC50 represents the concentration required to inhibit lipid peroxidation by 50%.

Table 2: Protection of Endothelial Cells from Oxidative Stress (Glutathione Loss)

CompoundEC50 (µM)
4-Hydroxypropranolol 1.2 [1][2]
Trolox7.9[1][2]
Propranolol49[1][2]

EC50 represents the concentration required to provide 50% protection against the loss of glutathione.

Table 3: Inhibition of Copper-Induced LDL Oxidation

Compound (Concentration)Lag Phase Delay (minutes)
4-Hydroxypropranolol (3 µM) 108 [1]
4-Hydroxypropranolol (1 µM) 45 [1]
Probucol (3 µM)98[1]
Trolox (3 µM)47[1]
Propranolol (3 µM)6[1]

Lag phase delay indicates the extension of the initial resistance of LDL to oxidation.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of chain-breaking antioxidants and the workflows for the described experimental protocols.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination by 4-Hydroxypropranolol PUFA Polyunsaturated Fatty Acid (PUFA-H) LipidRadical Lipid Radical (PUFA•) PUFA->LipidRadical Initiator Initiating Radical (R•) Initiator->PUFA H• abstraction LipidRadical_p Lipid Radical (PUFA•) O2 Oxygen (O2) PeroxylRadical Lipid Peroxyl Radical (PUFA-OO•) O2->PeroxylRadical PUFA_p Another PUFA-H PeroxylRadical->PUFA_p H• abstraction LipidHydroperoxide Lipid Hydroperoxide (PUFA-OOH) PUFA_p->LipidHydroperoxide LipidRadical_p2 New Lipid Radical (PUFA•) PUFA_p->LipidRadical_p2 LipidRadical_p2->LipidRadical_p Continues cycle PeroxylRadical_t Lipid Peroxyl Radical (PUFA-OO•) HOP 4-Hydroxypropranolol (ArOH) PeroxylRadical_t->HOP H• donation StableProduct Stable Lipid Hydroperoxide (PUFA-OOH) HOP->StableProduct StableRadical Stable 4-Hydroxypropranolol Radical (ArO•) Chain Reaction Terminated HOP->StableRadical

Caption: Lipid Peroxidation Chain Reaction and Termination by a Chain-Breaking Antioxidant.

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_4hop Prepare 4-Hydroxypropranolol dilutions add_sample Add 100 µL of sample/control to microplate wells prep_4hop->add_sample prep_control Prepare Positive Control (e.g., Trolox) dilutions prep_control->add_sample prep_dpph Prepare 0.1 mM DPPH working solution in methanol (B129727) add_dpph Add 100 µL of DPPH solution to all wells prep_dpph->add_dpph add_sample->add_dpph mix Mix gently add_dpph->mix incubate Incubate in the dark for 30 minutes at room temperature mix->incubate read_abs Measure absorbance at 517 nm incubate->read_abs calculate Calculate % Inhibition read_abs->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 value plot->ic50

Caption: Experimental Workflow for the DPPH Radical Scavenging Assay.

Experimental Protocols

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

  • 4-Hydroxypropranolol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Positive control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 517 nm

Procedure:

  • Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol.[3] This solution should be freshly made and kept in the dark to avoid degradation.

  • Preparation of Test Samples:

    • Prepare a stock solution of 4-Hydroxypropranolol in methanol (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a range of concentrations for testing (e.g., 1 to 200 µM).

    • Prepare similar dilutions for the positive control.

  • Assay Protocol:

    • Pipette 100 µL of each sample dilution, positive control dilution, and methanol (as a blank) into the wells of a 96-well plate.

    • Add 100 µL of the DPPH working solution to all wells.

    • Mix the contents of the wells gently.

    • Incubate the plate in the dark at room temperature for 30 minutes.[4][5]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3]

  • Data Analysis:

    • The percentage of radical scavenging activity (% Inhibition) is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:

      • Abs_control is the absorbance of the DPPH solution with methanol.

      • Abs_sample is the absorbance of the DPPH solution with the test compound or positive control.[5]

    • Plot the % Inhibition against the concentration of 4-Hydroxypropranolol and the positive control.

    • Determine the IC50 value (the concentration that causes 50% inhibition of the DPPH radical) from the dose-response curve.[4]

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Materials:

  • 4-Hydroxypropranolol

  • ABTS

  • Potassium persulfate

  • Methanol or Ethanol

  • Phosphate Buffered Saline (PBS)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[6][7]

    • Mix the two solutions in equal volumes (1:1 ratio) and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•+ radical.[6][7]

  • Preparation of ABTS•+ Working Solution:

    • On the day of the assay, dilute the ABTS•+ stock solution with methanol or PBS to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[6][7]

  • Preparation of Test Samples: Prepare serial dilutions of 4-Hydroxypropranolol and a positive control (Trolox) in the same solvent used for the ABTS•+ working solution.

  • Assay Protocol:

    • Add 20 µL of each sample dilution or control to the wells of a 96-well plate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature in the dark for 6-10 minutes.

  • Measurement: Measure the absorbance at 734 nm.[6][7]

  • Data Analysis:

    • Calculate the percentage of ABTS radical scavenging activity using the formula: % Scavenging = [((Abs_control - Abs_sample) / Abs_control)] x 100 Where:

      • Abs_control is the absorbance of the ABTS•+ working solution with the solvent.

      • Abs_sample is the absorbance of the ABTS•+ working solution with the test compound.[6]

    • Determine the IC50 value from the dose-response curve. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Protocol 3: Lipid Peroxidation Inhibition Assay (TBARS Method)

This protocol assesses the ability of 4-Hydroxypropranolol to inhibit lipid peroxidation in a biological membrane model, such as liver microsomes. Peroxidation is induced by an iron-catalyzed hydroxyl radical generating system, and the extent of lipid damage is quantified by measuring malondialdehyde (MDA), a secondary product, using the Thiobarbituric Acid Reactive Substances (TBARS) assay.[8][9]

Materials:

  • 4-Hydroxypropranolol

  • Isolated liver microsomes (or other lipid-rich biological sample)

  • Tris-HCl buffer

  • FeCl3 (or Fe-ADP complex)

  • Ascorbic acid or Dihydroxyfumarate (DHF) to initiate the reaction

  • Thiobarbituric acid (TBA) solution

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

  • Positive control (e.g., Trolox)

  • Spectrophotometer or microplate reader capable of reading absorbance at 532 nm

Procedure:

  • Preparation of Microsomes: Prepare a suspension of liver microsomes in Tris-HCl buffer to a final protein concentration of approximately 0.2 mg/mL.

  • Induction of Lipid Peroxidation:

    • In a series of test tubes, add the microsomal suspension.

    • Add various concentrations of 4-Hydroxypropranolol, Trolox, or vehicle control.

    • Pre-incubate the mixture for 20 minutes at 30-37°C.[2]

    • Initiate lipid peroxidation by adding the iron source (e.g., FeCl3) and a reducing agent (e.g., ascorbic acid or DHF).

    • Incubate for 15 minutes at 37°C.[2]

  • TBARS Assay:

    • Stop the reaction by adding ice-cold TCA solution containing BHT.

    • Add TBA solution to each tube.

    • Heat the tubes in a boiling water bath for 10-15 minutes to allow the color to develop.[10]

    • Cool the tubes on ice and then centrifuge to pellet the precipitated protein.[9][10]

  • Measurement: Transfer the supernatant to a new tube or microplate well and measure the absorbance of the pink MDA-TBA adduct at 532 nm.[9][10]

  • Data Analysis:

    • Calculate the percentage inhibition of lipid peroxidation for each concentration of 4-Hydroxypropranolol.

    • Determine the IC50 value from the resulting dose-response curve.

Conclusion

The protocols outlined provide robust methods for quantifying the significant antioxidant potential of 4-Hydroxypropranolol. The data indicate that 4HOP is a potent chain-breaking antioxidant, effectively inhibiting lipid peroxidation and protecting cells from oxidative damage at low micromolar concentrations.[1][2] These properties suggest that 4-Hydroxypropranolol may play a crucial role in the cardioprotective effects observed with propranolol administration and warrant further investigation in drug development and oxidative stress research.

References

Application Notes and Protocols for the Analytical Separation of Propranolol and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propranolol (B1214883) is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension and angina pectoris.[1] It is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being significantly more active.[2] Propranolol undergoes extensive metabolism in the liver, primarily through three pathways: aromatic hydroxylation, N-dealkylation with subsequent side-chain oxidation, and direct glucuronidation.[3] The major metabolites include 4-hydroxypropranolol (B128105) (pharmacologically active), N-desisopropylpropranolol, and their conjugates.[4][5] Given the stereoselective metabolism and pharmacological activity of both the parent drug and its metabolites, robust and sensitive analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.[1][2]

This document provides detailed application notes and protocols for the separation and quantification of propranolol and its key metabolites using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS), and chiral separation techniques.

Metabolic Pathways of Propranolol

Propranolol is extensively metabolized by cytochrome P450 enzymes, primarily CYP2D6 and CYP1A2, and to a lesser extent by CYP2C19.[3][4] The main metabolic pathways are:

  • Aromatic Hydroxylation: This pathway, mainly catalyzed by CYP2D6, results in the formation of 4-hydroxypropranolol, which is an active metabolite.[3][6] Hydroxylation can also occur at other positions on the naphthalene (B1677914) ring, such as the 5- and 7-positions.[1][2]

  • Side-Chain Oxidation: This involves N-desisopropylation to form N-desisopropylpropranolol, a reaction primarily catalyzed by CYP1A2.[1][6] This metabolite can be further oxidized to form naphthoxylactic acid.[6]

  • Glucuronidation: Propranolol and its hydroxylated metabolites can undergo direct conjugation with glucuronic acid, a reaction mediated by UDP-glucuronosyltransferases (UGTs).[6]

Propranolol_Metabolism Propranolol Propranolol N_Desisopropylpropranolol N-desisopropylpropranolol Propranolol->N_Desisopropylpropranolol CYP1A2 (major) CYP2D6 (minor) Hydroxypropranolol 4-Hydroxypropranolol Propranolol->Hydroxypropranolol CYP2D6 (major) CYP1A2 (minor) Glucuronide_Conjugates Glucuronide & Sulfate Conjugates Propranolol->Glucuronide_Conjugates UGTs Napthoxylactic_acid Napthoxylactic acid N_Desisopropylpropranolol->Napthoxylactic_acid Oxidation Hydroxypropranolol_Conjugates 4-Hydroxypropranolol Glucuronide & Sulfate Conjugates Hydroxypropranolol->Hydroxypropranolol_Conjugates UGTs, SULTs

Caption: Metabolic pathways of Propranolol.

Analytical Techniques and Protocols

A variety of analytical methods have been developed for the simultaneous quantification of propranolol and its metabolites in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive technique.

I. LC-MS/MS Method for Propranolol and Phase I Metabolites

This section details a sensitive and reliable LC-MS/MS method for the simultaneous quantification of propranolol, 4-hydroxypropranolol (M1), and N-desisopropylpropranolol (M2) in plasma.[5]

A. Sample Preparation: Protein Precipitation

Protein precipitation is a simple and efficient method for sample clean-up in plasma analysis.[5][7]

Sample_Prep_PPT Start Start: Plasma Sample (100 µL) Add_IS Add Internal Standard (IS) (e.g., Bisoprolol (B1195378) or Propranolol-d7) Start->Add_IS Add_Solvent Add Acetonitrile (B52724) (300 µL) Add_IS->Add_Solvent Vortex Vortex (1 min) Add_Solvent->Vortex Centrifuge Centrifuge (13,500 rpm, 4°C, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilution For Propranolol: Dilute 100 µL of supernatant with 600 µL Acetonitrile Supernatant->Dilution Analysis_M1_M2 Inject supernatant for M1 & M2 analysis Supernatant->Analysis_M1_M2 Analysis_Prop Inject diluted solution for Propranolol analysis Dilution->Analysis_Prop

Caption: Experimental workflow for sample preparation by protein precipitation.

Experimental Protocol:

  • Pipette 100 µL of plasma into a microcentrifuge tube.[5]

  • Add 20 µL of the internal standard (IS) working solution (e.g., 25 ng/mL bisoprolol or propranolol-d7).[5]

  • Add 20 µL of methanol (B129727).[5]

  • Add 300 µL of acetonitrile to precipitate the proteins.[5]

  • Vortex the mixture for 1 minute.[5]

  • Centrifuge at 13,500 rpm for 10 minutes at 4°C.[5]

  • For the analysis of 4-hydroxypropranolol and N-desisopropylpropranolol, inject 10 µL of the supernatant directly into the LC-MS/MS system.[5]

  • For the analysis of propranolol, transfer 100 µL of the supernatant to a new tube and dilute with 600 µL of acetonitrile. Inject 10 µL of the resulting solution into the LC-MS/MS system.[5]

B. Liquid Chromatography Conditions

ParameterCondition
Column Hypersil GOLD C18 (dimensions not specified)[5]
Mobile Phase A 0.1% Formic Acid in Water[5]
Mobile Phase B Acetonitrile[5]
Flow Rate 0.3 mL/min[5]
Column Temperature 40°C[5]
Injection Volume 10 µL[5]
Gradient Elution A gradient elution program is utilized.

C. Mass Spectrometry Conditions

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Propranolol: m/z 260 -> specific product ion[8]4-Hydroxypropranolol: m/z 276 -> specific product ion[8]N-Desisopropylpropranolol: m/z 218 -> specific product ion[8]

D. Quantitative Data Summary

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%)Inter-day Precision (%)
Propranolol 1 - 5001< 7.1< 7.1
4-Hydroxypropranolol 0.2 - 1000.2< 7.1< 7.1
N-Desisopropylpropranolol 0.2 - 1000.2< 7.1< 7.1
II. Chiral Separation Techniques

The enantiomers of propranolol exhibit different pharmacological activities and metabolic profiles, making their separation crucial.[2]

A. 2D-LC/MS/MS for Chiral and Achiral Separation

Two-dimensional liquid chromatography offers a powerful approach for the simultaneous achiral separation of propranolol and its metabolites from a complex matrix in the first dimension, followed by chiral separation in the second dimension.[2][9]

Caption: Workflow for 2D-LC/MS/MS analysis of propranolol enantiomers.

Experimental Protocol:

  • Sample Preparation (Urine): Dilute 200 µL of urine with 800 µL of methanol and centrifuge.[9]

  • First Dimension (Achiral Separation):

    • Column: Poroshell 120 Phenyl-Hexyl (3.0 x 50 mm, 2.7 µm).[2]

    • Mobile Phase A: Water + 0.1% Formic Acid.[2]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

    • Method: A gradient elution is used to separate propranolol and its hydroxylated metabolites.[2]

  • Second Dimension (Chiral Separation):

    • Column: Poroshell 120 Chiral-T (3.0 x 150 mm, 2.7 µm).[2]

    • Method: The peaks of interest from the first dimension are individually transferred to the second dimension via heart-cutting for chiral separation using an isocratic mobile phase.[2]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an ESI source.[9]

B. Ultra-Performance Convergence Chromatography (UPC²-MS/MS)

UPC² is a form of supercritical fluid chromatography that provides fast and efficient enantiomeric separation.[10]

Experimental Protocol:

  • Column: ACQUITY UPC² Trefoil CEL1 (2.5 µm, 3.0 x 150 mm).

  • Mobile Phase: Ammonium formate (B1220265) modified methanol as a co-solvent with supercritical CO₂.

  • Column Temperature: 30°C.

  • Method: A linear gradient is used to resolve the enantiomers of propranolol and its hydroxylated metabolites (4-OH, 5-OH, and 7-OH). Resolution of all six forms of hydroxypropranolol can be achieved in under 15 minutes.[10]

C. Capillary Electrophoresis (CE)

CE with a chiral selector in the running buffer is another effective technique for enantioselective analysis.[2]

Experimental Protocol:

Conclusion

The analytical methods detailed in these application notes provide robust and sensitive approaches for the separation and quantification of propranolol and its metabolites in biological matrices. The choice of method will depend on the specific research question, available instrumentation, and the required level of sensitivity and selectivity. For routine therapeutic drug monitoring, a simple protein precipitation followed by LC-MS/MS is often sufficient. For detailed pharmacokinetic and metabolism studies, especially those investigating stereoselectivity, advanced techniques such as 2D-LC/MS/MS or UPC²-MS/MS are highly recommended. These protocols serve as a comprehensive guide for researchers, scientists, and drug development professionals in establishing and validating analytical methods for propranolol and its metabolites.

References

Application Notes & Protocols: Quantification of 4-Hydroxypropranolol and its Conjugates in Urine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propranolol (B1214883), a widely prescribed beta-blocker, undergoes extensive metabolism in the body. One of its major and pharmacologically active metabolites is 4-Hydroxypropranolol (B128105) (4-OHP).[1] This metabolite is further conjugated to form more water-soluble compounds, primarily 4-Hydroxypropranolol glucuronide and 4-Hydroxypropranolol sulfate (B86663), which are then excreted in the urine.[2] Accurate quantification of 4-OHP and its conjugates in urine is crucial for pharmacokinetic studies, drug metabolism research, and in clinical and forensic toxicology.[3][4][5] This document provides detailed application notes and protocols for the quantification of these compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[4][6]

Propranolol Metabolism Pathway

The metabolic pathway of propranolol to 4-Hydroxypropranolol and its subsequent conjugation is a key aspect of its pharmacology. The following diagram illustrates this pathway.

Propranolol Propranolol 4-Hydroxypropranolol 4-Hydroxypropranolol Propranolol->4-Hydroxypropranolol CYP2D6 (Ring Oxidation) 4-HP_Glucuronide 4-Hydroxypropranolol Glucuronide 4-Hydroxypropranolol->4-HP_Glucuronide UGTs (e.g., UGT1A7, 1A8, 1A9, 2A1) (Glucuronidation) 4-HP_Sulfate 4-Hydroxypropranolol Sulfate 4-Hydroxypropranolol->4-HP_Sulfate SULTs (Sulfation) Excretion Urinary Excretion 4-HP_Glucuronide->Excretion 4-HP_Sulfate->Excretion

Caption: Metabolic pathway of propranolol to 4-Hydroxypropranolol and its conjugates.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on whether the goal is to quantify the free (unconjugated) 4-OHP and its intact conjugates, or the total 4-OHP after hydrolysis of the conjugates.

a) Direct Analysis of Free 4-Hydroxypropranolol and Intact Conjugates

This method is suitable for the simultaneous quantification of the parent metabolite and its conjugated forms.

  • Protocol:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

    • Take 100 µL of the supernatant and dilute it 1:5 with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[7]

    • Vortex the diluted sample.

    • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

b) Analysis of Total 4-Hydroxypropranolol (after enzymatic hydrolysis)

This protocol is used to determine the total amount of 4-OHP by enzymatically cleaving the glucuronide and sulfate conjugates back to the parent metabolite.

  • Protocol:

    • To 1 mL of urine, add an internal standard.

    • Add 1 mL of 0.1 M acetate (B1210297) buffer (pH 5.0).

    • Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.

    • Incubate the mixture at 37°C for 18 hours.[8]

    • After incubation, stop the reaction by adding 100 µL of 1 M NaOH to raise the pH to >10.[8]

    • Proceed with liquid-liquid extraction or solid-phase extraction.

c) Liquid-Liquid Extraction (LLE)

  • Protocol (following hydrolysis):

    • To the hydrolyzed and basified sample, add 5 mL of diethyl ether.[8]

    • Vortex for 10 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic (upper) layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.[9]

    • Inject into the LC-MS/MS system.

d) Solid-Phase Extraction (SPE)

  • Protocol:

    • Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.

    • Load 1 mL of the urine sample (pre-treated or diluted).

    • Wash the cartridge with 2 mL of 0.1 M acetic acid followed by 2 mL of methanol.

    • Elute the analytes with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[4][10]

  • LC Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[11]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5% B, increase to 95% B over 5-7 minutes, hold for 1-2 minutes, and then return to initial conditions for equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Column Temperature: 40°C.

  • MS/MS Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[11]

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
4-Hydroxypropranolol[To be determined empirically][To be determined empirically]
4-Hydroxypropranolol Glucuronide[To be determined empirically][To be determined empirically]
4-Hydroxypropranolol Sulfate[To be determined empirically][To be determined empirically]
Internal Standard (e.g., Propranolol-d7)[To be determined empirically][To be determined empirically]

Experimental Workflow Diagram

The following diagram outlines the general workflow for the quantification of 4-Hydroxypropranolol and its conjugates in urine.

cluster_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Collection Add_IS Add Internal Standard Urine_Sample->Add_IS Hydrolysis Enzymatic Hydrolysis (for Total 4-OHP) Add_IS->Hydrolysis Direct_Dilution Direct Dilution (for Free + Conjugates) Add_IS->Direct_Dilution Extraction Extraction (LLE or SPE) Hydrolysis->Extraction Yes LC_MSMS LC-MS/MS Analysis Direct_Dilution->LC_MSMS Yes Reconstitution Evaporation & Reconstitution Extraction->Reconstitution Reconstitution->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

References

Troubleshooting & Optimization

improving 4-Hydroxypropranolol hydrochloride solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxypropranolol hydrochloride, focusing on challenges related to its solubility in aqueous solutions.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for troubleshooting solubility issues.

PropertyValueSource
Molecular Formula C16H22ClNO3[1]
Molecular Weight 311.804 g/mol [1]
Melting Point 156-158°C[1]
Predicted Water Solubility 0.12 g/L[2]
pKa (Strongest Acidic) 9.3[2]

Solubility Data

Quantitative solubility data for this compound in aqueous solutions is not extensively available in the public domain. The table below summarizes the available data in common laboratory solvents. For context, data for the parent compound, propranolol (B1214883) hydrochloride, is also included where available, as it is known to be a highly soluble compound.[3]

SolventThis compoundPropranolol hydrochlorideSource
Dimethylformamide (DMF) 50 mg/mL14 mg/mL[4][5]
Dimethyl sulfoxide (B87167) (DMSO) 30 mg/mL16 mg/mL[4][5]
Ethanol 30 mg/mL11 mg/mL[4][5]
DMF:PBS (pH 7.2) (1:1) 0.5 mg/mLNot Available[4]
PBS (pH 7.2) Not Available~5 mg/mL[5]

Troubleshooting & FAQs

This section addresses common questions and issues encountered when working with this compound in aqueous solutions.

Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the first steps I should take?

A1: Initial difficulties in dissolving this compound are often related to its predicted low aqueous solubility.[2] Here is a systematic approach to troubleshoot this issue:

  • Verify Compound Identity and Purity: Ensure the correct compound is being used and check the certificate of analysis for purity.

  • Gentle Agitation and Warming: Start with gentle agitation or stirring. If the compound still does not dissolve, gentle warming (e.g., to 37°C) can be attempted, but be mindful of potential degradation with prolonged heat exposure.

  • pH Adjustment: As a weak base, the solubility of this compound is expected to be pH-dependent. Lowering the pH of the solution should increase its solubility.

  • Use of Co-solvents: If pH adjustment is not suitable for your experiment, consider the addition of a small percentage of an organic co-solvent.

The following diagram illustrates a general workflow for troubleshooting solubility issues.

G cluster_outcomes start Start: Undissolved 4-Hydroxypropranolol HCl check_purity Verify Compound Purity and Identity start->check_purity agitation Gentle Agitation / Stirring check_purity->agitation warming Gentle Warming (e.g., 37°C) agitation->warming If not dissolved success Compound Dissolved agitation->success Dissolved ph_adjustment pH Adjustment (Lower pH) warming->ph_adjustment If not dissolved warming->success Dissolved co_solvent Add Co-solvent (e.g., Ethanol, DMSO) ph_adjustment->co_solvent If pH change is not an option or insufficient ph_adjustment->success Dissolved co_solvent->success Dissolved failure Consult Further / Re-evaluate Approach co_solvent->failure Still not dissolved

Caption: Troubleshooting workflow for solubility issues.
Q2: How does pH affect the solubility of this compound?

A2: this compound is the salt of a weak base. In aqueous solutions, its solubility is highly dependent on the pH.

  • Acidic pH (pH < pKa): At a pH below its pKa of approximately 9.3, the molecule will be predominantly in its protonated (ionized) form.[2] This ionized form is more polar and therefore more soluble in aqueous solutions.

  • Neutral to Basic pH (pH > pKa): As the pH increases towards and beyond the pKa, the molecule will deprotonate to its free base form, which is less polar and significantly less soluble in water.

Therefore, to increase the aqueous solubility of this compound, it is recommended to work with buffers in the acidic to neutral pH range.

Q3: Can I use co-solvents to improve solubility, and which ones are recommended?

A3: Yes, using co-solvents is a common and effective method to increase the solubility of poorly soluble compounds. For this compound, the following co-solvents are good starting points based on available data:

  • Ethanol: A commonly used and relatively biocompatible co-solvent.

  • Dimethyl sulfoxide (DMSO): Effective at dissolving the compound, but care must be taken as it can have physiological effects even at low concentrations.[4]

  • Propylene glycol (PG) and Polyethylene glycol (PEG): These are often used in pharmaceutical formulations to enhance solubility.[6]

It is crucial to start with a small percentage of the co-solvent (e.g., 1-5% v/v) and gradually increase it as needed, while being mindful of the potential impact of the co-solvent on your specific experimental system.

Q4: Are there other methods to improve the aqueous solubility of this compound?

A4: Beyond pH adjustment and co-solvents, several other techniques can be employed, particularly in a drug formulation context:

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility. For cationic drugs like 4-Hydroxypropranolol, non-ionic surfactants (e.g., Tween 80) or cationic surfactants may be effective. Anionic surfactants like sodium lauryl sulphate (SLS) could potentially form a less soluble complex with the positively charged drug molecule.[7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the solid compound, which can lead to a faster dissolution rate, although it may not increase the equilibrium solubility.[8]

The selection of a method depends on the requirements of the specific application (e.g., in vitro assay vs. in vivo formulation).

Experimental Protocols

The following are generalized protocols that can be adapted to investigate and improve the solubility of this compound.

Protocol 1: Determination of Equilibrium Aqueous Solubility

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect a known volume of the clear supernatant and dilute it with the mobile phase to be used for analysis.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility.

Protocol 2: pH-Solubility Profile

Objective: To determine the solubility of this compound as a function of pH.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Solubility Determination: For each pH, perform the equilibrium solubility determination as described in Protocol 1.

  • Data Plotting: Plot the determined solubility (on a logarithmic scale) against the pH value to generate the pH-solubility profile.

Protocol 3: Effect of Co-solvents on Solubility

Objective: To evaluate the effect of different co-solvents on the solubility of this compound.

Methodology:

  • Co-solvent Mixture Preparation: Prepare a series of solutions of the primary aqueous buffer containing increasing concentrations of a co-solvent (e.g., 0%, 5%, 10%, 20% v/v ethanol).

  • Solubility Determination: For each co-solvent concentration, determine the equilibrium solubility of this compound as described in Protocol 1.

  • Data Analysis: Plot the solubility against the co-solvent concentration to determine the effectiveness of the co-solvent in enhancing solubility.

The following diagram illustrates the logical relationship between these experimental protocols.

G cluster_approaches main_goal Improve Aqueous Solubility of 4-Hydroxypropranolol HCl protocol1 Protocol 1: Determine Baseline Equilibrium Solubility main_goal->protocol1 protocol2 Protocol 2: Investigate pH Effect protocol1->protocol2 protocol3 Protocol 3: Evaluate Co-solvents protocol1->protocol3 ph_approach pH Optimization protocol2->ph_approach cosolvent_approach Co-solvent Selection protocol3->cosolvent_approach

Caption: Experimental approach to improving solubility.

References

Technical Support Center: Ensuring the Stability of 4-Hydroxypropranolol in Stored Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on preventing the degradation of 4-Hydroxypropranolol (B128105) during sample storage. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-Hydroxypropranolol in stored samples?

A1: The main factors contributing to the degradation of 4-Hydroxypropranolol are temperature, pH, light exposure, and oxidation. It is crucial to control these factors to maintain the integrity of your samples.

Q2: What is the recommended storage temperature for plasma samples containing 4-Hydroxypropranolol?

A2: For long-term storage, it is recommended to keep plasma samples at ultra-low temperatures. Studies have shown that 4-Hydroxypropranolol is stable in human plasma for at least 31 days when stored at -80°C and for up to 2 months at -30°C without the addition of antioxidants[1]. For short-term storage, such as on a laboratory bench, samples have been found to be stable for at least 6.5 hours at room temperature[2].

Q3: How many freeze-thaw cycles can plasma samples containing 4-Hydroxypropranolol undergo without significant degradation?

A3: 4-Hydroxypropranolol has been demonstrated to be stable in human plasma for up to five freeze-thaw cycles when frozen at -15°C and thawed at room temperature[2]. To minimize the risk of degradation, it is advisable to aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles of the entire sample.

Q4: Is 4-Hydroxypropranolol sensitive to light?

A4: While specific photodegradation studies on 4-Hydroxypropranolol are not extensively available, its parent compound, propranolol (B1214883), is known to be susceptible to photodegradation. Therefore, it is best practice to protect samples containing 4-Hydroxypropranolol from light by using amber-colored storage vials and minimizing exposure to direct light during handling.

Q5: Can the pH of the sample affect the stability of 4-Hydroxypropranolol?

A5: Yes, pH can significantly influence the stability of many drug compounds. While specific degradation kinetics of 4-Hydroxypropranolol across a wide pH range are not well-documented, studies on its parent compound, propranolol, have shown that the degradation rate is influenced by pH[3]. It is generally recommended to maintain the pH of the biological matrix as close to physiological pH as possible during processing and storage unless specific experimental conditions require otherwise.

Q6: Should I use antioxidants to prevent the degradation of 4-Hydroxypropranolol?

A6: The use of antioxidants can be beneficial, particularly if oxidative degradation is a concern. One study has mentioned the use of ascorbic acid to prevent the oxidation of 4-Hydroxypropranolol during sample extraction. Interestingly, 4-Hydroxypropranolol itself has been shown to possess potent antioxidant properties, being more effective than vitamin E in some in vitro models[4]. The decision to use an additional antioxidant may depend on the specific storage conditions and the duration of storage.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of 4-Hydroxypropranolol from stored samples Degradation due to improper storage temperature. Ensure samples are stored at or below -30°C for long-term storage. For optimal stability, -80°C is recommended[1].
Repeated freeze-thaw cycles. Aliquot samples into smaller, single-use volumes to avoid multiple freeze-thaw cycles. Limit cycles to a maximum of five if unavoidable[2].
Exposure to light. Store samples in amber-colored vials and protect from direct light during all handling and storage steps.
Oxidative degradation. Consider adding an antioxidant, such as ascorbic acid, to the sample upon collection, especially if long-term storage at less than optimal temperatures is anticipated.
Inconsistent results between sample aliquots Non-homogenous sample after thawing. Ensure complete thawing and proper mixing of the sample by gentle vortexing before taking an aliquot for analysis.
Inconsistent handling of aliquots. Standardize the handling procedure for all aliquots, including thawing time and temperature, and time at room temperature before analysis.
Presence of unexpected peaks in chromatogram Formation of degradation products. Review storage conditions (temperature, light exposure, pH). If degradation is suspected, forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light) can help identify potential degradation products. The primary degradation pathway is likely oxidation of the phenolic hydroxyl group.

Quantitative Data Summary

Table 1: Stability of 4-Hydroxypropranolol in Human Plasma Under Various Conditions

Storage ConditionDurationAnalyte StabilityReference
Room Temperature (Bench-top)At least 6.5 hoursStable[2]
Freeze-Thaw Cycles (-15°C to Room Temp)5 cyclesStable[2]
Frozen Storage (-30°C)Up to 2 monthsStable (without antioxidants)[1]
Frozen Storage (-80°C)At least 31 daysStable

Experimental Protocols

Protocol for Assessing the Stability of 4-Hydroxypropranolol in Plasma

This protocol is adapted from standard procedures for evaluating the stability of drug metabolites in biological matrices.

1. Objective: To determine the short-term (bench-top), long-term (frozen), and freeze-thaw stability of 4-Hydroxypropranolol in plasma.

2. Materials:

  • Blank human plasma (with appropriate anticoagulant, e.g., EDTA)

  • 4-Hydroxypropranolol reference standard

  • Internal standard (IS) for analytical quantification

  • Calibrated pipettes and appropriate tips

  • Polypropylene microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Freezers set at -20°C and -80°C

  • Analytical instrumentation (e.g., LC-MS/MS)

3. Stock and Working Solutions:

  • Prepare a stock solution of 4-Hydroxypropranolol in a suitable solvent (e.g., methanol).

  • Prepare working solutions by diluting the stock solution to spike into plasma at low and high quality control (QC) concentrations.

4. Sample Preparation:

  • Spike blank plasma with the 4-Hydroxypropranolol working solutions to achieve low and high QC concentration levels.

  • Gently vortex the spiked plasma samples to ensure homogeneity.

5. Stability Assessment:

  • Time Zero (T0) Comparison Samples:

    • Immediately after spiking, process a set of low and high QC samples (n=3 for each level) for analysis. These will serve as the baseline (100% stability).

  • Short-Term (Bench-Top) Stability:

    • Leave a set of low and high QC samples at room temperature for a predetermined period (e.g., 6 hours).

    • After the incubation period, process the samples for analysis.

  • Freeze-Thaw Stability:

    • Subject a set of low and high QC samples to a specified number of freeze-thaw cycles (e.g., three or five).

    • For each cycle, freeze the samples at -20°C or -80°C for at least 12-24 hours, followed by thawing unassisted at room temperature until completely liquid.

    • After the final thaw, process the samples for analysis.

  • Long-Term Stability:

    • Store sets of low and high QC samples at -20°C and -80°C.

    • At specified time points (e.g., 1, 2, 3 months), retrieve a set of samples from each temperature.

    • Allow the samples to thaw at room temperature and then process for analysis.

6. Sample Analysis:

  • Analyze all stability samples along with a freshly prepared calibration curve and a set of T0 comparison samples in a single analytical run.

  • Quantify the concentration of 4-Hydroxypropranolol in each sample.

7. Data Analysis:

  • Calculate the mean concentration and standard deviation for each set of stability samples.

  • Determine the percentage of the initial concentration remaining for each stability condition by comparing the mean concentration of the stability samples to the mean concentration of the T0 comparison samples.

  • The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the mean concentration of the T0 samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Analysis start Spike Blank Plasma with 4-Hydroxypropranolol t0 Process T0 Samples (n=3) start->t0 benchtop Short-Term (Bench-Top) Incubate at Room Temp start->benchtop freezethaw Freeze-Thaw Cycles (-20°C / -80°C) start->freezethaw longterm Long-Term Storage (-20°C and -80°C) start->longterm analyze LC-MS/MS Analysis t0->analyze process Process Stressed Samples benchtop->process freezethaw->process longterm->process process->analyze data Data Interpretation (% Recovery vs. T0) analyze->data

Caption: Experimental workflow for assessing the stability of 4-Hydroxypropranolol in plasma.

degradation_pathway 4-Hydroxypropranolol 4-Hydroxypropranolol Quinone-like Intermediate Quinone-like Intermediate 4-Hydroxypropranolol->Quinone-like Intermediate Oxidation of phenolic hydroxyl group Oxidative Stress\n(e.g., light, metal ions) Oxidative Stress (e.g., light, metal ions) Oxidative Stress\n(e.g., light, metal ions)->4-Hydroxypropranolol Further Degradation Products Further Degradation Products Quinone-like Intermediate->Further Degradation Products

Caption: Plausible oxidative degradation pathway for 4-Hydroxypropranolol.

References

optimizing LC-MS/MS parameters for 4-Hydroxypropranolol detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of 4-Hydroxypropranolol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions (MRM) for 4-Hydroxypropranolol and a suitable internal standard?

A1: For 4-Hydroxypropranolol, a common precursor ion is m/z 276.[1] Key product ions for quantification and qualification can be found in the mass spectrometry parameters table below. A suitable internal standard is often a deuterated analog, such as 4-hydroxy propranolol-d7, or a structurally similar beta-blocker like bisoprolol.[2][3]

Q2: What type of sample preparation is recommended for plasma samples?

A2: Protein precipitation is a simple and effective method for preparing plasma samples for 4-Hydroxypropranolol analysis.[2][4][5] This typically involves adding a threefold volume of a cold organic solvent like acetonitrile (B52724) to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins.[2][4][5] The resulting supernatant can then be directly injected or further processed. Solid-phase extraction (SPE) is another viable option for cleaner extracts.[3]

Q3: Which liquid chromatography (LC) column and mobile phase composition are suitable for this analysis?

A3: A reversed-phase C18 column is commonly used for the separation of 4-Hydroxypropranolol.[1][2][4][5] A gradient elution with a mobile phase consisting of an aqueous component with a modifier (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is typically employed to achieve good chromatographic separation and peak shape.[2][4][5][6]

Q4: What is the expected Lower Limit of Quantification (LLOQ) for 4-Hydroxypropranolol in plasma?

A4: With a sensitive LC-MS/MS system, an LLOQ of 0.2 ng/mL for 4-Hydroxypropranolol in plasma is achievable.[2][4][5] The LLOQ can vary depending on the instrumentation, sample preparation method, and matrix effects.[3]

Q5: How can I minimize matrix effects in my analysis?

A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[7] To minimize them, consider the following:

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering endogenous components.[8]

  • Optimize Chromatography: Adjust the gradient and mobile phase to ensure the analyte elutes in a region with minimal co-eluting matrix components.[7][9]

  • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., 4-hydroxy propranolol-d7) will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.[3]

  • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.

Troubleshooting Guide

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Cause Suggested Solution
Column Overload Dilute the sample or inject a smaller volume.
Incompatible Injection Solvent Ensure the injection solvent is similar in composition and strength to the initial mobile phase.
Column Contamination or Degradation Wash the column with a strong solvent. If the problem persists, replace the column.[9]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For 4-Hydroxypropranolol, an acidic mobile phase (e.g., with 0.1% formic acid) is common.[2][6]

Problem: Low Signal Intensity or No Peak Detected

Possible Cause Suggested Solution
Incorrect Mass Spectrometer Settings Verify the MRM transitions, collision energy, and other MS parameters are correctly set for 4-Hydroxypropranolol.
Ion Suppression from Matrix Effects Implement strategies to minimize matrix effects as described in the FAQs.[7][8]
Sample Degradation Ensure proper sample handling and storage conditions. 4-Hydroxypropranolol stability in plasma has been demonstrated through multiple freeze-thaw cycles and bench-top storage.[3]
Inefficient Ionization Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas temperature, nebulizer pressure). Positive ESI mode is typically used for 4-Hydroxypropranolol.[1][4]
LC System Issues (e.g., Leaks, Clogs) Perform routine maintenance on the LC system. Check for leaks and ensure consistent flow.[9]

Problem: High Background Noise

Possible Cause Suggested Solution
Contaminated Mobile Phase or Solvents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
Dirty Ion Source Clean the ion source components according to the manufacturer's instructions.
Carryover from Previous Injections Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the autosampler wash method.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of plasma into a microcentrifuge tube.[2][4][5]

  • Add 300 µL of ice-cold acetonitrile.[2][4][5]

  • Vortex the mixture for 1 minute to precipitate the proteins.[2][4][5]

  • Centrifuge at high speed (e.g., 13,500 rpm) for 10 minutes at 4°C.[2][4][5]

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[2][4]

  • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.[1][2][4]

LC-MS/MS Method Parameters

The following tables summarize typical starting parameters for the analysis of 4-Hydroxypropranolol. These may require optimization for your specific instrumentation and application.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Hypersil GOLD C18 (or equivalent)[2][4]
Mobile Phase A 0.1% Formic Acid in Water[2][4][6]
Mobile Phase B Acetonitrile[1][2][4][6]
Flow Rate 0.3 mL/min[2][4]
Injection Volume 10 µL[1]
Column Temperature 40 °C[2][4]
Gradient A suitable gradient should be developed to separate the analyte from interferences. A typical starting point could be a linear gradient from 10% to 70% B over several minutes.[4]

Table 2: Mass Spectrometry Parameters

Parameter4-Hydroxypropranolol
Ionization Mode Positive Electrospray Ionization (ESI)[1][4]
Precursor Ion (m/z) 276[1]
Product Ions (m/z) 116.1, 72.0, 58.0 (example transitions, may vary by instrument)[10]
Collision Energy (eV) Requires optimization for the specific instrument and transition.
Spray Voltage (V) ~3500[1]
Source Temperature (°C) ~200[11]

Table 3: Method Validation Summary

ParameterTypical Value
Linearity Range (ng/mL) 0.2 - 100[2][4]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.2[2][4]
Intra-day and Inter-day Precision (%RSD) < 15% (< 20% at LLOQ)[1][2]
Accuracy (%RE) Within ±15% (±20% at LLOQ)[2]
Extraction Recovery > 64%[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_acn Add Acetonitrile (300 µL) plasma->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (13,500 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject (10 µL) supernatant->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting troubleshooting_guide cluster_peak Peak Issues cluster_baseline Baseline Issues cluster_reproducibility Reproducibility Issues start LC-MS/MS Issue peak_issue Poor Peak Shape or Low Intensity? start->peak_issue baseline_issue High Baseline Noise? start->baseline_issue repro_issue Poor Reproducibility? start->repro_issue check_lc Check LC Conditions (Column, Mobile Phase, Flow) peak_issue->check_lc Yes check_ms Check MS Parameters (Transitions, Voltages) peak_issue->check_ms Yes check_sample_prep Review Sample Prep (Recovery, Matrix Effects) peak_issue->check_sample_prep Yes check_solvents Check Solvent Purity baseline_issue->check_solvents Yes clean_source Clean Ion Source baseline_issue->clean_source Yes check_carryover Investigate Carryover baseline_issue->check_carryover Yes check_is Verify Internal Standard Addition repro_issue->check_is Yes check_stability Assess Analyte Stability repro_issue->check_stability Yes validate_method Perform Method Validation repro_issue->validate_method Yes

References

Technical Support Center: Troubleshooting 4-Hydroxypropranolol HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 4-Hydroxypropranolol (B128105). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for 4-Hydroxypropranolol?

A1: Poor peak shape in the HPLC analysis of 4-Hydroxypropranolol, such as peak tailing, fronting, or splitting, can arise from a variety of factors. These can be broadly categorized into issues related to the column, the mobile phase, the sample, or the HPLC system itself. Common culprits include column degradation, improper mobile phase pH, sample overload, or extra-column dead volume.

Q2: My 4-Hydroxypropranolol peak is tailing. What should I check first?

A2: Peak tailing for basic compounds like 4-Hydroxypropranolol is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica-based column packing.[1][2] Here are the primary things to investigate:

  • Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled and is not close to the pKa of 4-Hydroxypropranolol. A lower pH (around 3-4) can help to keep the silanol groups protonated and reduce these secondary interactions.[2][3]

  • Column Condition: The column may be aging or contaminated. Consider flushing the column or replacing it if it has been used extensively.

  • Buffer Concentration: Inadequate buffering can lead to pH shifts on the column, causing tailing. Ensure your buffer concentration is sufficient (typically 10-25 mM).

Q3: I am observing peak fronting for my 4-Hydroxypropranolol standard. What could be the cause?

A3: Peak fronting is less common than tailing but can occur for several reasons:

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the column, leading to a fronting peak.[4][5] Try diluting your sample.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.[2][6] It is best to dissolve the sample in the initial mobile phase.

  • Column Collapse: Though less likely under standard operating conditions, column bed collapse can lead to peak fronting.[2]

Q4: All the peaks in my chromatogram, including 4-Hydroxypropranolol, are split. What is the likely problem?

A4: When all peaks are split, the issue is likely located before the column. Potential causes include:

  • Blocked Frit: A partially blocked inlet frit on the column can distort the sample flow path.[2][7]

  • Column Void: A void or channel in the column packing material at the inlet can cause the sample band to split.[2]

  • Injector Issue: A problem with the autosampler or manual injector can lead to improper sample introduction onto the column.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.

Potential Cause Troubleshooting Steps Expected Outcome
Secondary Silanol Interactions Lower the mobile phase pH to 3-4 using a suitable buffer (e.g., phosphate (B84403) or acetate). Use a column with end-capping or a polar-embedded stationary phase.[1]Sharper, more symmetrical peaks.
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If the problem persists, replace the guard column or the analytical column.Restoration of peak shape and retention time.
Metal Chelation Add a chelating agent like EDTA (0.1-0.5 mM) to the mobile phase if metal contamination is suspected.Improved peak symmetry.
Extra-column Dead Volume Use tubing with a smaller internal diameter and minimize tubing length between the injector, column, and detector.[1]Reduced peak broadening and tailing.
Guide 2: Addressing Peak Fronting

Peak fronting is characterized by an asymmetrical peak where the front half of the peak is broader than the latter half.

Potential Cause Troubleshooting Steps Expected Outcome
Sample Overload Reduce the injection volume or dilute the sample concentration by a factor of 10 and re-inject.[4][5]A more symmetrical peak shape.
Sample Solvent Mismatch Prepare the sample in the initial mobile phase composition. If a stronger solvent must be used, inject a smaller volume.[2][6]Improved peak shape.
Low Column Temperature Increase the column temperature in increments of 5°C to improve mass transfer kinetics.Sharper peaks.
Guide 3: Resolving Split Peaks

Split peaks appear as two or more closely eluting peaks for a single analyte.

Potential Cause Troubleshooting Steps Expected Outcome
Partially Blocked Column Frit Reverse-flush the column (if permitted by the manufacturer). If this fails, replace the frit or the column.[2][7]A single, sharp peak.
Column Void Replace the column. Voids at the head of the column are often irreversible.[2]Restoration of normal peak shape.
Sample Solvent/Mobile Phase Incompatibility Ensure the sample solvent is miscible with and ideally weaker than the mobile phase.[2]A single, well-formed peak.

Experimental Protocols

Protocol 1: Standard HPLC Method for 4-Hydroxypropranolol

This protocol is a general guideline and may require optimization for specific applications.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate or acetate (B1210297) buffer (pH 3.0-4.0). A typical starting gradient could be 20-80% acetonitrile over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Fluorescence detector with excitation at 290 nm and emission at 340 nm.[3][8] UV detection at 290 nm is also possible.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples should be dissolved in the initial mobile phase composition. For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to remove interfering substances.[9][10]

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_assess Assess Peak Shape cluster_tailing Troubleshoot Tailing cluster_fronting Troubleshoot Fronting cluster_splitting Troubleshoot Splitting cluster_resolve Resolution start Poor Peak Shape Observed assess Identify Peak Anomaly (Tailing, Fronting, Splitting) start->assess tailing Peak Tailing assess->tailing Tailing fronting Peak Fronting assess->fronting Fronting splitting Peak Splitting assess->splitting Splitting check_ph Adjust Mobile Phase pH (Lower pH) tailing->check_ph check_column_tailing Check Column (Flush/Replace) check_ph->check_column_tailing No Improvement resolved Peak Shape Improved check_ph->resolved Improved check_column_tailing->resolved Improved escalate Issue Persists? Consult Senior Analyst check_column_tailing->escalate No Improvement check_overload Reduce Sample Load (Dilute/Inject Less) fronting->check_overload check_solvent Check Sample Solvent check_overload->check_solvent No Improvement check_overload->resolved Improved check_solvent->resolved Improved check_solvent->escalate No Improvement check_frit Check Column Frit (Backflush/Replace) splitting->check_frit check_void Check for Column Void check_frit->check_void No Improvement check_frit->resolved Improved check_void->resolved Improved check_void->escalate No Improvement

Caption: Troubleshooting workflow for poor peak shape in HPLC.

Caption: Relationship between 4-Hydroxypropranolol properties and HPLC conditions.

References

minimizing matrix effects in 4-Hydroxypropranolol plasma analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Hydroxypropranolol (B128105) in plasma. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate, reliable results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of 4-Hydroxypropranolol in plasma?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 4-Hydroxypropranolol, due to the presence of co-eluting endogenous components from the plasma sample.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3] In plasma analysis, phospholipids (B1166683) are a major contributor to matrix effects, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[1][4]

Q2: What are the common sample preparation techniques to minimize matrix effects for 4-Hydroxypropranolol analysis?

A2: The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1] The choice of method depends on the required level of cleanliness, sensitivity, and throughput. For 4-Hydroxypropranolol, various methods have been successfully developed utilizing these techniques.[5][6][7][8]

Q3: Is a simple protein precipitation sufficient for 4-Hydroxypropranolol plasma analysis?

A3: While protein precipitation is a quick and simple method, it may not be sufficient to eliminate all matrix effects, especially those caused by phospholipids.[4][9][10] Phospholipids often remain in the supernatant after protein removal and can co-elute with 4-Hydroxypropranolol, leading to ion suppression.[4][10] For high-sensitivity and high-accuracy assays, a more selective sample preparation method is often recommended.[2]

Q4: How can I assess the extent of matrix effects in my assay?

A4: A common method to evaluate matrix effects is the post-extraction addition method. This involves comparing the peak response of an analyte spiked into an extracted blank plasma sample to the response of the analyte in a neat solution. A significant difference in response indicates the presence of matrix effects. Another technique is to monitor for characteristic phospholipid fragment ions (e.g., m/z 184) during the analysis to identify regions of potential ion suppression.[10]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in my 4-Hydroxypropranolol quantification.

This issue is often linked to unaddressed matrix effects. Here’s a step-by-step guide to troubleshoot this problem.

Troubleshooting Workflow

cluster_0 Troubleshooting Poor Reproducibility A Start: Poor Reproducibility Observed B Assess Matrix Effect: Post-Extraction Addition Experiment A->B C Significant Matrix Effect Detected? B->C D Optimize Sample Preparation C->D Yes J No Significant Matrix Effect: Investigate Other Factors (e.g., instrument stability, standard preparation) C->J No E Option 1: Enhance Protein Precipitation D->E F Option 2: Implement Liquid-Liquid Extraction (LLE) D->F G Option 3: Implement Solid-Phase Extraction (SPE) D->G H Re-evaluate Matrix Effect E->H F->H G->H H->C Re-assess I Issue Resolved H->I Matrix Effect Minimized

Caption: Troubleshooting workflow for poor reproducibility.

Detailed Steps:

  • Quantify Matrix Effect: Perform a post-extraction addition experiment to confirm if matrix effects are the root cause.

  • Optimize Sample Preparation: If significant matrix effects are present, a more rigorous sample cleanup is necessary.[2]

    • Enhance Protein Precipitation: Consider using specialized plates or cartridges that combine protein precipitation with phospholipid removal.[4][9][11]

    • Liquid-Liquid Extraction (LLE): This technique offers a higher degree of sample cleanup by partitioning 4-Hydroxypropranolol into an organic solvent, leaving many matrix components behind in the aqueous phase.[1]

    • Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup by utilizing a stationary phase to selectively retain and elute 4-Hydroxypropranolol.[1][5]

Issue 2: Low signal intensity or ion suppression for 4-Hydroxypropranolol.

Low signal intensity is a common symptom of ion suppression caused by co-eluting matrix components, particularly phospholipids.

Mitigation Strategies

  • Phospholipid Removal: Implement a sample preparation method specifically designed to remove phospholipids. Products that combine protein precipitation with phospholipid filtration are effective.[4][9]

  • Chromatographic Separation: Modify your LC method to separate the elution of 4-Hydroxypropranolol from the region where phospholipids typically elute. A post-column infusion experiment can help identify these regions of ion suppression.[12]

  • Alternative Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce susceptibility to matrix effects.[12]

Experimental Protocols

Protocol 1: Protein Precipitation with Phospholipid Removal

This protocol is an enhanced version of a simple protein precipitation, offering improved cleanup.

Workflow Diagram

cluster_1 Protein Precipitation with Phospholipid Removal Workflow A 1. Plasma Sample (e.g., 100 µL) B 2. Add Internal Standard A->B C 3. Add 3 volumes of Acetonitrile (B52724) (e.g., 300 µL) B->C D 4. Vortex to Precipitate Proteins C->D E 5. Apply to Phospholipid Removal Plate/Cartridge D->E F 6. Collect Filtrate/Eluate E->F G 7. Inject into LC-MS/MS F->G

Caption: Workflow for PPT with phospholipid removal.

Methodology:

  • To 100 µL of plasma, add the internal standard.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.[7]

  • Vortex the mixture for 1 minute.

  • Load the mixture onto a phospholipid removal 96-well plate or cartridge.

  • Apply vacuum or positive pressure to pass the sample through the sorbent.

  • Collect the resulting filtrate, which is now depleted of proteins and phospholipids.

  • Inject an aliquot of the filtrate into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic technique that provides cleaner samples than simple protein precipitation.

Workflow Diagram

cluster_2 Liquid-Liquid Extraction Workflow A 1. Plasma Sample + Internal Standard B 2. Adjust pH (e.g., add base) A->B C 3. Add Extraction Solvent (e.g., tert-butyl methyl ether) B->C D 4. Vortex to Mix C->D E 5. Centrifuge to Separate Phases D->E F 6. Transfer Organic Layer E->F G 7. Evaporate to Dryness F->G H 8. Reconstitute in Mobile Phase G->H I 9. Inject into LC-MS/MS H->I

Caption: General workflow for liquid-liquid extraction.

Methodology:

  • To 0.5 mL of plasma, add the internal standard.[6]

  • Add 100 µL of 0.1 N HCl and vortex.[6]

  • Add 3 mL of tert-butyl methyl ether and vortex for 3 minutes.[6]

  • Centrifuge at 4500 rpm for 10 minutes to separate the aqueous and organic layers.[6]

  • Transfer 2 mL of the upper organic layer to a clean tube.[6]

  • Evaporate the solvent to dryness under a stream of nitrogen at 50 °C.[6]

  • Reconstitute the residue in 100 µL of the mobile phase.[6]

  • Inject an aliquot into the LC-MS/MS system.[6]

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the highest level of selectivity and is excellent for removing interfering substances.

Workflow Diagram

cluster_3 Solid-Phase Extraction Workflow A 1. Condition SPE Cartridge B 2. Equilibrate SPE Cartridge A->B C 3. Load Pre-treated Plasma Sample B->C D 4. Wash Cartridge to Remove Interferences C->D E 5. Elute 4-Hydroxypropranolol D->E F 6. Evaporate Eluate E->F G 7. Reconstitute in Mobile Phase F->G H 8. Inject into LC-MS/MS G->H

Caption: General workflow for solid-phase extraction.

Methodology:

  • Pre-treatment: Acidify 0.300 mL of plasma with an appropriate buffer.[5]

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with methanol (B129727) followed by water.

  • Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove phospholipids and other interferences.

  • Elution: Elute 4-Hydroxypropranolol and the internal standard with a stronger solvent mixture (e.g., containing a small percentage of ammonia (B1221849) in an organic solvent).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Quantitative Data Summary

The following table summarizes recovery data for 4-Hydroxypropranolol from published methods. High and consistent recovery is crucial for a reliable bioanalytical method.

Sample Preparation MethodAnalyteMean Recovery (%)Reference
Solid-Phase Extraction4-Hydroxypropranolol>64[5]
Liquid-Liquid ExtractionPropranolol (B1214883) (related compound)64.04 - 68.05[6]

Note: Recovery values can vary based on the specific LLE solvent or SPE sorbent and protocol used. The data for propranolol is included as a relevant comparator due to its structural similarity to 4-Hydroxypropranolol. A validated method for 4-Hydroxypropranolol using SPE showed a recovery of over 64%.[5]

References

Technical Support Center: Stability of 4-Hydroxypropranolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with information regarding the stability of 4-Hydroxypropranolol hydrochloride in various solvents. Due to the limited availability of comprehensive, publicly accessible quantitative stability data for this specific compound, this guide focuses on providing best practices based on available product information and general principles of pharmaceutical stability testing. It also includes a generalized experimental protocol for users to determine stability in their specific solvent systems and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

As a solid, this compound is generally stable when stored under appropriate conditions. Manufacturer recommendations suggest the following:

  • Store at -20°C for long-term storage, where it can be stable for up to three years.[1]

  • For shorter periods, storage at 4°C for up to two years is also suggested.[1]

  • One supplier indicates stability for at least four years when stored at -20°C.[2]

  • The compound is known to be hygroscopic, so it should be stored in a tightly sealed container in a dry environment.[1]

Q2: What is the general stability of this compound in solution?

The stability of this compound in solution is limited and depends on the solvent and storage conditions.

  • For stock solutions in organic solvents, it is recommended to store them at -80°C for up to six months, or at -20°C for up to one month.[1][3]

  • Aqueous solutions are not recommended for storage for more than one day.[4]

  • Stock solutions prepared in a 1:1 (v/v) mixture of methanol (B129727) and water have been reported to be stable for at least three weeks when stored at 4°C.[5]

  • To minimize degradation, it is advisable to prepare fresh solutions for experiments, especially for in vivo studies.[1] Repeated freeze-thaw cycles should be avoided by aliquoting stock solutions.[3]

Q3: In which solvents is this compound soluble?

The solubility of this compound in common laboratory solvents has been reported by various suppliers. This information is crucial for preparing stock solutions.

SolventSolubilityReference(s)
Dimethylformamide (DMF)~50 mg/mL[2]
Dimethyl sulfoxide (B87167) (DMSO)~30 mg/mL to 100 mg/mL (ultrasonication may be needed)[1][2]
Ethanol~30 mg/mL[2]
MethanolSlightly soluble
DMF:PBS (pH 7.2) (1:1)~0.5 mg/mL[2]

Note: For preparing aqueous buffer solutions, it is recommended to first dissolve the compound in an organic solvent like DMF or DMSO and then dilute it with the aqueous buffer.[4]

Q4: What factors are likely to affect the stability of this compound in solution?

While specific data for this compound is scarce, based on the behavior of its parent compound, propranolol (B1214883), and general chemical principles, the following factors are likely to influence its stability:

  • pH: Propranolol hydrochloride solutions are most stable at pH 3 and degrade rapidly in alkaline conditions.[6] It is highly probable that this compound exhibits similar pH-dependent stability.

  • Temperature: Elevated temperatures are known to accelerate the degradation of chemical compounds. Studies on propranolol have shown that its degradation is temperature-dependent.[7][8][9]

  • Light: Exposure to light, particularly UV light, can cause photodegradation. Protecting solutions from light by using amber vials or storing them in the dark is a recommended precaution.

  • Oxidation: The presence of oxidizing agents could potentially lead to the degradation of the molecule. It is good practice to use degassed solvents for the preparation of stock solutions.[4]

Troubleshooting Guide

This section addresses potential issues that may be encountered during the handling and use of this compound in experimental settings.

Issue 1: The compound has precipitated out of my aqueous buffer solution.

  • Cause: this compound has limited solubility in aqueous buffers.[4] Direct dissolution in a buffer or high concentrations can lead to precipitation.

  • Solution: As recommended, first dissolve the compound in a minimal amount of a suitable organic solvent such as DMSO or DMF to create a concentrated stock solution. Then, slowly add the stock solution to the aqueous buffer with vortexing or stirring to achieve the desired final concentration. Ensure the final concentration does not exceed the solubility limit in the mixed solvent system.

Issue 2: I am observing inconsistent results in my bioassays.

  • Cause: This could be due to the degradation of the compound in the experimental medium over the course of the experiment.

  • Solution:

    • Prepare fresh solutions of this compound for each experiment.

    • If the experiment is lengthy, consider the stability of the compound in your specific cell culture medium or buffer at the experimental temperature (e.g., 37°C). It may be necessary to replenish the compound during the experiment.

    • Perform a preliminary stability test of the compound under your specific experimental conditions to understand its degradation profile.

Issue 3: I have stored my stock solution for a while and am unsure of its integrity.

  • Cause: Even under recommended storage conditions, some degradation may occur over extended periods.

  • Solution:

    • If the stock solution is older than the recommended storage period (e.g., >6 months at -80°C), it is best to prepare a fresh stock.

    • For critical experiments, it is always a good practice to use freshly prepared solutions.

    • If you have access to analytical instrumentation like HPLC, you can check the purity of your stock solution by comparing it to a freshly prepared standard.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a drug substance.[10][11][12]

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile (B52724) and water) at a concentration of approximately 1 mg/mL.

  • From this stock solution, prepare working solutions in the desired stress media at a final concentration suitable for analysis (e.g., 100 µg/mL).[13]

2. Stress Conditions (based on ICH guidelines):

  • Acid Hydrolysis: Treat the working solution with 0.1 M to 1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).[11]

  • Base Hydrolysis: Treat the working solution with 0.1 M to 1 M NaOH. Incubate under the same conditions as acid hydrolysis.[11]

  • Oxidative Degradation: Treat the working solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Incubate at room temperature for a specified period.

  • Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80-105°C) for a defined period.[10]

  • Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be protected from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating UPLC-MS or HPLC-UV method. A common approach for related compounds involves a C18 reversed-phase column with a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile.

4. Data Evaluation:

  • Calculate the percentage of degradation of this compound.

  • Identify and characterize any major degradation products using mass spectrometry (MS) data.

  • Assess the mass balance to ensure that all degradation products are accounted for.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare Stock Solution (1 mg/mL in Methanol) working Prepare Working Solutions (100 µg/mL in Stress Media) stock->working acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, 60°C) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal Stress (80°C) photo Photolytic Stress (ICH Q1B) sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize uplc Analyze by UPLC-MS neutralize->uplc degradation Calculate % Degradation uplc->degradation products Identify Degradation Products uplc->products mass_balance Assess Mass Balance uplc->mass_balance

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting Decision Tree

G start Inconsistent Experimental Results? q1 Is the solution freshly prepared? start->q1 a1_no Prepare a fresh solution for each experiment. q1->a1_no No q2 Was the compound fully dissolved? q1->q2 Yes end_node Problem likely resolved. a1_no->end_node a2_no Ensure complete dissolution. Use sonication if necessary. Dissolve in organic solvent first for aqueous media. q2->a2_no No q3 Is the solution protected from light and stored at the correct temperature? q2->q3 Yes a2_no->end_node a3_no Store stock solutions at -80°C or -20°C in amber vials. q3->a3_no No q4 Could the compound be degrading under experimental conditions (e.g., in buffer at 37°C)? q3->q4 Yes a3_no->end_node a4_yes Conduct a preliminary stability test under your specific experimental conditions. q4->a4_yes Yes a4_yes->end_node

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Chiral Separation of 4-Hydroxypropranolol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 4-Hydroxypropranolol (B128105). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the enantioselective analysis of this critical propranolol (B1214883) metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of 4-Hydroxypropranolol?

The main challenges include achieving baseline resolution of the enantiomers, dealing with its structural similarity to the parent drug, propranolol, and other metabolites, which can cause interference, and managing its potential for oxidation during sample preparation.[1][2][3] Additionally, selecting the optimal chiral stationary phase (CSP) and mobile phase composition is critical and often requires systematic screening.[4][5][6]

Q2: Which analytical techniques are most effective for this separation?

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and robust method.[2][4][5][7] Other successful techniques include Two-Dimensional Liquid Chromatography coupled with Mass Spectrometry (2D-LC/MS/MS) for complex samples like urine[2][8], Capillary Electrophoresis (CE) with a chiral selector[9][10][11], and Ultra-Performance Convergence Chromatography (UPC²) which is a form of Supercritical Fluid Chromatography (SFC).[3]

Q3: How does temperature impact the chiral separation of 4-Hydroxypropranolol?

Temperature can have a significant effect on chiral recognition. Generally, lower temperatures can enhance the enantioselectivity by strengthening the transient diastereomeric interactions between the analyte and the CSP.[12] However, the optimal temperature is compound and method-dependent, and it should be carefully optimized for each specific separation.[4][12]

Q4: What is the purpose of adding additives like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) to the mobile phase?

For basic compounds like 4-Hydroxypropranolol, basic additives such as DEA or TEA are often added to the mobile phase in normal-phase HPLC.[4][7] These additives act as silanol-masking agents, interacting with active sites on the silica (B1680970) gel surface of the CSP. This minimizes non-specific interactions that can lead to peak tailing and poor resolution.[12]

Q5: Can I use the same chiral method for propranolol and 4-Hydroxypropranolol?

While methods developed for propranolol often serve as a good starting point, they may require re-optimization for 4-Hydroxypropranolol. The addition of the hydroxyl group can alter the molecule's interaction with the chiral stationary phase, affecting retention and resolution.[2][3][8] It is often necessary to adjust the mobile phase composition or even select a different CSP to achieve optimal separation for both compounds simultaneously.[3][13]

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Symptoms:

  • A single, broad peak instead of two distinct enantiomeric peaks.

  • Overlapping peaks with a resolution value (Rs) significantly less than 1.5.

Potential Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not provide adequate chiral recognition for 4-Hydroxypropranolol. Consult literature for CSPs known to be effective for propranolol and its metabolites, such as polysaccharide-based (e.g., Chiralpak® series) or macrocyclic glycopeptide-based (e.g., Chirobiotic™ series) columns.[2][4][7]
Suboptimal Mobile Phase Composition The mobile phase composition is critical for resolution. Systematically vary the ratio of the organic modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., n-hexane, n-heptane). The type and concentration of the polar modifier can significantly impact selectivity.[7][14][15]
Incorrect Mobile Phase Additive For this basic analyte, the presence and concentration of a basic additive (e.g., DEA, TEA) are crucial to suppress peak tailing and improve resolution.[4][7] Optimize the additive concentration (typically 0.1-0.2%).
High Column Temperature Higher temperatures can sometimes decrease chiral recognition. Try reducing the column temperature in 5°C increments to see if resolution improves.[12]
Column Overload Injecting too much sample can lead to peak broadening and loss of resolution. Reduce the injection volume or dilute the sample.
Issue 2: Peak Tailing or Asymmetric Peaks

Symptoms:

  • Peaks that are not symmetrical, with a "tail" extending from the back of the peak.

  • Poor peak integration and inaccurate quantification.

Potential Cause Suggested Solution
Secondary Interactions with Stationary Phase Unwanted interactions between the basic analyte and residual silanol (B1196071) groups on the CSP surface are a common cause of tailing. Increase the concentration of the basic mobile phase additive (e.g., 0.15% or 0.2% DEA/TEA) to better mask these active sites.[12]
Column Contamination or Degradation The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent as recommended by the manufacturer.[16][17] If performance does not improve, the column may be degraded and require replacement.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[18]
Analyte Oxidation 4-Hydroxypropranolol can be susceptible to oxidation. The use of an antioxidant like ascorbic acid during sample preparation can prevent degradation that may lead to peak shape issues.[1]

Experimental Protocols

Protocol 1: HPLC-UV Chiral Separation

This protocol is a general guideline based on common methods for the chiral separation of beta-blockers.[4][7]

  • Instrumentation: HPLC system with UV detector.

  • Column: Chirobiotic V (250 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: Methanol/Acetic Acid/Triethylamine (100/0.20/0.15 v/v/v).[4]

  • Flow Rate: 0.5 mL/min.[4]

  • Column Temperature: 45 °C.[4]

  • Detection: UV at 230 nm.[4]

  • Sample Preparation: Dissolve the racemic standard of 4-Hydroxypropranolol in the mobile phase to a concentration of approximately 1 µg/mL.

Protocol 2: 2D-LC/MS/MS for Biological Samples

This advanced method is suitable for quantifying enantiomers in complex matrices like urine.[2][8]

  • Instrumentation: A 2D-LC system coupled to a triple quadrupole mass spectrometer.[2][8]

  • First Dimension (Achiral Separation):

    • Column: Agilent Poroshell 120 Phenyl-Hexyl (2.1 x 100 mm, 2.7 µm).[8]

    • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water, pH 3.[8]

    • Mobile Phase B: Methanol.[8]

    • Gradient: A gradient is used to separate 4-Hydroxypropranolol from other metabolites.[8]

  • Second Dimension (Chiral Separation):

    • Column: Agilent Poroshell 120 Chiral-T (3.0 x 150 mm, 2.7 µm).[2]

    • Method: The peak corresponding to 4-Hydroxypropranolol from the first dimension is transferred ("heart-cut") to the second dimension for chiral separation using an isocratic mobile phase suitable for the chiral column.[2][8]

  • Detection: Mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Summary

The following tables summarize typical performance data from various chiral separation methods for propranolol and its hydroxy metabolites.

Table 1: HPLC Chiral Separation Performance

Compound Chiral Stationary Phase Mobile Phase Resolution (Rs) Reference
PropranololChiralPak® IAn-heptane/ethanol/diethylamine (80/20/0.1 v/v/v)1.75[7][15]
Propranolol MetabolitesPoroshell 120 Chiral-TIsocratic (details proprietary)2.4 - 3.1[8]
Bisoprolol (beta-blocker)Chirobiotic VMethanol/Acetic Acid/TEA (100/0.20/0.15 v/v/v)>1.5[4]

Table 2: UPC²-MS Chiral Separation Performance

Compound Group Column Co-solvent Analysis Time Reference
Propranolol & Hydroxy MetabolitesACQUITY UPC² Trefoil CEL1Methanol with ammonium formate< 15 minutes[3]

Visual Guides

G start_end start_end process process decision decision issue issue start Start Analysis prep_sample Prepare Sample (Dissolve in mobile phase, add antioxidant if needed) start->prep_sample inject Inject Sample onto Chiral HPLC System prep_sample->inject acquire Acquire Chromatogram inject->acquire check_res Resolution (Rs) > 1.5? acquire->check_res good_res Peak Integration & Quantification check_res->good_res  Yes poor_res Poor Resolution check_res->poor_res No   end End good_res->end troubleshoot Troubleshoot Method (See Guide) poor_res->troubleshoot troubleshoot->inject Re-inject with optimized method G cluster_tailing Tailing Issue cluster_resolution Resolution Issue start_node start_node issue_node issue_node decision_node decision_node action_node action_node start Start Troubleshooting problem Poor Chiral Separation start->problem peak_shape Peaks Tailing? problem->peak_shape no_res No or Low Resolution? peak_shape->no_res No tailing_action1 Increase Basic Additive (DEA/TEA) peak_shape->tailing_action1 Yes res_action1 Optimize Mobile Phase Composition no_res->res_action1 tailing_action2 Check for Column Contamination tailing_action1->tailing_action2 tailing_action3 Ensure Sample Solvent Matches Mobile Phase tailing_action2->tailing_action3 res_action2 Lower Column Temperature res_action1->res_action2 res_action3 Verify Correct CSP Is Being Used res_action2->res_action3 res_action4 Reduce Sample Concentration res_action3->res_action4

References

Technical Support Center: Overcoming Low Recovery of 4-Hydroxypropranolol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioanalytical scientists. This resource is designed to provide targeted troubleshooting guidance and in-depth information to help you overcome challenges associated with the low recovery of 4-Hydroxypropranolol (B128105) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low recovery for 4-Hydroxypropranolol but not for Propranolol (B1214883)?

A1: 4-Hydroxypropranolol is a major active metabolite of Propranolol.[1][2] The key difference is the addition of a hydroxyl group, which significantly increases its polarity compared to the parent drug. This increased polarity can lead to poor retention on traditional non-polar solid-phase extraction (SPE) sorbents and inefficient partitioning into non-polar solvents during liquid-liquid extraction (LLE), resulting in lower recovery.

Q2: What are the most critical factors influencing the recovery of 4-Hydroxypropranolol?

A2: The primary factors affecting the recovery of 4-Hydroxypropranolol are:

  • pH of the sample: The ionization state of the molecule, influenced by pH, is crucial for its interaction with SPE sorbents and its solubility in extraction solvents.

  • Choice of extraction method (SPE vs. LLE): The selection of the appropriate technique and its optimization are critical.

  • SPE Sorbent Selection: Using a sorbent that is not suitable for a polar compound like 4-Hydroxypropranolol can lead to significant analyte loss.

  • LLE Solvent System: The polarity and pH of the solvent system must be carefully optimized to ensure efficient partitioning of the analyte from the aqueous matrix.

  • Non-specific binding: Hydrophobic peptides and other molecules can be lost to container surfaces. While 4-Hydroxypropranolol is more polar, this can still be a factor to consider, especially at low concentrations.[3]

Q3: Is Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) better for 4-Hydroxypropranolol?

A3: Both SPE and LLE can yield high recovery for 4-Hydroxypropranolol if properly optimized. One study reported an average recovery of over 64% for 4-Hydroxypropranolol using SPE, while another achieved 98.4% recovery using LLE with ether at pH 10.[4][5] SPE can offer cleaner extracts and is more amenable to automation. For polar compounds like 4-Hydroxypropranolol, reversed-phase SPE using C18 or hydrophilic-lipophilic balanced (HLB) sorbents is a common and effective choice.

Troubleshooting Guides

Issue 1: Low Recovery with Solid-Phase Extraction (SPE)

Symptoms:

  • Consistently low recovery of 4-Hydroxypropranolol (<70%).

  • Variable and inconsistent recovery between samples.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Sorbent Chemistry 4-Hydroxypropranolol's polarity may lead to poor retention on very non-polar sorbents. Consider using a C18 sorbent or a more polar-retentive phase like a polymeric or HLB sorbent.[6]
Suboptimal Sample pH The pH of the sample load solution is critical. Adjust the sample pH to ensure the analyte is in a neutral state to maximize retention on reversed-phase sorbents. A neutral pH is a good starting point.[6]
Wash Solvent Too Strong The analyte may be eluting prematurely during the wash step. Decrease the percentage of organic solvent in your wash solution or use a weaker solvent.
Incomplete Elution The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the strength of your elution solvent (e.g., increase the percentage of organic solvent) or try a different solvent. For cation exchange sorbents, elution with an organic solvent containing 2-5% ammonium (B1175870) hydroxide (B78521) is common.
Analyte Breakthrough The sample may be loaded too quickly, or the cartridge capacity might be exceeded. Reduce the loading flow rate and ensure you are not overloading the cartridge.
Issue 2: Low Recovery with Liquid-Liquid Extraction (LLE)

Symptoms:

  • Low recovery of 4-Hydroxypropranolol in the organic phase.

  • Formation of an emulsion layer.

Possible Causes and Solutions:

CauseRecommended Action
Incorrect Solvent Polarity The extraction solvent may not be optimal for the polar 4-Hydroxypropranolol. While non-polar solvents are often used for Propranolol, a slightly more polar solvent or a mixture of solvents may be necessary. One successful method used diethyl ether.[5]
Suboptimal Aqueous Phase pH The pH of the aqueous sample dictates the ionization state of the analyte. For extraction into an organic solvent, the analyte should typically be in its neutral, un-ionized form. Adjusting the pH to be basic (e.g., pH 10) can improve the extraction of basic compounds like 4-Hydroxypropranolol.[5][7]
Emulsion Formation Emulsions can trap the analyte at the interface, preventing its transfer to the organic phase. To break emulsions, try adding salt ("salting out"), centrifuging the sample at a higher speed, or using gentle mixing instead of vigorous vortexing.
Insufficient Phase Separation Ensure complete separation of the aqueous and organic layers before collecting the organic phase.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 4-Hydroxypropranolol

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 300 µL of human plasma, add an appropriate volume of internal standard (e.g., 4-Hydroxypropranolol-d7).

    • Add 300 µL of 50 mM ammonium acetate (B1210297) (pH 6.0) and vortex.[8]

    • Centrifuge to pellet proteins.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of 50 mM ammonium acetate (pH 6.0).[8] Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).[8]

  • Washing:

    • Wash the cartridge sequentially with:

      • 1 mL of 50 mM ammonium acetate (pH 6.0)[8]

      • 1 mL of 1 M acetic acid[8]

      • 1 mL of methanol[8]

    • Dry the cartridge under vacuum for 5-10 minutes.[8]

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.[8]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for 4-Hydroxypropranolol

This protocol is based on a method with reported high recovery.[5]

  • Sample Preparation:

    • To a serum or plasma sample, add an appropriate internal standard.

    • Adjust the sample pH to 10.

  • Extraction:

    • Add a suitable volume of diethyl ether.

    • Mix gently to avoid emulsion formation.

    • Centrifuge to separate the phases.

  • Solvent Evaporation:

    • Carefully transfer the organic (ether) layer to a clean tube.

    • Evaporate the ether to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Dissolve the residue in a suitable mobile phase for analysis.

Quantitative Data Summary

The following tables summarize reported recovery data for 4-Hydroxypropranolol using different sample preparation techniques.

Table 1: Solid-Phase Extraction (SPE) Recovery

AnalyteMatrixSPE SorbentRecovery (%)Reference
4-HydroxypropranololHuman PlasmaNot specified>64 (average)[4]

Table 2: Liquid-Liquid Extraction (LLE) Recovery

AnalyteMatrixExtraction SolventpHRecovery (%)Reference
4-HydroxypropranololSerumEther1098.4 (mean)[5]

Visualized Workflows

SPE_Workflow start Start: Plasma Sample pretreatment Sample Pre-treatment (IS, Buffer, Centrifuge) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Conditioning (Methanol, Buffer) conditioning->loading washing Washing (Buffer, Acid, Methanol) loading->washing elution Elution (Ammoniated Methanol) washing->elution evaporation Evaporation & Reconstitution elution->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Caption: Solid-Phase Extraction (SPE) workflow for 4-Hydroxypropranolol.

LLE_Workflow start Start: Serum/Plasma Sample ph_adjustment pH Adjustment (to pH 10) start->ph_adjustment extraction Liquid-Liquid Extraction (add Ether, mix) ph_adjustment->extraction separation Phase Separation (Centrifuge) extraction->separation collection Collect Organic Layer separation->collection evaporation Evaporation & Reconstitution collection->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for 4-Hydroxypropranolol.

Troubleshooting_Logic start Low Recovery of 4-Hydroxypropranolol? check_method Extraction Method? start->check_method spe SPE check_method->spe SPE lle LLE check_method->lle LLE spe_issues Check: - Sorbent Type - Sample pH - Wash/Elution Solvents spe->spe_issues lle_issues Check: - Solvent Polarity - Aqueous pH - Emulsion Formation lle->lle_issues optimize Optimize & Re-evaluate spe_issues->optimize lle_issues->optimize

Caption: Troubleshooting logic for low 4-Hydroxypropranolol recovery.

References

method validation issues for 4-Hydroxypropranolol quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of 4-Hydroxypropranolol (B128105) (4-HP). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common method validation issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low signal intensity or poor sensitivity for 4-Hydroxypropranolol?

A1: Low signal intensity for 4-HP is often linked to three main factors: analyte instability, inefficient extraction, or matrix effects during LC-MS/MS analysis. 4-HP is susceptible to oxidation, which can be mitigated by adding antioxidants like ascorbic acid during sample preparation[1]. Furthermore, its higher polarity compared to the parent drug, propranolol (B1214883), can lead to lower extraction recovery[2]. Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are also a significant challenge and may require the use of matrix-matched calibration standards for accurate quantification[3].

Q2: I am observing poor peak shape (tailing, splitting) for my 4-Hydroxypropranolol peak. What should I investigate?

A2: Poor peak shape is typically a chromatographic issue. Key areas to investigate include:

  • Injection Solvent: Using an injection solvent that is stronger than the initial mobile phase can cause peak distortion[4]. Ensure your sample solvent is as weak as, or weaker than, the starting mobile phase conditions.

  • Column Contamination: Buildup of matrix components on the column frit or head can lead to split peaks. A proper column flush or the use of an in-line filter can help prevent this[4].

  • Secondary Interactions: 4-HP has a secondary amine and hydroxyl groups, which can lead to secondary interactions with residual silanols on the column packing material, causing peak tailing. Using a highly end-capped column or adjusting the mobile phase pH and ionic strength can help minimize these interactions.

  • Column Void: A sudden pressure shock or operating the column outside its recommended pH range can create a void at the column inlet, resulting in split or broad peaks[5].

Q3: How can I improve the extraction recovery of 4-Hydroxypropranolol from plasma?

A3: Improving recovery involves optimizing your sample preparation method. One validated method reported average recoveries of over 64% for 4-HP using solid-phase extraction (SPE)[2].

  • Solid-Phase Extraction (SPE): Experiment with different sorbent chemistries (e.g., mixed-mode cation exchange) that can effectively retain the polar 4-HP. Optimize the wash steps to remove interferences without causing analyte breakthrough, and ensure the elution solvent is strong enough for complete recovery.

  • Liquid-Liquid Extraction (LLE): While less common for polar metabolites, you can try adjusting the pH of the aqueous phase to suppress the ionization of 4-HP and using a more polar extraction solvent. One method successfully used ether at a pH of 10 for extraction from serum[6].

  • Protein Precipitation (PP): While simple, PP is often less clean than SPE or LLE and can lead to significant matrix effects. If using PP, consider optimizing the precipitation solvent (e.g., acetonitrile, methanol) and the solvent-to-plasma ratio.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for 4-HP quantification?

A4: Yes, using a SIL-IS, such as 4-hydroxypropranolol-d7, is highly recommended and considered best practice for quantitative LC-MS/MS bioanalysis[2]. A SIL-IS co-elutes with the analyte and experiences similar extraction variability and matrix effects. This allows it to compensate for these issues, leading to higher accuracy and precision in the final concentration measurement.

Troubleshooting Guides

Guide 1: Investigating Matrix Effects

Matrix effects can cause significant variability and inaccuracy in LC-MS/MS assays. Use this guide to diagnose and mitigate them.

  • Problem Identification: You observe high variability in your quality control (QC) samples, poor accuracy, or inconsistent signal response between samples with similar expected concentrations.

  • Diagnostic Experiment (Post-Extraction Spike):

    • Extract blank matrix from at least six different sources (individual donors).

    • Spike the extracted blank matrix with a known concentration of 4-HP (e.g., at a low and high QC level).

    • Prepare a corresponding standard in neat solvent (e.g., mobile phase) at the same concentration.

    • Calculate the matrix factor (MF) as: MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF between 0.8 and 1.2 is often considered acceptable, but the Internal Standard (IS) normalized MF should be close to 1.0.

  • Mitigation Strategies:

    • Improve Sample Cleanup: Switch from protein precipitation to a more rigorous technique like SPE to better remove interfering phospholipids (B1166683) and other endogenous components[7].

    • Optimize Chromatography: Adjust the chromatographic gradient to achieve better separation between 4-HP and the co-eluting, interfering compounds. Ensure the analyte does not elute in the "void volume" where matrix suppression is often most severe[8].

    • Use Matrix-Matched Calibrants: Prepare your calibration curve standards in the same blank biological matrix as your samples to compensate for consistent matrix effects[3].

    • Dilution: In some cases, diluting the sample with a suitable buffer can reduce the concentration of interfering components, thereby lessening the matrix effect.

Guide 2: Ensuring Analyte Stability

4-HP can be unstable during sample collection, storage, and processing. Follow these steps to ensure its integrity.

  • Problem Identification: You notice a consistent decrease in analyte concentration in QC samples over time, especially after freeze-thaw cycles or extended periods on the autosampler.

  • Validation Experiments:

    • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles (e.g., three to five cycles)[2]. Compare the results to freshly prepared QCs.

    • Bench-Top Stability: Leave QC samples on the lab bench at room temperature for a duration that mimics the expected sample handling time (e.g., 4-6 hours) before processing and analysis[2].

    • Post-Preparative Stability: Store extracted samples in the autosampler at a controlled temperature (e.g., 10°C) for an extended period (e.g., 24-48 hours) and re-inject them to check for degradation[2].

  • Stabilization & Mitigation Strategies:

    • Antioxidants: To prevent oxidative degradation, add an antioxidant like ascorbic acid to your collection tubes or during the sample extraction process[1].

    • Control Temperature: Keep biological samples frozen at -20°C or -70°C for long-term storage and minimize time at room temperature. Use a cooled autosampler (4-10°C) to maintain stability after extraction.

    • pH Control: Ensure the pH of the sample or final extract is maintained in a range where 4-HP is most stable.

Quantitative Data Summary

The following tables summarize validation parameters from various published methods for 4-Hydroxypropranolol quantification.

Table 1: Method Performance & Linearity

Method TypeMatrixLLOQ (ng/mL)Linearity Range (ng/mL)Reference
LC-MS/MSHuman Plasma0.200.20 - 25.00 (free)[2]
HPLC-FluorescenceHuman Plasma2.0Not Specified[9]
HPLC-FluorescenceSerum5.0Not Specified[6][10]

Table 2: Extraction Recovery & Precision

Extraction MethodAnalyteMean Recovery (%)Intra-day Precision (%CV)Inter-day Precision (%CV)Reference
Solid-Phase Extraction4-HP>64%<11.3%<11.3%[2]
Solid-Phase ExtractionPropranolol>96%<11.3%<11.3%[2]
Ether LLE4-HP98.4%0.8 - 6.2%Not Specified[6]
Ether LLEPropranolol94.7%3.2 - 6.9%Not Specified[6]

Experimental Protocols

Protocol: LC-MS/MS Quantification of 4-HP in Human Plasma

This protocol is a representative example based on common methodologies[2]. Note: This is a template and must be fully validated in your laboratory.

  • Sample Preparation (Solid-Phase Extraction)

    • Thaw plasma samples and QC standards to room temperature.

    • Pipette 300 µL of plasma into a clean microcentrifuge tube.

    • Add 50 µL of internal standard working solution (e.g., 4-hydroxypropranolol-d7 in methanol).

    • Vortex for 10 seconds.

    • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the entire sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

    • Dry the cartridge under vacuum or positive pressure for 2 minutes.

    • Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A/B (50:50 v/v) and inject into the LC-MS/MS system.

  • LC-MS/MS Conditions

    • LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 4 minutes, hold for 1 minute, and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • MS Detection: Multiple Reaction Monitoring (MRM).

      • 4-HP Transition: Determine precursor/product ion pair experimentally (e.g., m/z 276.2 -> 116.1).

      • IS Transition: Determine precursor/product ion pair for SIL-IS (e.g., m/z 283.2 -> 116.1).

Visualizations

Bioanalytical_Workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical SampleCollection 1. Sample Collection (e.g., Plasma) SampleStorage 2. Sample Storage (-70°C) SampleCollection->SampleStorage SamplePrep 3. Sample Preparation (SPE / LLE) SampleStorage->SamplePrep LC_Separation 4. LC Separation SamplePrep->LC_Separation Reconstituted Extract MS_Detection 5. MS/MS Detection LC_Separation->MS_Detection DataProcessing 6. Data Processing (Integration) MS_Detection->DataProcessing Raw Data Quantification 7. Quantification (Calibration Curve) DataProcessing->Quantification Report 8. Report Generation Quantification->Report

Caption: General workflow for 4-Hydroxypropranolol bioanalysis.

Troubleshooting_Logic Start Start: Inconsistent or Low Signal CheckStability Is analyte stability confirmed? Start->CheckStability CheckRecovery Is extraction recovery >60% and consistent? CheckStability->CheckRecovery Yes Stabilize Action: Add antioxidant. Control temperature/pH. CheckStability->Stabilize No CheckMatrix Are matrix effects mitigated? CheckRecovery->CheckMatrix Yes OptimizeSPE Action: Optimize SPE method. Test different sorbents. CheckRecovery->OptimizeSPE No ImproveCleanup Action: Improve cleanup. Optimize chromatography. CheckMatrix->ImproveCleanup No Success Result: Method is Robust CheckMatrix->Success Yes Stabilize->CheckStability Failure Re-evaluate fundamental method parameters Stabilize->Failure If still failing OptimizeSPE->CheckRecovery OptimizeSPE->Failure If still failing ImproveCleanup->CheckMatrix ImproveCleanup->Failure If still failing

Caption: Troubleshooting logic for low signal in 4-HP analysis.

Signaling_Pathway Propranolol Propranolol CYP2D6 CYP2D6 Enzyme (Liver) Propranolol->CYP2D6 BetaReceptor β-Adrenergic Receptor Propranolol->BetaReceptor Blockade HP4 4-Hydroxypropranolol (Active Metabolite) CYP2D6->HP4 HP4->BetaReceptor Blockade AC Adenylyl Cyclase BetaReceptor->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellResponse Cellular Response (e.g., Increased Heart Rate) PKA->CellResponse

Caption: Propranolol metabolism and its effect on β-adrenergic signaling.

References

Technical Support Center: 4-Hydroxypropranolol Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression in the mass spectrometric analysis of 4-Hydroxypropranolol (4-HP).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant issue for 4-Hydroxypropranolol analysis?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, 4-Hydroxypropranolol, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). During the electrospray ionization (ESI) process, these interfering substances compete with 4-HP for ionization, leading to a decreased analyte signal. This can result in poor sensitivity, inaccurate quantification, and reduced method reproducibility, which are critical issues in regulated bioanalysis.

Q2: What are the primary sources of ion suppression in the analysis of 4-Hydroxypropranolol from biological samples?

A2: The most common sources of ion suppression in biofluids like plasma are phospholipids (B1166683) from cell membranes. Other endogenous components such as salts, proteins, and other metabolites can also contribute. For 4-HP, which is a metabolite of propranolol (B1214883), co-eluting metabolites or the parent drug at high concentrations can also interfere with its ionization.

Q3: How can I determine if my 4-Hydroxypropranolol signal is being affected by ion suppression?

A3: A standard method to qualitatively assess ion suppression is the post-column infusion experiment. In this setup, a constant flow of a 4-HP standard solution is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected onto the column. Any significant dip in the constant 4-HP baseline signal indicates the retention time at which matrix components are eluting and causing suppression. Quantitatively, the matrix effect can be calculated by comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution.

Q4: What are the main strategies to mitigate ion suppression for 4-Hydroxypropranolol?

A4: The primary strategies revolve around two main areas:

  • Effective Sample Preparation: To remove interfering matrix components before analysis. Common techniques include Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). SPE is generally considered more effective at removing phospholipids than PPT.

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate 4-HP from co-eluting, suppression-inducing compounds. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using techniques like 2D-LC.

Troubleshooting Guides

Issue 1: Low or Inconsistent Signal Intensity for 4-Hydroxypropranolol

This is a common problem often linked to significant ion suppression from the sample matrix.

Troubleshooting Steps:

  • Evaluate Sample Preparation: If you are using a simple Protein Precipitation (PPT) method, consider switching to a more rigorous technique like Solid-Phase Extraction (SPE). SPE can provide a cleaner extract by more effectively removing phospholipids and other interferences.

  • Optimize Chromatography: Ensure that 4-HP is well-separated from the solvent front and any major matrix components.

    • Adjust Gradient: A shallower gradient can improve the resolution between 4-HP and interfering peaks.

    • Change Column Chemistry: Consider a phenyl-hexyl or a biphenyl (B1667301) column which can offer different selectivity for 4-HP and matrix components compared to a standard C18 column.

  • Sample Dilution: A straightforward approach is to dilute the sample extract. This reduces the concentration of matrix components, although it will also dilute the analyte, so this is only feasible if the assay has sufficient sensitivity.

  • Check Instrument Source Conditions: Ensure the ESI source is clean and parameters like gas flows, temperature, and spray voltage are optimized for 4-HP. Contamination can exacerbate suppression effects.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 4-HP (e.g., 4-Hydroxypropranolol-d7) is the most effective way to compensate for signal variability. Since it co-elutes and experiences the same degree of ion suppression as the analyte, the ratio of analyte to IS remains constant, leading to more accurate and precise quantification.[1]

Troubleshooting Logic Diagram

G start Low / Inconsistent 4-HP Signal check_is Using Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is check_prep Evaluate Sample Preparation Method check_is->check_prep Yes use_sil Implement SIL-IS (e.g., 4-HP-d7) check_is->use_sil No check_chrom Optimize Chromatography check_prep->check_chrom switch_prep Switch from PPT to SPE for cleaner extract check_prep->switch_prep check_ms Check MS Source Cleanliness & Parameters check_chrom->check_ms adjust_grad Adjust Gradient / Change Column Chemistry check_chrom->adjust_grad clean_ms Clean and Optimize Ion Source check_ms->clean_ms

Troubleshooting workflow for low 4-HP signal.
Issue 2: Poor Peak Shape (Tailing) for 4-Hydroxypropranolol

Peak tailing can compromise integration and thus affect the accuracy and precision of quantification.

Troubleshooting Steps:

  • Check for Secondary Interactions: 4-HP has a secondary amine group which can interact with acidic residual silanols on the silica (B1680970) surface of C18 columns, leading to peak tailing.

    • Mobile Phase pH: Ensure the mobile phase pH is low (e.g., using 0.1% formic acid). At low pH, the silanols are not ionized, and the amine group of 4-HP is protonated, which minimizes these secondary interactions.

    • Buffer Addition: Adding a small amount of a buffer salt like ammonium (B1175870) formate (B1220265) to the mobile phase can help shield the silanol (B1196071) interactions.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase. Try diluting the sample to see if the peak shape improves.

  • Column Contamination/Degradation: A buildup of matrix components on the column frit or at the head of the column can distort peak shape.

    • Use a Guard Column: This protects the analytical column from strongly retained matrix components.

    • Flush the Column: If a blockage is suspected, try back-flushing the column (if permitted by the manufacturer).

    • Replace the Column: If the column has been used extensively, it may need to be replaced.

Comparison of Sample Preparation Methods

Choosing the right sample preparation technique is crucial for minimizing ion suppression. Protein precipitation (PPT) is fast and simple, but Solid-Phase Extraction (SPE) generally provides a cleaner sample, leading to reduced matrix effects.

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Reference
Analyte Recovery > 92.45%> 64%[2][3]
Matrix Effect Generally higher; phospholipids are not effectively removed.Significantly lower; effective at removing phospholipids and salts.General Knowledge
Lower Limit of Quantitation (LLOQ) 0.2 ng/mL0.2 ng/mL[2][3]
Throughput HighMedium to High (with automation)General Knowledge
Cost per Sample LowHigherGeneral Knowledge
Method Complexity Low (add solvent, vortex, centrifuge)Higher (conditioning, loading, washing, elution steps)General Knowledge

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 4-Hydroxypropranolol in Plasma

This protocol is adapted from a validated method for the simultaneous determination of propranolol and 4-HP in human plasma.[3]

  • Sample Pre-treatment: To 300 µL of human plasma, add the internal standard (e.g., 4-Hydroxypropranolol-d7).

  • SPE Cartridge Conditioning: Condition an Oasis HLB (or equivalent polymeric reversed-phase) SPE cartridge with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1.0 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the 4-HP and internal standard with 1.0 mL of methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) for 4-Hydroxypropranolol in Plasma

This protocol is based on a validated method for determining 4-HP in infant plasma.[2]

  • Sample Aliquoting: Pipette 100 µL of plasma into a microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of the internal standard working solution.

  • Precipitation: Add 300 µL of acetonitrile (B52724) to the plasma sample.

  • Mixing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 13,500 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Injection: Inject 10 µL of the supernatant directly into the LC-MS/MS system.

Bioanalytical Workflow Diagram

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis sample Plasma Sample (e.g., 100-300 µL) add_is Add Internal Standard (4-HP-d7) sample->add_is ppt_precip Add Acetonitrile (3:1 v/v) & Vortex add_is->ppt_precip PPT Method spe_load Load onto Conditioned SPE Cartridge add_is->spe_load SPE Method ppt_cent Centrifuge (13,500 rpm, 10 min) ppt_precip->ppt_cent ppt_super Collect Supernatant ppt_cent->ppt_super inject Inject into LC-MS/MS System ppt_super->inject spe_wash Wash (5% MeOH) spe_load->spe_wash spe_elute Elute (MeOH) spe_wash->spe_elute spe_evap Evaporate & Reconstitute spe_elute->spe_evap spe_evap->inject separation Chromatographic Separation (e.g., C18 Column) inject->separation detection MS/MS Detection (ESI+, MRM Mode) separation->detection data Data Processing & Quantification detection->data

Workflow for 4-HP analysis comparing PPT and SPE.

References

Technical Support Center: Extraction of 4-Hydroxypropranolol from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the extraction efficiency of 4-Hydroxypropranolol from various tissue samples. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting 4-Hydroxypropranolol from tissues?

A1: The two most prevalent and effective methods for extracting 4-Hydroxypropranolol from tissue homogenates are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE is a classic technique that relies on the differential solubility of the analyte between two immiscible liquid phases. SPE utilizes a solid sorbent to selectively adsorb the analyte, which is then eluted with an appropriate solvent. SPE often results in cleaner extracts compared to LLE.

Q2: Which extraction method, LLE or SPE, is better for 4-Hydroxypropranolol?

A2: The choice between LLE and SPE depends on several factors, including the complexity of the tissue matrix, the required level of sample cleanup, and throughput needs. SPE is generally preferred for its high selectivity, potential for automation, and ability to provide cleaner extracts, which can minimize matrix effects in subsequent analytical steps. However, LLE can be a cost-effective and straightforward option for initial sample processing or when dealing with less complex matrices.

Q3: What are the critical parameters to optimize for efficient extraction of 4-Hydroxypropranolol?

A3: Key parameters to optimize include:

  • pH of the sample: The pH of the tissue homogenate is crucial as it dictates the ionization state of 4-Hydroxypropranolol, affecting its solubility and interaction with extraction solvents or SPE sorbents.

  • Choice of organic solvent (for LLE): The polarity of the solvent must be carefully selected to efficiently partition 4-Hydroxypropranolol from the aqueous tissue homogenate.

  • Type of SPE sorbent and elution solvent (for SPE): The choice of sorbent (e.g., reversed-phase C18 or polymeric) and the composition of the wash and elution solvents are critical for successful retention and recovery of the analyte.

Q4: How can I minimize the degradation of 4-Hydroxypropranolol during extraction?

A4: 4-Hydroxypropranolol can be susceptible to oxidation. To minimize degradation, it is recommended to work with samples on ice, minimize exposure to light and air, and consider the addition of antioxidants like ascorbic acid to the sample homogenate.[1] Processing samples promptly after collection and homogenization is also crucial.

Q5: What are "matrix effects" and how can they affect my results?

A5: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the biological matrix.[2] These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification. To mitigate matrix effects, it is important to use an appropriate internal standard and employ efficient sample cleanup techniques like SPE.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of 4-Hydroxypropranolol from tissues.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery in Liquid-Liquid Extraction (LLE) 1. Incorrect pH of the aqueous phase: The pH may not be optimal for partitioning the analyte into the organic phase.1. Adjust the pH of the tissue homogenate. Since 4-Hydroxypropranolol is a basic compound, a basic pH (e.g., pH 9-10.5) will neutralize it, increasing its solubility in the organic solvent.[1]
2. Inappropriate organic solvent: The solvent may not have the correct polarity to efficiently extract the analyte.2. Test different organic solvents with varying polarities (e.g., ethyl acetate (B1210297), methyl tert-butyl ether). A mixture of solvents can also be optimized.
3. Emulsion formation: An emulsion at the interface of the two liquid phases can trap the analyte, leading to poor recovery.3. To break emulsions, try adding a small amount of a saturated salt solution (brine), centrifuging the sample at a higher speed, or gently swirling instead of vigorous shaking.
4. Insufficient mixing/shaking: Inadequate contact between the aqueous and organic phases can lead to incomplete extraction.4. Ensure thorough mixing by vortexing or gentle inversion for a sufficient amount of time.
Low Recovery in Solid-Phase Extraction (SPE) 1. Inappropriate sorbent: The chosen SPE sorbent may not have the right chemistry to retain 4-Hydroxypropranolol.1. For a polar metabolite like 4-Hydroxypropranolol, a reversed-phase sorbent (e.g., C18 or a polymeric sorbent) is generally a good choice.
2. Ineffective conditioning or equilibration: Improper wetting of the sorbent can lead to poor retention.2. Ensure the sorbent is properly conditioned with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution (e.g., water or a buffer at the same pH as the sample).
3. Sample breakthrough during loading: The analyte may not be retained on the sorbent and is lost in the load effluent.3. Check the pH of the sample before loading to ensure the analyte is in a form that will be retained. Consider diluting the sample if it is too viscous.
4. Analyte loss during washing: The wash solvent may be too strong and prematurely elute the analyte.4. Use a weaker wash solvent. For reversed-phase SPE, this typically means a higher percentage of water in the wash solution.
5. Incomplete elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.5. Use a stronger elution solvent. For reversed-phase SPE, this involves increasing the percentage of organic solvent in the elution solution. The addition of a small amount of acid or base to the elution solvent can also improve recovery.
High Variability in Results 1. Inconsistent tissue homogenization: Variability in the particle size and uniformity of the homogenate can lead to inconsistent extraction efficiency.1. Standardize the homogenization procedure, including the type of homogenizer, speed, and duration. Ensure the tissue is thoroughly minced before homogenization.
2. Metabolite degradation: Inconsistent sample handling can lead to varying levels of analyte degradation.2. Keep samples on ice throughout the extraction process and process them consistently and promptly. Consider adding an antioxidant to all samples.
3. Matrix effects: Variations in the composition of the tissue matrix between samples can lead to inconsistent ion suppression or enhancement.3. Use a stable isotope-labeled internal standard for 4-Hydroxypropranolol to compensate for matrix effects. Improve sample cleanup to remove interfering compounds.
Peak Tailing or Splitting in Chromatogram 1. Co-eluting interferences: Components from the tissue matrix may be co-eluting with the analyte.1. Improve the sample cleanup procedure (e.g., by optimizing the wash step in SPE). Adjust the chromatographic conditions to better separate the analyte from interferences.
2. Analyte instability in the final extract: The analyte may be degrading in the reconstitution solvent.2. Ensure the reconstitution solvent is compatible with the analyte and the analytical method. Analyze the samples as soon as possible after extraction.

Quantitative Data Summary

The following tables summarize extraction recovery data for propranolol (B1214883) and related beta-blockers from various biological matrices. While specific data for 4-Hydroxypropranolol in tissues is limited in the literature, this information can serve as a valuable reference for expected recovery ranges.

Table 1: Liquid-Liquid Extraction (LLE) Recovery Data

AnalyteMatrixExtraction SolventpHRecovery (%)Reference
PropranololHuman BloodEthyl Acetate9>90% (Qualitative)[3]
PropranololHuman PlasmaEthyl Acetate10.5Not specified[1]

Table 2: Solid-Phase Extraction (SPE) Recovery Data

AnalyteMatrixSorbent TypeElution SolventRecovery (%)Reference
PropranololBovine Whole BloodNot SpecifiedNot Specified82 ± 4[4]
MetoprololBovine Whole BloodNot SpecifiedNot Specified80 ± 2[4]
AtenololBovine Whole BloodNot SpecifiedNot Specified58 ± 9[4]
BisoprololTissueNot Specified2% NH4OH in 80:20 DCM:IPA60[3]
AtenololTissueNot Specified2% NH4OH in 80:20 DCM:IPA106[3]

Experimental Protocols

The following are detailed methodologies for key experiments related to the extraction of 4-Hydroxypropranolol from tissues. These protocols are based on established methods for similar analytes and should be optimized for your specific tissue type and experimental conditions.

Protocol 1: Tissue Homogenization

Objective: To prepare a uniform tissue homogenate for subsequent extraction.

Materials:

  • Frozen tissue sample

  • Ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Protease and phosphatase inhibitors (optional, but recommended)

  • Bead beater, rotor-stator homogenizer, or Potter-Elvehjem tissue grinder

  • Centrifuge

Procedure:

  • Weigh the frozen tissue sample.

  • On ice, mince the tissue into small pieces using a clean scalpel.

  • Transfer the minced tissue to a pre-chilled homogenization tube.

  • Add a sufficient volume of ice-cold homogenization buffer (typically 3-5 volumes of buffer to the weight of the tissue, e.g., 3-5 mL for 1 g of tissue).

  • If using, add protease and phosphatase inhibitors to the buffer.

  • Homogenize the tissue until no visible tissue fragments remain. For a bead beater, use appropriate beads and homogenize in short bursts with cooling on ice in between. For a rotor-stator homogenizer, use short bursts to prevent overheating. For a Potter-Elvehjem grinder, perform several passes.

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Carefully collect the supernatant (tissue homogenate) for immediate use in LLE or SPE, or store at -80°C.

Protocol 2: Liquid-Liquid Extraction (LLE)

Objective: To extract 4-Hydroxypropranolol from the tissue homogenate using an organic solvent.

Materials:

  • Tissue homogenate

  • Internal standard solution (e.g., deuterated 4-Hydroxypropranolol)

  • pH adjustment solution (e.g., 1 M NaOH or ammonium (B1175870) hydroxide)

  • Organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (compatible with the analytical method)

Procedure:

  • To a known volume of tissue homogenate (e.g., 500 µL), add the internal standard solution.

  • Adjust the pH of the homogenate to ~9-10.5 with the pH adjustment solution.

  • Add 3-5 volumes of the organic extraction solvent (e.g., 1.5-2.5 mL).

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume of reconstitution solvent (e.g., 100 µL).

  • Vortex briefly and transfer to an autosampler vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

Objective: To extract and clean up 4-Hydroxypropranolol from the tissue homogenate using an SPE cartridge.

Materials:

  • Tissue homogenate

  • Internal standard solution

  • SPE cartridges (e.g., C18 or polymeric reversed-phase)

  • SPE manifold

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol (B129727) in water)

  • Elution solvent (e.g., methanol or acetonitrile, potentially with a modifier like formic acid or ammonium hydroxide)

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • To a known volume of tissue homogenate, add the internal standard solution.

  • Conditioning: Pass 1-2 cartridge volumes of conditioning solvent through the SPE cartridge.

  • Equilibration: Pass 1-2 cartridge volumes of equilibration solvent through the cartridge. Do not let the sorbent bed go dry.

  • Loading: Load the tissue homogenate onto the cartridge at a slow, steady flow rate.

  • Washing: Pass 1-2 cartridge volumes of wash solvent through the cartridge to remove interfering compounds.

  • Drying: Dry the cartridge under vacuum for 1-2 minutes to remove any remaining wash solvent.

  • Elution: Elute the analyte with 1-2 cartridge volumes of elution solvent into a clean collection tube.

  • Evaporate the eluate to dryness.

  • Reconstitute the dried extract in a suitable volume of reconstitution solvent.

  • Vortex and transfer to an autosampler vial for analysis.

Visualizations

Extraction_Workflow cluster_start Sample Preparation cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis tissue Tissue Sample homogenization Homogenization tissue->homogenization homogenate Tissue Homogenate homogenization->homogenate ph_adjust_lle pH Adjustment homogenate->ph_adjust_lle Option 1 condition Condition homogenate->condition Option 2 add_solvent Add Organic Solvent ph_adjust_lle->add_solvent vortex_centrifuge Vortex & Centrifuge add_solvent->vortex_centrifuge collect_organic Collect Organic Layer vortex_centrifuge->collect_organic evaporate_lle Evaporate collect_organic->evaporate_lle reconstitute_lle Reconstitute evaporate_lle->reconstitute_lle analysis LC-MS/MS Analysis reconstitute_lle->analysis equilibrate Equilibrate condition->equilibrate load Load Sample equilibrate->load wash Wash load->wash elute Elute wash->elute evaporate_spe Evaporate elute->evaporate_spe reconstitute_spe Reconstitute evaporate_spe->reconstitute_spe reconstitute_spe->analysis

Caption: Experimental workflow for 4-Hydroxypropranolol extraction from tissues.

Troubleshooting_Tree cluster_method Extraction Method cluster_lle LLE Issues cluster_spe SPE Issues start Low Analyte Recovery method Which method? start->method check_ph_lle Is pH optimal? method->check_ph_lle LLE check_sorbent Sorbent appropriate? method->check_sorbent SPE check_solvent Is solvent appropriate? check_ph_lle->check_solvent Yes adjust_ph_lle Adjust pH to 9-10.5 check_ph_lle->adjust_ph_lle No emulsion Emulsion formed? check_solvent->emulsion Yes change_solvent Try different solvent check_solvent->change_solvent No break_emulsion Add brine/centrifuge emulsion->break_emulsion Yes check_wash Analyte in wash? check_sorbent->check_wash Yes change_sorbent Use C18 or polymeric check_sorbent->change_sorbent No check_elution Analyte retained? check_wash->check_elution No weaker_wash Use weaker wash solvent check_wash->weaker_wash Yes stronger_elution Use stronger elution solvent check_elution->stronger_elution Yes

Caption: Troubleshooting decision tree for low 4-Hydroxypropranolol recovery.

References

dealing with co-eluting interferences in 4-Hydroxypropranolol analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting co-eluting interferences during the analysis of 4-Hydroxypropranolol (B128105).

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues encountered during experiments.

Issue 1: Asymmetrical or Tailing Peak for 4-Hydroxypropranolol

  • Question: My chromatogram shows a tailing or asymmetrical peak for 4-Hydroxypropranolol. What are the possible causes and how can I fix it?

  • Answer: Peak tailing or asymmetry for 4-Hydroxypropranolol is a common issue that can compromise the accuracy of quantification. The primary causes and solutions are outlined below:

    • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the basic amine group of 4-Hydroxypropranolol, leading to peak tailing.

      • Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH (e.g., to pH 3-4 with formic or acetic acid) can protonate the silanol groups, reducing their interaction with the analyte.[1]

      • Solution 2: Use an End-Capped Column. Employ a column where the residual silanol groups have been chemically deactivated (end-capped).

      • Solution 3: Increase Buffer Concentration. A higher buffer concentration in the mobile phase can help to mask the residual silanol interactions.

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.

      • Solution: Reduce the injection volume or dilute the sample.

    • Column Contamination or Degradation: Accumulation of matrix components on the column frit or degradation of the stationary phase can cause peak distortion.

      • Solution 1: Implement a Column Wash Step. After each analytical run, wash the column with a strong solvent to remove strongly retained compounds.

      • Solution 2: Use a Guard Column. A guard column can protect the analytical column from contaminants.

      • Solution 3: Replace the Column. If the problem persists, the column may be irreversibly damaged and should be replaced.

    • Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can lead to peak broadening and tailing.

      • Solution: Use tubing with a smaller internal diameter and minimize the length of all connections.

Issue 2: Inaccurate Quantification due to a Co-eluting Interference

  • Question: I suspect a co-eluting compound is interfering with my 4-Hydroxypropranolol peak, leading to inaccurate results. How can I identify and resolve this?

  • Answer: Co-elution is a significant challenge in bioanalysis. Here’s a systematic approach to address this issue:

    • Identify the Source of Interference:

      • Other Propranolol (B1214883) Metabolites: Isomers such as 5-hydroxypropranolol and 7-hydroxypropranolol, as well as other metabolites like N-desisopropylpropranolol, are common interferences due to their similar structures and polarities.[2]

      • Phase II Conjugates: Glucuronide or sulfate (B86663) conjugates of 4-Hydroxypropranolol can co-elute. A major concern is the in-source fragmentation of these conjugates in the mass spectrometer, which can generate the same parent ion as 4-Hydroxypropranolol, leading to overestimation.[3][4]

      • Endogenous Matrix Components: Compounds from the biological matrix (e.g., plasma, urine) can co-elute with the analyte.

      • Isobaric Interferences: Different compounds with the same nominal mass-to-charge ratio can be detected as a single peak by the mass spectrometer.

    • Troubleshooting and Resolution Strategies:

      • Chromatographic Optimization:

        • Modify Mobile Phase Gradient: Adjusting the gradient elution profile can improve the separation of closely eluting compounds.

        • Change Stationary Phase: If resolution cannot be achieved on a standard C18 column, consider a different stationary phase chemistry (e.g., phenyl-hexyl) that offers different selectivity.[2]

        • Two-Dimensional Liquid Chromatography (2D-LC): For highly complex samples, 2D-LC can provide significantly enhanced resolution by using two columns with different selectivities.[2]

      • Sample Preparation:

        • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components and concentrating the analyte.[5][6]

        • Liquid-Liquid Extraction (LLE): LLE can also be used to selectively extract 4-Hydroxypropranolol from the biological matrix.[1]

      • Mass Spectrometry Settings:

        • Optimize MRM Transitions: Ensure that the selected Multiple Reaction Monitoring (MRM) transitions are highly specific to 4-Hydroxypropranolol and do not have contributions from known interferences.

        • Adjust Source Parameters: Modifying the ion source temperature and voltages can sometimes minimize the in-source fragmentation of labile conjugates.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common co-eluting interferences in 4-Hydroxypropranolol analysis?

    • A1: The most common interferences are other propranolol metabolites, particularly its isomers (5-hydroxypropranolol and 7-hydroxypropranolol) and N-desisopropylpropranolol. Phase II conjugates, such as 4-Hydroxypropranolol glucuronide, are also a significant source of interference, especially due to the risk of in-source fragmentation.[2][3][4]

  • Q2: How can I confirm if a co-eluting peak is a glucuronide conjugate?

    • A2: You can treat your sample with a β-glucuronidase enzyme. If the suspected interfering peak disappears and the 4-Hydroxypropranolol peak increases, it is highly likely that a glucuronide conjugate was present.

  • Q3: What are the typical MRM transitions for 4-Hydroxypropranolol?

    • A3: Common MRM transitions for 4-Hydroxypropranolol (precursor ion m/z 276.2) include product ions at m/z 116.1 and m/z 72.0.[2] It is crucial to optimize these transitions on your specific instrument.

  • Q4: How can I minimize matrix effects in my analysis?

    • A4: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting matrix components, can be minimized by:

      • Implementing a more rigorous sample clean-up procedure like SPE.[5][6]

      • Optimizing chromatographic conditions to separate the analyte from the majority of matrix components.

      • Using a stable isotope-labeled internal standard (e.g., 4-Hydroxypropranolol-d7), which will be affected by the matrix in the same way as the analyte, thereby providing accurate correction.[5]

      • Preparing calibration standards in the same biological matrix as the samples (matrix-matched calibration).[2]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques

Sample Preparation MethodAdvantagesDisadvantagesTypical Recovery of 4-Hydroxypropranolol
Protein Precipitation Simple, fast, and inexpensive.Less effective at removing interferences, may lead to significant matrix effects.>90%[7]
Liquid-Liquid Extraction (LLE) Good for removing salts and highly polar interferences.Can be labor-intensive and may have lower recovery for polar metabolites.95-98%[1]
Solid-Phase Extraction (SPE) Highly selective, provides a clean extract with minimal matrix effects, allows for sample concentration.More expensive and requires method development.>64%[5][6]

Table 2: Example LC-MS/MS Parameters for 4-Hydroxypropranolol Analysis

ParameterSetting
LC Column Hypersil GOLD C18 (150 x 2.1 mm, 5 µm)[7]
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B Acetonitrile[7]
Gradient 0 min, 10% B; 2 min, 70% B; 6 min, 70% B; 6.1 min 10% B; 9.5 min, 10% B[7]
Flow Rate 0.3 mL/min[7]
Injection Volume 10 µL[7]
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition 276.2 -> 116.1[2]
Internal Standard 4-Hydroxypropranolol-d7 or Bisoprolol[5][7]

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a quick and simple method for sample preparation, suitable for initial screening or when matrix effects are not a major concern.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample.[7]

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 13,500 rpm for 10 minutes at 4°C.[7]

  • Carefully transfer the supernatant to a clean tube.

  • Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.[7]

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a cleaner sample extract and is recommended for methods requiring high sensitivity and minimal matrix effects.

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol (B129727) followed by water.

  • Load 300 µL of the plasma sample onto the SPE cartridge.[5]

  • Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.

  • Elute the 4-Hydroxypropranolol and internal standard with a suitable elution solvent (e.g., a mixture of methanol and ammonium (B1175870) hydroxide).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation Simple & Fast spe Solid-Phase Extraction (SPE) add_is->spe High Purity lle Liquid-Liquid Extraction (LLE) add_is->lle Alternative centrifuge Centrifugation protein_precipitation->centrifuge extract Collect Supernatant/Eluate spe->extract lle->extract centrifuge->extract hplc HPLC Separation (e.g., C18 column) extract->hplc msms MS/MS Detection (MRM Mode) hplc->msms data_processing Data Processing and Quantification msms->data_processing

Caption: Experimental workflow for 4-Hydroxypropranolol analysis.

troubleshooting_workflow start Poor Peak Shape or Inaccurate Results check_peak_shape Asymmetrical or Tailing Peak? start->check_peak_shape coelution_suspected Co-elution Suspected? check_peak_shape->coelution_suspected No check_column Check Column (Contamination, Age) check_peak_shape->check_column Yes improve_sample_prep Improve Sample Prep (SPE, LLE) coelution_suspected->improve_sample_prep Yes no_coelution Investigate Other Issues (e.g., Instrument Malfunction) coelution_suspected->no_coelution No optimize_mobile_phase Optimize Mobile Phase (pH, Gradient) check_column->optimize_mobile_phase solution Problem Resolved optimize_mobile_phase->solution check_ms_settings Check MS/MS Settings (MRM, Source) improve_sample_prep->check_ms_settings check_ms_settings->solution

Caption: Troubleshooting workflow for co-eluting interferences.

References

Technical Support Center: Optimizing Mobile Phase for 4-Hydroxypropranolol and Propranolol Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of propranolol (B1214883) and its primary active metabolite, 4-hydroxypropranolol (B128105). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for separating propranolol and 4-hydroxypropranolol on a C18 column?

A typical starting mobile phase for the separation of propranolol and 4-hydroxypropranolol on a reversed-phase C18 column is a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.[1] A common composition consists of acetonitrile and a phosphate (B84403) buffer adjusted to an acidic pH, often around 3.5 to 4.5.[1] For example, a mobile phase of acetonitrile and pH 4.5 phosphate buffer in a 35:65 (v/v) ratio has been successfully used. The acidic pH helps to ensure consistent ionization of the basic analytes, leading to sharper peaks and better reproducibility.

Q2: Why is the pH of the mobile phase critical for this separation?

The pH of the mobile phase is a crucial parameter because both propranolol and 4-hydroxypropranolol are basic compounds. At a pH below their pKa, they will be protonated and exist as positively charged ions. Maintaining a consistent, acidic pH (typically 2 units below the analyte's pKa) suppresses the ionization of silanol (B1196071) groups on the silica-based stationary phase, which can otherwise lead to undesirable secondary interactions and result in peak tailing.[2] An acidic mobile phase, such as one containing phosphoric acid or formic acid, ensures that the analytes are in a single ionic state, promoting symmetrical peak shapes and reproducible retention times.[1][3]

Q3: What is the role of an organic modifier in the mobile phase?

The organic modifier, typically acetonitrile or methanol (B129727), controls the retention of propranolol and 4-hydroxypropranolol on a reversed-phase column. Increasing the concentration of the organic modifier will decrease the retention times of both compounds, as they will have a lower affinity for the nonpolar stationary phase and a higher affinity for the more nonpolar mobile phase. Conversely, decreasing the organic modifier concentration will increase retention times. The choice between acetonitrile and methanol can also influence selectivity, as they have different solvent strengths and interaction properties.

Q4: When should I consider using a gradient elution method?

A gradient elution method is beneficial when analyzing samples containing compounds with a wide range of polarities, such as propranolol and its more polar metabolites.[4][5] If you are also analyzing for other propranolol metabolites in addition to 4-hydroxypropranolol, a gradient elution can provide better separation and resolution for all compounds of interest within a reasonable run time.[4][5] A typical gradient might start with a lower concentration of the organic modifier to retain and separate the more polar compounds and gradually increase the organic concentration to elute the less polar compounds like propranolol.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the separation of propranolol and 4-hydroxypropranolol.

Problem 1: Poor Resolution Between Propranolol and 4-Hydroxypropranolol Peaks

Symptoms:

  • Overlapping or co-eluting peaks for propranolol and 4-hydroxypropranolol.

  • Resolution value (Rs) is less than 1.5.

Possible Causes and Solutions:

Cause Solution
Inappropriate Mobile Phase Strength Decrease the percentage of the organic modifier (acetonitrile or methanol) in the mobile phase. This will increase the retention times of both compounds and can improve the separation between them.
Incorrect Mobile Phase pH Adjust the pH of the aqueous portion of the mobile phase. A change in pH can alter the ionization and retention characteristics of the analytes, potentially improving selectivity. Experiment with pH values between 3 and 5.
Suboptimal Organic Modifier If using methanol, try switching to acetonitrile, or vice versa. The different solvent properties can affect the selectivity of the separation.
Inadequate Column Efficiency Ensure your column is in good condition. If the column is old or has been contaminated, it may lose its efficiency. Replace the column if necessary.
Elevated Temperature While higher temperatures can decrease analysis time, they can also sometimes reduce resolution. Try running the separation at a lower temperature (e.g., 25-30 °C).
Problem 2: Peak Tailing for Propranolol and/or 4-Hydroxypropranolol

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Tailing factor is greater than 1.2.

Possible Causes and Solutions:

Cause Solution
Secondary Interactions with Silanol Groups Ensure the mobile phase pH is sufficiently low (e.g., pH 3-4) to suppress the ionization of residual silanol groups on the stationary phase.[2]
Use of an Uncapped Column Consider using an end-capped C18 column, which has fewer accessible silanol groups, to minimize secondary interactions.[2]
Addition of a Basic Modifier Add a small amount of a basic modifier, like triethylamine (B128534) (TEA), to the mobile phase (e.g., 0.1%). TEA can compete with the basic analytes for active silanol sites, thereby reducing peak tailing.
Column Overload The injected sample concentration may be too high. Dilute the sample and reinject to see if the peak shape improves.
Contamination of the Column Inlet Frit A blocked or contaminated frit can cause peak distortion. Try back-flushing the column (if the manufacturer's instructions permit) or replace the frit.
Problem 3: Inconsistent Retention Times

Symptoms:

  • Retention times for propranolol and 4-hydroxypropranolol shift between injections or between different days.

Possible Causes and Solutions:

Cause Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analysis. A good rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure the composition is accurate. Small variations in the organic-to-aqueous ratio or pH can lead to significant shifts in retention time.
Fluctuations in Column Temperature Use a column oven to maintain a constant and consistent temperature. Even small fluctuations in ambient laboratory temperature can affect retention times.
Pump Malfunction or Leaks Check the HPLC pump for consistent flow rate and ensure there are no leaks in the system. An inconsistent flow rate will directly impact retention times.
Degassing Issues Inadequately degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations. Ensure the mobile phase is properly degassed before and during use.

Experimental Protocols

Below are detailed methodologies for commonly used HPLC methods for the separation of propranolol and 4-hydroxypropranolol.

Method 1: Isocratic Reversed-Phase HPLC with UV Detection

  • Column: C18, 5 µm particle size, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile : pH 4.5 Phosphate Buffer (35:65, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 290 nm

  • Temperature: Ambient

  • Injection Volume: 20 µL

Method 2: Gradient Reversed-Phase HPLC with Fluorescence Detection [4][5]

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase A: 0.005 M Sodium Acetate with 0.005 M Tetramethylammonium Hydroxide, adjusted to pH 4.3 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-20 min: 15% to 100% B (nonlinear gradient)

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence (Excitation: 228 nm, Emission: 340 nm)

  • Temperature: 30 °C

  • Injection Volume: 50 µL

Quantitative Data Summary

The following tables summarize key quantitative data from various published methods for the separation and analysis of propranolol and 4-hydroxypropranolol.

Table 1: Chromatographic Parameters

Analyte Method Mobile Phase Column Retention Time (min) Reference
PropranololIsocraticAcetonitrile/Methanol/Phosphoric acid (pH 4)C18, 5 µmNot Specified[1]
4-HydroxypropranololIsocraticAcetonitrile/Methanol/Phosphoric acid (pH 4)C18, 5 µmNot Specified[1]
PropranololIsocraticAcetonitrile/0.1% Phosphoric acidµBondapak C18Not SpecifiedNot Specified
4-HydroxypropranololIsocraticAcetonitrile/0.1% Phosphoric acidµBondapak C18Not SpecifiedNot Specified
PropranololIsocraticAcetonitrile/pH 4.5 Phosphate buffer (35:65)C186.6Not Specified

Table 2: Method Performance Characteristics

Analyte Parameter Value Reference
PropranololRecovery94.7%[1]
4-HydroxypropranololRecovery98.4%[1]
PropranololLimit of Detection (LOD)10 ng/mL[1]
4-HydroxypropranololLimit of Detection (LOD)5 ng/mL[1]
PropranololWithin-day CV3.2 - 6.9%[1]
4-HydroxypropranololWithin-day CV0.8 - 6.2%[1]

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to optimizing the separation of propranolol and 4-hydroxypropranolol.

Experimental_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Preparation (e.g., Plasma Extraction) Injection Sample Injection Sample->Injection MobilePhase Mobile Phase Preparation (Organic + Aqueous Buffer) Degas Degassing MobilePhase->Degas Degas->Injection Column C18 Column Separation Injection->Column Detection UV or Fluorescence Detection Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Troubleshooting_Logic Start Problem with Chromatogram Poor_Resolution Poor Resolution? Start->Poor_Resolution Check Resolution Peak_Tailing Peak Tailing? Poor_Resolution->Peak_Tailing No Sol_Res_1 Decrease Organic Modifier % Poor_Resolution->Sol_Res_1 Yes Retention_Shift Retention Time Shift? Peak_Tailing->Retention_Shift No Sol_Tail_1 Lower Mobile Phase pH Peak_Tailing->Sol_Tail_1 Yes Sol_Shift_1 Ensure Column Equilibration Retention_Shift->Sol_Shift_1 Yes Sol_Res_2 Adjust Mobile Phase pH Sol_Res_1->Sol_Res_2 Sol_Res_3 Change Organic Modifier Sol_Res_2->Sol_Res_3 Sol_Tail_2 Use End-capped Column Sol_Tail_1->Sol_Tail_2 Sol_Tail_3 Add Basic Modifier (TEA) Sol_Tail_2->Sol_Tail_3 Sol_Shift_2 Prepare Fresh Mobile Phase Sol_Shift_1->Sol_Shift_2 Sol_Shift_3 Use Column Oven Sol_Shift_2->Sol_Shift_3

References

Technical Support Center: Ensuring the Long-Term Stability of 4-Hydroxypropranolol Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and handling of 4-Hydroxypropranolol stock solutions to ensure their long-term stability and the reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of 4-Hydroxypropranolol?

To prepare a stock solution, accurately weigh the desired amount of 4-Hydroxypropranolol hydrochloride powder and dissolve it in an appropriate solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating high-concentration stock solutions. For a 100 mg/mL stock solution in DMSO, ultrasonic agitation may be necessary to ensure complete dissolution.[1] It is recommended to use freshly opened, high-purity DMSO to avoid issues with water absorption, which can affect solubility and stability.[1] For in vivo experiments, it is best to prepare fresh working solutions on the day of use.[1]

Q2: What are the optimal storage conditions for 4-Hydroxypropranolol stock solutions?

For long-term stability, 4-Hydroxypropranolol stock solutions should be stored at low temperatures. Commercial suppliers recommend storing solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.[1] Always store solutions in tightly sealed containers to prevent solvent evaporation and contamination.

Q3: How does light exposure affect the stability of 4-Hydroxypropranolol solutions?

Q4: Can I store 4-Hydroxypropranolol stock solutions at room temperature or 4°C?

As a solid, this compound is stable for up to two years when stored at 4°C.[1] However, for solutions, storage at room temperature is not recommended for extended periods. While short-term storage at 4°C (2-8°C) is an option for the solid form, stock solutions are best kept frozen to minimize degradation.[1][3]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Action(s)
Precipitate forms in the stock solution upon storage. - The concentration may be too high for the storage temperature. - Solvent evaporation has occurred. - The solution has degraded, and the degradation products are less soluble.- Gently warm the solution and vortex to see if the precipitate redissolves. If it does, consider preparing a slightly lower concentration stock or storing at a warmer (but still cold) temperature. - Ensure vials are tightly sealed. - If the precipitate does not redissolve, it is best to discard the solution and prepare a fresh stock.
Inconsistent or unexpected experimental results. - The stock solution may have degraded, leading to a lower effective concentration. - The solution may not be homogeneous.- Verify the concentration and purity of the stock solution using an analytical method like HPLC. - Always allow the stock solution to completely thaw and vortex gently before making dilutions.
Discoloration of the stock solution. - Oxidation or other degradation pathways may be occurring.- Discard the solution. - When preparing a new stock solution, consider using a deoxygenated solvent or purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing.

Summary of Storage Conditions and Stability

Form Solvent Storage Temperature Recommended Duration Reference
Solid PowderN/A-20°C3 years[1]
Solid PowderN/A4°C2 years[1]
SolutionDMSO-80°C6 months[1]
SolutionDMSO-20°C1 month[1]

Experimental Protocols

Protocol for Preparation of a 10 mM 4-Hydroxypropranolol Stock Solution in DMSO
  • Materials:

    • (±)-4-Hydroxypropranolol hydrochloride (analytical standard grade)

    • Dimethyl sulfoxide (DMSO), anhydrous, >99.9% purity

    • Sterile, amber-colored microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

    • Ultrasonic bath

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh a precise amount of the powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 311.80 g/mol ), weigh out 3.118 mg.

    • Transfer the weighed powder to a sterile amber vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex the solution thoroughly for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes, or until the solution is clear.

    • Aliquot the stock solution into single-use, tightly sealed amber vials.

    • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.

Protocol for a Stability-Indicating HPLC Method

This protocol provides a general framework for a stability-indicating HPLC method to assess the purity and degradation of 4-Hydroxypropranolol stock solutions. Method optimization will be required for specific instrumentation and degradation products.

  • Instrumentation and Conditions:

    • HPLC System: A system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution is recommended to separate potential degradation products with different polarities from the parent compound.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV absorbance maxima of 4-Hydroxypropranolol (approximately 208, 243, and 319 nm).[4]

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25-30°C.

  • Forced Degradation Studies (for method validation):

    • Acid Hydrolysis: Incubate the stock solution with 0.1 M HCl at 60°C.

    • Base Hydrolysis: Incubate the stock solution with 0.1 M NaOH at 60°C.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the stock solution at 60-80°C.

    • Photodegradation: Expose the stock solution to UV light.

  • Analysis:

    • Prepare a calibration curve using a freshly prepared, high-purity 4-Hydroxypropranolol standard.

    • Dilute the stock solution to be tested to fall within the linear range of the calibration curve.

    • Inject the prepared samples and standards onto the HPLC system.

    • Monitor for the appearance of new peaks and a decrease in the peak area of the 4-Hydroxypropranolol peak over time. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh 4-HP Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot into Amber Vials vortex->aliquot storage_neg_80 -80°C (up to 6 months) aliquot->storage_neg_80 storage_neg_20 -20°C (up to 1 month) aliquot->storage_neg_20 thaw Thaw Aliquot storage_neg_80->thaw storage_neg_20->thaw dilute Prepare Working Solution thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for preparing and storing 4-Hydroxypropranolol stock solutions.

degradation_pathway cluster_stressors Stress Conditions cluster_products Potential Degradation Products (Inferred from Propranolol) HP 4-Hydroxypropranolol naphthol Naphtholic Derivatives HP->naphthol Degradation side_chain_mod Side-Chain Modified Products HP->side_chain_mod Degradation ring_opened Ring-Opened Products HP->ring_opened Degradation light Light (UV) light->HP heat Heat heat->HP oxygen Oxidation oxygen->HP

Caption: Potential degradation pathways of 4-Hydroxypropranolol under stress.

References

Technical Support Center: Addressing Variability in 4-Hydroxypropranolol Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities of 4-hydroxypropranolol (B128105) metabolism studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro and analytical experimentation, with a focus on practical solutions and robust methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: In Vitro Metabolism Assays

Q1: My in vitro formation of 4-hydroxypropranolol is highly variable between experiments using pooled human liver microsomes (HLMs). What are the potential causes and solutions?

A1: High variability in HLM assays is a common challenge. The primary sources of this variability and corresponding troubleshooting steps are outlined below:

  • Genetic Variability in Microsome Lots: The formation of 4-hydroxypropranolol is predominantly catalyzed by CYP2D6, a highly polymorphic enzyme. Different lots of pooled HLMs can have varying proportions of microsomes from individuals with different CYP2D6 metabolizer statuses (e.g., poor, intermediate, extensive, or ultrarapid metabolizers), leading to significant differences in metabolic activity.

    • Solution: Whenever possible, characterize the CYP2D6 genotype of your HLM lot. Alternatively, use HLMs from a single donor with a known CYP2D6 genotype for more consistent results. For broader applicability, screen several lots of pooled HLMs and select one that represents an average metabolic profile.

  • Cofactor Instability: The NADPH regenerating system is crucial for CYP450 activity but can degrade over time, even when stored correctly.

    • Solution: Prepare the NADPH regenerating solution fresh for each experiment. Avoid repeated freeze-thaw cycles. Include a positive control substrate for CYP2D6 (e.g., dextromethorphan) to verify cofactor and enzyme activity.

  • Inconsistent Incubation Conditions: Minor variations in incubation time, temperature, and shaking speed can impact enzyme kinetics.

    • Solution: Ensure your incubator or water bath maintains a stable temperature of 37°C. Use a consistent shaking or agitation speed to ensure adequate mixing. Precisely control the incubation time and ensure that the reaction is effectively stopped at the designated time point.

  • Substrate and Inhibitor Concentrations: Inaccurate concentrations of propranolol (B1214883) or any inhibitors used in the assay will directly affect the results.

    • Solution: Verify the concentration of your stock solutions. Perform serial dilutions carefully. When using inhibitors like quinidine (B1679956) (for CYP2D6) or furaphylline (for CYP1A2), ensure the final concentration is appropriate to achieve selective inhibition.

Q2: I am observing lower than expected 4-hydroxypropranolol formation in my HLM assay. What could be the issue?

A2: Lower than expected metabolite formation can stem from several factors:

  • Enzyme Inactivation: Propranolol and its metabolite, 4-hydroxypropranolol, can cause mechanism-based inhibition of CYP2D6.[1][2] This means a reactive metabolite may be formed that covalently binds to and inactivates the enzyme.

    • Solution: Keep incubation times short, especially at higher propranolol concentrations, to measure the initial rate of metabolism before significant enzyme inactivation occurs.

  • Poor Microsomal Quality: The quality of HLMs can vary. Improper storage or handling can lead to a loss of enzyme activity.

    • Solution: Purchase HLMs from a reputable supplier and always follow the recommended storage and handling instructions. Upon receiving a new lot, perform a quality control experiment with a known CYP2D6 substrate to verify its activity.

  • Suboptimal Assay Conditions: The pH of the incubation buffer and the concentration of magnesium chloride can influence enzyme activity.

    • Solution: Ensure the pH of your phosphate (B84403) buffer is 7.4. The final concentration of MgCl₂ in the incubation mixture is typically recommended to be around 3.3 mM.[3]

Q3: How can I differentiate the contribution of CYP2D6 and CYP1A2 to 4-hydroxypropranolol formation?

A3: Both CYP2D6 and CYP1A2 contribute to the 4-hydroxylation of propranolol. Their relative contributions can be dissected using the following approaches:

  • Chemical Inhibition: Use selective chemical inhibitors in your HLM incubations.

    • CYP2D6 Inhibition: Quinidine is a potent and selective inhibitor of CYP2D6.

    • CYP1A2 Inhibition: Furaphylline is a selective inhibitor of CYP1A2. By comparing the rate of 4-hydroxypropranolol formation in the presence and absence of these inhibitors, you can estimate the contribution of each enzyme.

  • Recombinant Enzymes: Use recombinant human CYP2D6 and CYP1A2 enzymes expressed in a system like baculovirus-infected insect cells. This allows you to study the kinetics of each enzyme in isolation.

  • Correlation Analysis: In a panel of individual human liver microsomes with characterized CYP activities, correlate the rate of 4-hydroxypropranolol formation with the activity of marker substrates for CYP2D6 (e.g., dextromethorphan (B48470) O-demethylation) and CYP1A2 (e.g., phenacetin (B1679774) O-deethylation).

Section 2: Analytical Troubleshooting (LC-MS/MS)

Q4: I am having trouble with the sensitivity of my LC-MS/MS method for 4-hydroxypropranolol.

A4: Low sensitivity can be a significant hurdle. Consider the following:

  • Ionization Efficiency: 4-Hydroxypropranolol is a basic compound and generally ionizes well in positive electrospray ionization (ESI+) mode.

    • Solution: Ensure your mobile phase has an acidic modifier, such as 0.1% formic acid, to promote protonation of the analyte. Optimize the ESI source parameters, including capillary voltage, gas flow, and temperature, to maximize the signal for 4-hydroxypropranolol.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, microsomal preparations) can co-elute with your analyte and suppress its ionization.

    • Solution: Improve your sample preparation method. Solid-phase extraction (SPE) is generally more effective at removing interfering matrix components than protein precipitation. Develop a chromatographic method with sufficient retention and separation to move the 4-hydroxypropranolol peak away from the void volume where many matrix components elute.

  • MS/MS Transition Optimization: The choice of precursor and product ions and the collision energy used for fragmentation are critical for sensitivity.

    • Solution: Infuse a standard solution of 4-hydroxypropranolol directly into the mass spectrometer to determine the optimal precursor ion (typically [M+H]⁺) and the most intense, stable product ions. Perform a collision energy optimization to maximize the signal for your chosen transition.

Q5: I am observing peak tailing or splitting for my 4-hydroxypropranolol peak in my chromatogram.

A5: Poor peak shape can compromise quantification. Here are some common causes and solutions:

  • Secondary Interactions: The secondary amine and hydroxyl groups in 4-hydroxypropranolol can interact with residual silanol (B1196071) groups on the surface of C18 columns, leading to peak tailing.

    • Solution: Use a column with end-capping to minimize silanol interactions. Ensure your mobile phase has a sufficient concentration of an acidic modifier (e.g., 0.1% formic acid) to keep the analyte protonated and reduce interactions with the stationary phase.

  • Column Overload: Injecting too much analyte can saturate the stationary phase and cause peak fronting or tailing.

    • Solution: Reduce the injection volume or dilute your samples.

  • Injection Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion.

    • Solution: If possible, dissolve your final sample extract in the initial mobile phase or a solvent of similar or weaker strength.

Q6: How can I distinguish 4-hydroxypropranolol from other propranolol metabolites like 5-hydroxypropranolol?

A6: Distinguishing between isomeric metabolites can be challenging as they often have the same mass and similar fragmentation patterns.

  • Chromatographic Separation: The primary method for distinguishing isomers is through chromatography.

    • Solution: Develop a robust HPLC or UHPLC method that provides baseline separation of the isomers. This may require testing different stationary phases (e.g., C18, phenyl-hexyl) and optimizing the mobile phase composition and gradient.

  • Reference Standards: The most reliable way to confirm the identity of a metabolite peak is to compare its retention time and mass spectrum to that of a certified reference standard.

    • Solution: Obtain reference standards for all potential propranolol metabolites of interest.

Quantitative Data Summary

Table 1: Enzyme Kinetic Parameters for 4-Hydroxypropranolol Formation

EnzymeSubstrateKm (μM)Vmax (pmol/mg/min)Source
CYP2D6Propranolol8.5 (5.9-31.9)12.0 (1.4-32.9)[4]
CYP1A2Propranolol21.2 (8.9-77.5)5.1 (2.8-39.9)[4]

Values are presented as median (range).

Table 2: Relative Contribution of UGT Isoforms to 4-Hydroxypropranolol Glucuronidation

UGT IsoformRelative ActivityRegioselectivitySource
UGT1A7+++Aromatic-linked glucuronidation[5][6]
UGT1A8++Aromatic-linked glucuronidation[5][6]
UGT1A9++++Aromatic- and aliphatic-linked glucuronidation[5][6]
UGT2A1+++Aromatic- and aliphatic-linked glucuronidation[5][6]

Relative activity is based on peak area from in vitro assays and is intended for comparative purposes.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Propranolol in Human Liver Microsomes

1. Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Propranolol

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium Chloride (MgCl₂)

  • Internal Standard (e.g., Labetalol)

  • Acetonitrile (B52724) (ice-cold)

  • Purified Water

2. Procedure:

  • Prepare Reagent Stock Solutions:

    • Propranolol stock solution (e.g., 10 mM in methanol (B129727) or water).

    • Internal Standard stock solution (e.g., 1 mg/mL in methanol).

  • Prepare Incubation Mixture:

    • On ice, prepare a master mix containing potassium phosphate buffer (final concentration 100 mM), MgCl₂ (final concentration 3.3 mM), and HLMs (final protein concentration typically 0.2-1.0 mg/mL).[3]

  • Pre-incubation:

    • Add the propranolol working solution to the incubation mixture to achieve the desired final substrate concentration (e.g., 1-100 µM for kinetic studies).

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the substrate to equilibrate with the microsomes.[3]

  • Initiate the Metabolic Reaction:

    • Initiate the reaction by adding the NADPH regenerating system. The final concentration of NADPH is typically 1 mM.

    • For negative controls, add an equal volume of buffer instead of the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle agitation for a specified period (e.g., 0, 5, 15, 30, and 60 minutes).

  • Terminate the Reaction:

    • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This also serves to precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the terminated reaction mixtures vigorously.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: CYP2D6 Genotyping (Conceptual Overview)

1. Principle: CYP2D6 genotyping is performed to identify genetic variations (alleles) that can influence enzyme activity. This information is used to predict an individual's metabolizer phenotype.

2. Procedure Outline:

  • DNA Extraction: Isolate genomic DNA from a biological sample (e.g., blood, saliva).

  • Allele Detection: Use a validated method to detect specific single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) that define different CYP2D6 star (*) alleles. Common methods include:

    • TaqMan Allelic Discrimination Assays: A real-time PCR method that uses allele-specific fluorescent probes.

    • DNA Microarrays: Can simultaneously screen for a large number of known variants.

    • DNA Sequencing: Provides the most comprehensive analysis of the gene sequence.

  • Data Interpretation:

    • Assign star (*) alleles based on the combination of detected variants.

    • Determine the diplotype (the pair of alleles inherited).

    • Use an activity score system to translate the diplotype into a predicted phenotype (e.g., Poor, Intermediate, Normal, or Ultrarapid Metabolizer). Each allele is assigned an activity value (e.g., 0 for no function, 0.5 for decreased function, 1 for normal function), and the sum of the values for the two alleles gives the activity score.

Visualizations

Propranolol_Metabolism Propranolol Propranolol CYP2D6 CYP2D6 Propranolol->CYP2D6 CYP1A2 CYP1A2 Propranolol->CYP1A2 Metabolite_4OHP 4-Hydroxypropranolol UGTs UGT1A7, UGT1A8, UGT1A9, UGT2A1 Metabolite_4OHP->UGTs Metabolite_NDP N-desisopropylpropranolol Metabolite_Glucuronide 4-HP Glucuronide CYP2D6->Metabolite_4OHP CYP1A2->Metabolite_4OHP CYP1A2->Metabolite_NDP UGTs->Metabolite_Glucuronide NADPH NADPH NADPH->CYP2D6 NADPH->CYP1A2 UDPGA UDPGA UDPGA->UGTs

Caption: Major metabolic pathways of propranolol.

HLM_Workflow start Start prep_mix Prepare Incubation Mixture (HLMs, Buffer, MgCl₂) start->prep_mix add_substrate Add Propranolol prep_mix->add_substrate pre_incubate Pre-incubate at 37°C (5 min) initiate_reaction Initiate with NADPH Regenerating System pre_incubate->initiate_reaction add_substrate->pre_incubate incubate Incubate at 37°C (Time Course) initiate_reaction->incubate terminate Terminate Reaction (Ice-cold Acetonitrile + IS) incubate->terminate centrifuge Centrifuge (10,000 x g, 10 min) terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end End analyze->end Troubleshooting_Logic problem High Variability in 4-OHP Formation cause1 Genetic Variability in HLM Lot? problem->cause1 Check cause2 Cofactor Degradation? problem->cause2 Check cause3 Inconsistent Incubation? problem->cause3 Check solution1 Characterize/Standardize HLM Lot cause1->solution1 If Yes solution2 Prepare Cofactors Fresh cause2->solution2 If Yes solution3 Calibrate & Standardize Equipment cause3->solution3 If Yes

References

Validation & Comparative

A Comparative Analysis of the Beta-Blocking Potency of 4-Hydroxypropranolol Hydrochloride and Propranolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the beta-adrenergic receptor blocking potency of propranolol (B1214883), a widely used non-selective beta-blocker, and its major active metabolite, 4-Hydroxypropranolol (B128105) hydrochloride. This comparison is supported by experimental data from peer-reviewed scientific literature to provide an objective assessment for research and drug development purposes.

Executive Summary

Propranolol is extensively metabolized in the body, with 4-hydroxypropranolol being a significant and pharmacologically active metabolite. Both parent drug and metabolite exhibit non-selective beta-adrenergic receptor antagonism. Experimental evidence indicates that 4-hydroxypropranolol possesses a beta-blocking potency that is comparable to that of propranolol. A key distinguishing feature is the presence of intrinsic sympathomimetic activity (ISA) in 4-hydroxypropranolol, a property absent in the parent compound, propranolol.

Quantitative Comparison of Beta-Blocking Potency

The beta-blocking potency of an antagonist is often quantified by its pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a greater potency.

CompoundReceptor TargetpA2 ValuePotency ComparisonKey Characteristics
4-Hydroxypropranolol hydrochloride β1-adrenergic receptor8.24[1]Comparable to Propranolol[1][2][3]Non-selective β-blocker with Intrinsic Sympathomimetic Activity (ISA)[2][3]
β2-adrenergic receptor8.26[1]
Propranolol β1-adrenergic receptor~8.2 - 8.7-Non-selective β-blocker without ISA
β2-adrenergic receptor~7.6 - 8.2

Note: pA2 values for propranolol are derived from multiple studies and can vary based on the experimental model and agonist used. The values presented represent a typical range found in the literature.

Key Pharmacodynamic Differences

Beta-Adrenoceptor Blockade: Studies have demonstrated that 4-hydroxypropranolol is a potent beta-adrenoceptor blocking agent with a potency similar to that of propranolol. It has been shown to be equipotent in antagonizing the effects of the beta-agonist isoprenaline on heart rate and blood pressure in cats, and in protecting against isoprenaline-induced bronchospasm in guinea pigs, indicating its non-selective nature.[2][3]

Intrinsic Sympathomimetic Activity (ISA): A significant pharmacological distinction is the possession of intrinsic sympathomimetic activity by 4-hydroxypropranolol.[2][3] This was demonstrated in experiments where 4-hydroxypropranolol administered to catecholamine-depleted rats caused an increase in heart rate.[2][3] Propranolol, lacking ISA, does not elicit this effect. The presence of ISA means that 4-hydroxypropranolol can cause a low level of receptor activation while simultaneously blocking the effects of more potent agonists like adrenaline and noradrenaline.

Membrane Stabilizing Activity: 4-hydroxypropranolol also exhibits membrane-stabilizing activity, a property it shares with propranolol.[2][3]

Experimental Protocols

The following are generalized methodologies based on the available literature for assessing the beta-blocking potency and intrinsic sympathomimetic activity of compounds like propranolol and 4-hydroxypropranolol.

Determination of Beta-Blocking Potency (Antagonism of Isoprenaline Effects)

This in vivo experiment assesses the ability of an antagonist to inhibit the physiological responses to a beta-agonist.

  • Animal Model: Anesthetized cats are commonly used.

  • Physiological Parameters Measured:

    • Heart Rate (Tachycardia): Measured via electrocardiogram (ECG) or a pressure transducer in a major artery.

    • Blood Pressure: Measured via a catheter inserted into an artery (e.g., carotid or femoral artery).

    • Bronchodilation: Assessed by measuring changes in airway resistance.

  • Procedure:

    • The animal is anesthetized, and catheters are placed for drug administration and monitoring of physiological parameters.

    • A baseline response to a standard dose of isoprenaline (a non-selective beta-agonist) is established. This typically involves an increase in heart rate and a decrease in blood pressure.

    • Increasing doses of the antagonist (propranolol or 4-hydroxypropranolol) are administered intravenously.

    • After each dose of the antagonist, the isoprenaline challenge is repeated.

    • The dose of the antagonist required to reduce the effect of isoprenaline by 50% (ED50) is determined. The relative potency of the two compounds can be compared based on their ED50 values.

Assessment of Intrinsic Sympathomimetic Activity (ISA)

This experiment is designed to determine if a beta-blocker has partial agonist activity.

  • Animal Model: Catecholamine-depleted rats. Depletion is typically achieved by prior treatment with a substance like reserpine, which prevents the storage of catecholamines in nerve endings.

  • Physiological Parameter Measured: Heart Rate.

  • Procedure:

    • Rats are pre-treated to deplete their endogenous catecholamines. This ensures that any observed changes in heart rate are due to the direct action of the administered drug on the beta-receptors and not due to the release of stored catecholamines.

    • The animal is anesthetized, and its heart rate is monitored.

    • The beta-blocker (e.g., 4-hydroxypropranolol) is administered intravenously.

    • An increase in heart rate following administration of the beta-blocker in this model is indicative of intrinsic sympathomimetic activity.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the beta-adrenergic signaling pathway and a generalized workflow for comparing the beta-blocking potency of the two compounds.

Beta_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Adrenaline) Beta_Receptor β-Adrenergic Receptor Agonist->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Muscle Relaxation) PKA->Cellular_Response Phosphorylates proteins leading to Propranolol Propranolol / 4-Hydroxypropranolol Propranolol->Beta_Receptor Blocks Experimental_Workflow Start Start: Prepare Anesthetized Animal Model (e.g., Cat) Baseline Establish Baseline: Measure Heart Rate & Blood Pressure Start->Baseline Isoprenaline_1 Administer Isoprenaline (Agonist Challenge 1) Baseline->Isoprenaline_1 Record_1 Record Physiological Response 1 Isoprenaline_1->Record_1 Antagonist Administer Antagonist (Propranolol or 4-Hydroxypropranolol) Record_1->Antagonist Isoprenaline_2 Administer Isoprenaline (Agonist Challenge 2) Antagonist->Isoprenaline_2 Record_2 Record Physiological Response 2 Isoprenaline_2->Record_2 Compare Compare Response 1 and 2 to Determine Potency Record_2->Compare End End Compare->End

References

A Comparative Guide to the Pharmacodynamics of 4-Hydroxypropranolol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacodynamic properties of the enantiomers of 4-hydroxypropranolol (B128105), a primary active metabolite of the widely used beta-blocker, propranolol (B1214883). While direct comparative studies on the individual enantiomers of 4-hydroxypropranolol are not extensively available in publicly accessible literature, this guide synthesizes existing data on racemic 4-hydroxypropranolol and draws logical inferences from the well-established stereoselectivity of the parent compound, propranolol.

Executive Summary

Propranolol is administered as a racemic mixture, but its beta-adrenergic blocking activity resides almost exclusively in the (S)-(-)-enantiomer.[1] Its major metabolite, 4-hydroxypropranolol, is also pharmacologically active and contributes to the overall therapeutic effect.[1][2] Racemic 4-hydroxypropranolol has been shown to be a potent, non-selective beta-blocker with a potency comparable to that of propranolol itself.[1][2] It also exhibits intrinsic sympathomimetic activity (ISA) and membrane-stabilizing effects.[2] Based on the profound stereoselectivity of propranolol, it is widely accepted that the (S)-enantiomer of 4-hydroxypropranolol is the eutomer, responsible for the vast majority of its beta-blocking activity.

Quantitative Data Comparison

The following table summarizes the available quantitative pharmacodynamic data for racemic 4-hydroxypropranolol and provides a qualitative comparison for its enantiomers based on inferred activity from the parent compound, propranolol.

Pharmacodynamic ParameterRacemic 4-Hydroxypropranolol(S)-(-)-4-Hydroxypropranolol (inferred)(R)-(+)-4-Hydroxypropranolol (inferred)
Receptor Target β1 and β2-adrenergic receptorsβ1 and β2-adrenergic receptorsLikely negligible affinity for β1 and β2-adrenergic receptors
pA2 value (β1) 8.24[3]HighLow
pA2 value (β2) 8.26[3]HighLow
β-blocking Potency Comparable to propranolol[1][2]High (major contributor to activity)Very low (likely >100-fold less active than (S)-enantiomer)
Intrinsic Sympathomimetic Activity (ISA) Present[2]Likely presentUnknown
Membrane Stabilizing Activity Present[2]Likely presentUnknown

Signaling Pathway and Mechanism of Action

Both enantiomers of 4-hydroxypropranolol, primarily the (S)-enantiomer, are competitive antagonists at β-adrenergic receptors. They block the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine, thereby inhibiting the downstream signaling cascade mediated by Gs proteins, adenylyl cyclase, and cyclic AMP (cAMP). This action in cardiomyocytes leads to decreased heart rate, contractility, and conduction velocity. In other tissues, such as the lungs, blockade of β2-receptors can lead to bronchoconstriction.

G cluster_membrane Cell Membrane Beta-Adrenergic Receptor Beta-Adrenergic Receptor Gs Protein Gs Protein Beta-Adrenergic Receptor->Gs Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts Epinephrine/Norepinephrine Epinephrine/Norepinephrine Epinephrine/Norepinephrine->Beta-Adrenergic Receptor Binds to (S)-4-Hydroxypropranolol (S)-4-Hydroxypropranolol (S)-4-Hydroxypropranolol->Beta-Adrenergic Receptor Blocks ATP ATP ATP->Adenylyl Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects Activates

Beta-Adrenergic Receptor Signaling Pathway and Antagonism by (S)-4-Hydroxypropranolol.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This assay measures the affinity of the enantiomers for β1- and β2-adrenergic receptors.

  • Materials:

    • Cell membranes expressing human β1- or β2-adrenergic receptors.

    • Radioligand (e.g., [³H]-CGP 12177, a non-selective β-antagonist).

    • (S)-4-hydroxypropranolol and (R)-4-hydroxypropranolol.

    • Incubation buffer (e.g., Tris-HCl buffer).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of the unlabeled enantiomers (competitors).

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The affinity constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay for Antagonist Potency (pA2) Determination

This assay measures the potency of the enantiomers in antagonizing the effects of a β-agonist in a functional tissue or cell-based assay.

  • Materials:

    • Isolated tissue preparation (e.g., guinea pig atria for β1, guinea pig trachea for β2) or cells expressing the receptor of interest.

    • A β-adrenergic agonist (e.g., isoproterenol).

    • (S)-4-hydroxypropranolol and (R)-4-hydroxypropranolol.

    • Physiological salt solution (e.g., Krebs-Henseleit solution).

    • Organ bath or cell culture setup with a system to measure a functional response (e.g., heart rate, muscle contraction, or cAMP production).

  • Procedure:

    • Obtain a cumulative concentration-response curve for the agonist (e.g., isoproterenol) in the absence of the antagonist.

    • Wash the tissue/cells and incubate with a fixed concentration of one of the 4-hydroxypropranolol enantiomers for a predetermined time.

    • Obtain a second cumulative concentration-response curve for the agonist in the presence of the antagonist.

    • Repeat step 3 with different concentrations of the antagonist.

    • The rightward shift in the agonist concentration-response curve is used to calculate the pA2 value using a Schild plot analysis.

G Start Start Prepare Tissue/Cell Model Prepare Tissue/Cell Model Start->Prepare Tissue/Cell Model Agonist Response (Control) Agonist Response (Control) Prepare Tissue/Cell Model->Agonist Response (Control) Incubate with Enantiomer Incubate with Enantiomer Agonist Response (Control)->Incubate with Enantiomer Agonist Response (with Antagonist) Agonist Response (with Antagonist) Incubate with Enantiomer->Agonist Response (with Antagonist) Data Analysis (Schild Plot) Data Analysis (Schild Plot) Agonist Response (with Antagonist)->Data Analysis (Schild Plot) Determine pA2 Determine pA2 Data Analysis (Schild Plot)->Determine pA2

Experimental Workflow for Determining Antagonist Potency (pA2).

Conclusion

The pharmacodynamic activity of 4-hydroxypropranolol, a major active metabolite of propranolol, is characterized by non-selective β-adrenergic blockade, intrinsic sympathomimetic activity, and membrane-stabilizing properties. While quantitative data for the individual enantiomers are scarce, the well-established stereoselectivity of the parent drug, propranolol, strongly indicates that the (S)-enantiomer of 4-hydroxypropranolol is the primary contributor to its beta-blocking effects. Further research directly comparing the pharmacodynamics of the (S)- and (R)-enantiomers of 4-hydroxypropranolol is warranted to fully elucidate their respective pharmacological profiles and clinical significance.

References

Navigating the Analytical Landscape: A Comparative Guide to the Validation of 4-Hydroxypropranolol Hydrochloride Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for robust pharmacokinetic and pharmacodynamic studies. This guide provides a comprehensive comparison of validated analytical methods for 4-Hydroxypropranolol (B128105) hydrochloride, the major active metabolite of the widely used beta-blocker, propranolol (B1214883). The following sections present a detailed overview of experimental data, methodologies, and a visual representation of the validation workflow to aid in the selection and implementation of the most suitable analytical technique.

The simultaneous determination of propranolol and its metabolites is crucial for understanding its complete pharmacological profile. Several analytical methods have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) being a widely accepted and sensitive technique.

Comparative Analysis of Validated Analytical Methods

The performance of an analytical method is assessed through a series of validation parameters. The tables below summarize the key performance characteristics of various validated methods for the quantification of 4-Hydroxypropranolol hydrochloride in biological matrices, primarily human plasma.

Method Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%RE) Extraction Recovery (%) Biological Matrix Internal Standard Reference
HPLC-MS/MS 0.20 - 25.000.20<11.3<11.3<11>64Human Plasma4-hydroxy propranolol-d7[1][2]
HPLC-MS/MS 0.2 - 1000.2<7.1<7.1<9.8Not ReportedInfant PlasmaBisoprolol[3]
HPLC with Fluorescence Detection Not Specified50.8 - 6.2Not ReportedNot Reported98.4SerumQuinidine[4]
HPLC with Fluorescence Detection Not Specified5Not ReportedNot ReportedNot ReportedNot ReportedHuman PlasmaNot Specified[5]
HPLC with Fluorescence Detection Not Specified2Not ReportedNot ReportedNot ReportedNot ReportedHuman PlasmaNot Specified[6]

Table 1: Performance Characteristics of Analytical Methods for this compound.

In-Depth Look: Experimental Protocols

The successful implementation of any analytical method relies on a clear and detailed protocol. Below are representative methodologies for the extraction and analysis of this compound from biological samples.

Method 1: HPLC-MS/MS with Solid Phase Extraction (SPE)

This method offers high selectivity and sensitivity for the simultaneous determination of propranolol and 4-hydroxypropranolol.

1. Sample Preparation (Solid Phase Extraction):

  • To 300 µL of human plasma, add the internal standard (deuterium-labeled 4-hydroxy propranolol).

  • Perform solid-phase extraction to isolate the analytes from the plasma matrix.

  • The extraction recoveries for 4-hydroxypropranolol are typically greater than 64%.[1][2]

2. Chromatographic Conditions:

  • Column: A suitable reversed-phase column, such as a C18 column.

  • Mobile Phase: A gradient mixture of an aqueous solution with an acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: A typical flow rate is around 0.3 mL/min.[3]

3. Mass Spectrometric Detection:

  • The analytes are detected using a tandem mass spectrometer with a turbo ionspray interface in the positive ion mode.[1][2]

Method 2: HPLC-MS/MS with Protein Precipitation

This protocol provides a simpler and faster sample preparation approach.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of infant plasma, add 300 µL of acetonitrile (B52724) to precipitate the proteins.[3]

  • Vortex the mixture and centrifuge to separate the precipitated proteins.

  • The supernatant is then injected into the LC-MS/MS system for analysis.

2. Chromatographic and Mass Spectrometric Conditions:

  • Similar to the SPE method, a C18 column with a gradient mobile phase is employed.[3] The detection is carried out using tandem mass spectrometry.

Method 3: HPLC with Fluorescence Detection

This method provides a cost-effective alternative to mass spectrometry, although it may have a higher limit of quantification.

1. Sample Preparation (Liquid-Liquid Extraction):

  • The drug and its metabolite are extracted from serum using an organic solvent like ether at a specific pH.[4]

  • The organic layer is then evaporated, and the residue is redissolved in an acidic solution.[4]

2. Chromatographic Conditions:

  • Column: A 5 µm, C-18 reversed-phase column.[4]

  • Mobile Phase: A mixture of acetonitrile, methanol, and phosphoric acid solution at a controlled pH.[4]

  • Detection: A fluorescence detector is used for the quantification of the analytes.[4]

Visualizing the Validation Workflow

A systematic approach is essential for the validation of any bioanalytical method. The following diagram illustrates the key stages involved in this process.

Bioanalytical_Method_Validation_Workflow start Method Development selectivity Selectivity & Specificity start->selectivity linearity Linearity & Range selectivity->linearity accuracy Accuracy linearity->accuracy precision Precision (Intra- & Inter-day) accuracy->precision lloq Lower Limit of Quantification (LLOQ) precision->lloq recovery Extraction Recovery lloq->recovery matrix_effect Matrix Effect recovery->matrix_effect stability Stability (Freeze-Thaw, Bench-Top, Long-Term) matrix_effect->stability validated_method Validated Method for Routine Use stability->validated_method documentation Documentation & Reporting validated_method->documentation

Caption: A flowchart illustrating the key stages of a bioanalytical method validation process.

This comprehensive guide provides a comparative overview of validated analytical methods for this compound, offering valuable insights for researchers in the field of drug metabolism and pharmacokinetics. The selection of an appropriate method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation.

References

A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of 4-Hydroxypropranolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with ultraviolet or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 4-hydroxypropranolol (B128105), a pharmacologically active metabolite of propranolol (B1214883). The selection of an appropriate analytical method is critical for accurate pharmacokinetic and toxicokinetic studies, as well as for clinical monitoring. This document outlines the experimental protocols and presents a summary of performance data to aid in the selection of the most suitable method for specific research needs.

Introduction

4-Hydroxypropranolol is a major metabolite of the widely used beta-blocker, propranolol.[1][2] Accurate measurement of its concentration in biological matrices is essential for understanding the overall pharmacological effect and metabolic profile of propranolol. Both HPLC and LC-MS/MS are powerful analytical techniques used for this purpose. HPLC, often coupled with fluorescence or UV detection, offers a cost-effective and robust solution, while LC-MS/MS provides superior sensitivity and selectivity. This guide explores the key aspects of both methodologies to facilitate an informed decision-making process.

Methodology Comparison

The choice between HPLC and LC-MS/MS depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available resources. Below is a detailed comparison of the typical experimental protocols for each method.

Sample Preparation

Both methods generally require a preliminary extraction of 4-hydroxypropranolol from the biological matrix (e.g., plasma, serum, urine) to remove interfering substances.

  • HPLC: Liquid-liquid extraction (LLE) with an organic solvent like ether at an alkaline pH is a common approach.[2] Solid-phase extraction (SPE) can also be employed for cleaner samples.

  • LC-MS/MS: Protein precipitation with acetonitrile (B52724) is a simple and rapid method often used.[3] SPE can also be utilized for more complex matrices or when lower detection limits are required.[4][5]

Chromatographic Separation

The separation of 4-hydroxypropranolol from other compounds is typically achieved using a reversed-phase C18 column in both methods.[2][3][6]

  • HPLC: The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphoric acid) and organic solvents like acetonitrile and methanol.[2]

  • LC-MS/MS: A gradient elution with a mobile phase containing an acidic modifier like formic acid in water and acetonitrile is frequently used to achieve optimal separation and ionization.[3]

Detection

The detection method is the primary differentiator between the two techniques.

  • HPLC: Fluorescence detection is commonly used due to the native fluorescence of 4-hydroxypropranolol, offering good sensitivity and selectivity.[2][6] UV detection is another, less sensitive, option.[1]

  • LC-MS/MS: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is the standard.[3] This detection method provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for 4-hydroxypropranolol and its internal standard.

Quantitative Performance Data

The following table summarizes the typical validation parameters for HPLC and LC-MS/MS methods for the quantification of 4-hydroxypropranolol, based on published literature.

Validation ParameterHPLC with Fluorescence DetectionLC-MS/MS
Linearity Range 5 - 200 ng/mL0.2 - 100 ng/mL[3]
Lower Limit of Quantification (LLOQ) 1 - 5 ng/mL[2][6]0.2 ng/mL[3][4]
Precision (CV%) < 15%< 15%[4]
Accuracy (% Bias) Within ±15%Within ±15%[4]
Recovery > 85%> 90%[3]

Experimental Protocols

HPLC Method with Fluorescence Detection (Representative Protocol)
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add an internal standard.

    • Alkalinize the sample with a suitable buffer (e.g., pH 10).

    • Extract the analytes with 5 mL of ether by vortexing for 10 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size).[2]

    • Mobile Phase: Acetonitrile:Methanol:Phosphoric Acid solution (pH 4).[2]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 50 µL.

    • Detection: Fluorescence detector with excitation and emission wavelengths optimized for 4-hydroxypropranolol.

LC-MS/MS Method (Representative Protocol)
  • Sample Preparation (Protein Precipitation): [3]

    • To 100 µL of plasma, add an internal standard.

    • Add 300 µL of acetonitrile to precipitate proteins.[3]

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

    • Inject a small volume (e.g., 5-10 µL) of the supernatant directly into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Hypersil GOLD C18).[3]

    • Mobile Phase A: 0.1% Formic acid in water.[3]

    • Mobile Phase B: Acetonitrile.[3]

    • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the analyte, and then returning to initial conditions for column re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.[3]

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.[3]

    • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor and product ions for 4-hydroxypropranolol and its internal standard.

Cross-Validation Workflow

A cross-validation study is essential to ensure that the two methods provide comparable results. The following diagram illustrates a typical workflow for such a study.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_lcms LC-MS/MS Analysis cluster_comparison Data Comparison Start Spiked Plasma Samples (Low, Mid, High QC) Split Split Samples Start->Split HPLC_Analysis HPLC-Fluorescence Analysis Split->HPLC_Analysis Aliquot 1 LCMS_Analysis LC-MS/MS Analysis Split->LCMS_Analysis Aliquot 2 HPLC_Data HPLC Results HPLC_Analysis->HPLC_Data Comparison Statistical Analysis (e.g., Bland-Altman plot, correlation) HPLC_Data->Comparison LCMS_Data LC-MS/MS Results LCMS_Analysis->LCMS_Data LCMS_Data->Comparison Conclusion Method Comparability Assessment Comparison->Conclusion

Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods.

Conclusion

Both HPLC with fluorescence detection and LC-MS/MS are suitable methods for the quantification of 4-hydroxypropranolol in biological matrices.

  • HPLC is a robust and cost-effective technique that provides adequate sensitivity for many applications. It is a reliable workhorse for routine analysis when the expected concentrations are within its linear range.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for studies requiring low detection limits, analysis of complex matrices, or when analyzing a large number of samples where high throughput is beneficial. The high selectivity of MS/MS detection minimizes the risk of interference from other metabolites or endogenous compounds.

The selection of the most appropriate method should be based on the specific requirements of the study, considering factors such as the required level of sensitivity, sample throughput, and available instrumentation. For regulated bioanalysis, LC-MS/MS is generally preferred due to its higher sensitivity and selectivity, which are key considerations for regulatory bodies like the FDA.[7][8]

References

comparing the antioxidant capacity of 4-Hydroxypropranolol to other compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant capacity of 4-Hydroxypropranolol, a major metabolite of the beta-blocker propranolol, with other relevant compounds. The information presented is supported by experimental data to offer an objective performance assessment.

Quantitative Comparison of Antioxidant Capacity

The antioxidant potential of 4-Hydroxypropranolol has been evaluated in several key assays, demonstrating its efficacy in inhibiting lipid peroxidation and protecting against cellular oxidative damage. The following table summarizes the quantitative data from a seminal study in the field, comparing 4-Hydroxypropranolol with its parent compound, propranolol, and other well-known antioxidants like Trolox (a water-soluble analog of Vitamin E) and probucol (B1678242).

AssayCompoundIC50 / EC50 (µM)LDL Oxidation Lag Phase Delay (minutes at 3 µM)
Microsomal Lipid Peroxidation 4-Hydroxypropranolol 1.1 -
Trolox4.3-
Propranolol168-
Endothelial Cell Glutathione (B108866) 4-Hydroxypropranolol 1.2 -
Depletion Trolox7.9-
Propranolol49-
LDL Oxidation 4-Hydroxypropranolol -108
Probucol-98
Trolox-47
Propranolol-6

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half. EC50: The concentration of a drug that gives half-maximal response.

The data clearly indicates that 4-Hydroxypropranolol is a potent antioxidant. In the microsomal lipid peroxidation assay, its IC50 value of 1.1 µM is approximately 4-fold lower than that of Trolox and over 150-fold lower than that of propranolol, highlighting its superior ability to inhibit iron-catalyzed lipid damage.[1][2] Similarly, in protecting endothelial cells from glutathione depletion, 4-Hydroxypropranolol (EC50 of 1.2 µM) was found to be about 6.5 times more effective than Trolox and 40 times more effective than propranolol.[1][2]

When assessing the inhibition of copper-induced LDL oxidation, 3 µM of 4-Hydroxypropranolol significantly delayed the onset of oxidation by 108 minutes.[1][2] This effect was comparable to that of the established antioxidant probucol and markedly greater than the protection offered by Trolox and propranolol.[1][2]

Mechanism of Antioxidant Action: A Chain-Breaking Process

The primary antioxidant mechanism of 4-Hydroxypropranolol, a phenolic compound, is attributed to its role as a "chain-breaking" antioxidant.[1][2] This process involves the donation of a hydrogen atom from its hydroxyl group to lipid peroxyl radicals, which are key propagators of the lipid peroxidation chain reaction. By neutralizing these radicals, 4-Hydroxypropranolol effectively terminates the chain reaction and prevents further oxidative damage to lipids.

Chain-Breaking Antioxidant Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination by 4-Hydroxypropranolol Initiator Initiator Lipid Lipid Initiator->Lipid Attacks Lipid_Radical Lipid_Radical Lipid->Lipid_Radical Forms Oxygen Oxygen Lipid_Radical->Oxygen Reacts with Peroxyl_Radical Peroxyl_Radical Oxygen->Peroxyl_Radical Forms Another_Lipid Another_Lipid Peroxyl_Radical->Another_Lipid Attacks Lipid_Hydroperoxide Lipid_Hydroperoxide Another_Lipid->Lipid_Hydroperoxide Forms New_Lipid_Radical New_Lipid_Radical Another_Lipid->New_Lipid_Radical Forms New_Lipid_Radical->Oxygen Continues Chain 4HP 4-Hydroxypropranolol (ArOH) 4HP_Radical 4-HP Radical (ArO•) 4HP->4HP_Radical Donates H• Peroxyl_Radical_2 Peroxyl Radical (LOO•) Peroxyl_Radical_2->4HP Reacts with Neutralized_Lipid Lipid Hydroperoxide (LOOH) Peroxyl_Radical_2->Neutralized_Lipid Becomes Stable_Product Stable_Product 4HP_Radical->Stable_Product Forms Non-reactive Product

Caption: Chain-breaking mechanism of 4-Hydroxypropranolol.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

Microsomal Lipid Peroxidation Assay

This assay measures the inhibition of lipid peroxidation in isolated liver microsomes, with the extent of peroxidation often quantified by measuring thiobarbituric acid reactive substances (TBARS).

Microsomal Lipid Peroxidation Assay Workflow Start Start Isolate_Microsomes Isolate hepatic microsomes from tissue homogenate via differential centrifugation. Start->Isolate_Microsomes Prepare_Reaction Prepare reaction mixture containing microsomes, buffer, and the test compound (4-Hydroxypropranolol or control). Isolate_Microsomes->Prepare_Reaction Initiate_Peroxidation Initiate lipid peroxidation by adding an iron-catalyzed hydroxyl radical generating system (e.g., Fe-ADP and DHF). Prepare_Reaction->Initiate_Peroxidation Incubate Incubate the mixture at 37°C for a defined period (e.g., 15 minutes). Initiate_Peroxidation->Incubate Stop_Reaction Stop the reaction by adding a solution like trichloroacetic acid (TCA). Incubate->Stop_Reaction TBARS_Reaction Add thiobarbituric acid (TBA) and heat to form a colored adduct with malondialdehyde (MDA). Stop_Reaction->TBARS_Reaction Measure_Absorbance Measure the absorbance of the colored product spectrophotometrically (e.g., at 532 nm). TBARS_Reaction->Measure_Absorbance Calculate_Inhibition Calculate the percentage inhibition of lipid peroxidation relative to the control. Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for a microsomal lipid peroxidation assay.

Detailed Steps:

  • Microsome Isolation: Liver tissue is homogenized in a suitable buffer and subjected to a series of centrifugations at increasing speeds to pellet and isolate the microsomal fraction.

  • Reaction Setup: The isolated microsomes are resuspended in a buffer. Aliquots of the microsomal suspension are pre-incubated with various concentrations of 4-Hydroxypropranolol or other test compounds.

  • Initiation: Lipid peroxidation is initiated by adding a pro-oxidant system, such as a mixture of ADP-chelated iron and dihydroxyfumarate.

  • Incubation: The reaction mixtures are incubated at 37°C for a specified time, allowing for the propagation of lipid peroxidation.

  • Termination and TBARS Reaction: The reaction is stopped by the addition of an acid (e.g., TCA). Thiobarbituric acid is then added, and the mixture is heated. TBA reacts with malondialdehyde (MDA), a product of lipid peroxidation, to form a pink-colored adduct.

  • Quantification: After cooling, the samples are centrifuged to remove precipitated protein, and the absorbance of the supernatant is measured at approximately 532 nm. The concentration of TBARS is calculated using a standard curve of MDA.

  • Data Analysis: The percentage inhibition of lipid peroxidation by the test compound is calculated by comparing the absorbance of the sample with that of a control (without the test compound). The IC50 value is then determined.

LDL Oxidation Assay

This assay assesses the ability of a compound to inhibit the oxidation of low-density lipoprotein (LDL), which is a key event in the development of atherosclerosis. The oxidation process is typically monitored by measuring the formation of conjugated dienes.

Detailed Steps:

  • LDL Isolation: Human LDL is isolated from plasma by ultracentrifugation.

  • Reaction Setup: The isolated LDL is diluted in a buffer, and the test compound (e.g., 4-Hydroxypropranolol) is added at various concentrations.

  • Initiation of Oxidation: Oxidation is initiated by adding a pro-oxidant, most commonly copper (II) ions (CuSO4).

  • Monitoring Conjugated Diene Formation: The formation of conjugated dienes, an early marker of lipid peroxidation, is monitored continuously by measuring the increase in absorbance at 234 nm using a spectrophotometer.

  • Data Analysis: The time course of the absorbance change is plotted. The "lag phase" is the initial period during which there is little or no increase in absorbance, representing the time when endogenous and added antioxidants are consumed. The length of the lag phase is used as a measure of the antioxidant's effectiveness. A longer lag phase indicates greater protection against LDL oxidation.

Endothelial Cell Glutathione Depletion Assay

This assay measures the ability of a compound to protect cultured endothelial cells from oxidative stress-induced depletion of glutathione (GSH), a critical intracellular antioxidant.

Detailed Steps:

  • Cell Culture: Endothelial cells (e.g., bovine aortic endothelial cells) are cultured to confluence in multi-well plates.

  • Pre-treatment: The cells are pre-incubated with various concentrations of 4-Hydroxypropranolol or other test compounds for a specified period (e.g., 30 minutes).

  • Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to a radical-generating system, such as an iron-catalyzed oxy-radical system.

  • Cell Lysis and GSH Measurement: After the oxidative challenge, the cells are washed and then lysed to release their intracellular contents. The concentration of glutathione in the cell lysate is then measured. This can be done using various methods, such as reacting the lysate with a chromogenic reagent like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which reacts with GSH to produce a colored product that can be quantified spectrophotometrically.

  • Data Analysis: The level of GSH in the treated cells is compared to that in control cells (exposed to the oxidant but not the test compound). The protective effect of the compound is determined, and the EC50 value is calculated.

References

A Head-to-Head Showdown: 4-Hydroxypropranolol vs. Metoprolol for Beta-Adrenergic Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the nuanced differences between beta-adrenergic receptor antagonists are critical in the pursuit of targeted and effective therapeutics. This guide provides a comprehensive, data-driven comparison of 4-Hydroxypropranolol (B128105), an active metabolite of propranolol (B1214883), and the widely used cardioselective beta-blocker, metoprolol (B1676517).

This publication delves into a head-to-head comparison of their pharmacological profiles, including receptor binding affinity, functional antagonism, and key pharmacokinetic parameters. Detailed experimental protocols for the cited studies are provided to ensure reproducibility and aid in future research design.

At a Glance: Key Pharmacological Differences

Feature4-HydroxypropranololMetoprolol
Receptor Selectivity Non-selective (β1 and β2)β1-selective (Cardioselective)
Intrinsic Sympathomimetic Activity (ISA) YesNo
Membrane Stabilizing Activity YesNo (at therapeutic doses)

Delving Deeper: A Quantitative Comparison

Beta-Adrenergic Receptor Binding Affinity

The affinity of a compound for its receptor is a primary determinant of its potency. For competitive antagonists, this is often expressed as a pA2 value or a dissociation constant (Ki). For a competitive antagonist where the Schild plot yields a slope of 1, the pA2 value is theoretically equal to the negative logarithm of the antagonist's dissociation constant (-log Ki).[1][2][3] This allows for a direct comparison of the binding affinities of 4-Hydroxypropranolol and metoprolol.

CompoundReceptorpA2-log Ki (M)
4-Hydroxypropranolol β1-adrenergic8.24-
β2-adrenergic8.26-
(S)-Metoprolol β1-adrenergic-7.73 ± 0.10
β2-adrenergic-6.28 ± 0.06

Data Interpretation: 4-Hydroxypropranolol exhibits high and nearly equal affinity for both β1 and β2-adrenergic receptors, confirming its non-selective profile.[4] In contrast, (S)-metoprolol, the pharmacologically active enantiomer, demonstrates a significantly higher affinity for the β1-adrenergic receptor, highlighting its cardioselectivity.

Functional Antagonism

Functional assays provide crucial insights into a compound's biological effect in a physiological context. A common method to assess beta-blocker potency is to measure the inhibition of isoprenaline-induced tachycardia.

While direct head-to-head studies are limited, individual studies provide valuable data. 4-Hydroxypropranolol has been shown to be of similar potency to its parent compound, propranolol, in antagonizing the effects of isoprenaline on heart rate and blood pressure.[5] Metoprolol also effectively antagonizes isoprenaline-induced tachycardia, with its β1-selectivity leading to more pronounced cardiac effects over bronchial or vascular effects at lower doses.[6]

A key differentiator is the intrinsic sympathomimetic activity (ISA) of 4-Hydroxypropranolol. This partial agonist activity means that in states of low catecholamine levels, it can cause a slight stimulation of the beta-adrenergic receptors, unlike pure antagonists like metoprolol.[5][7] This property can be observed experimentally in catecholamine-depleted animal models, where 4-hydroxypropranolol administration leads to an increase in heart rate.[5]

Pharmacokinetic Profile

The absorption, distribution, metabolism, and excretion of a drug are critical to its clinical utility.

Parameter4-HydroxypropranololMetoprolol
Time to Peak Plasma Concentration (Tmax) 1 to 1.5 hours (after oral propranolol)~1.5 hours (immediate-release)
Apparent Half-life (t1/2) 3.0 to 4.2 hours3 to 7 hours
Metabolism Primarily via glucuronidation and sulfationPrimarily by CYP2D6

Data Interpretation: Both compounds are relatively rapidly absorbed and have comparable half-lives. However, it is crucial to note that the pharmacokinetic data for 4-Hydroxypropranolol is derived from studies where its parent drug, propranolol, was administered.[8] The metabolism of metoprolol is heavily reliant on the polymorphic enzyme CYP2D6, which can lead to significant inter-individual variability in plasma concentrations.[9]

Experimental Methodologies

Determination of pA2 Values (Schild Analysis)

The pA2 value, a measure of antagonist potency, is determined through Schild analysis.[10][11][12][13]

Protocol Outline:

  • Agonist Dose-Response Curve: A cumulative concentration-response curve is generated for a beta-adrenergic agonist (e.g., isoprenaline) in an isolated tissue preparation (e.g., guinea pig atria).

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (e.g., 4-Hydroxypropranolol) for a predetermined equilibration period.

  • Shifted Agonist Curve: A second agonist concentration-response curve is generated in the presence of the antagonist.

  • Dose Ratio Calculation: The dose ratio is calculated as the ratio of the agonist EC50 values (concentration producing 50% of the maximal response) in the presence and absence of the antagonist.

  • Schild Plot Construction: Steps 2-4 are repeated with multiple antagonist concentrations. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the antagonist concentration.

  • pA2 Determination: For a competitive antagonist, the x-intercept of the Schild plot provides the pA2 value. A slope of 1 indicates competitive antagonism.

Radioligand Binding Assay for Receptor Affinity (Ki Determination)

This in vitro assay directly measures the affinity of a ligand for a receptor.[14]

Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the target beta-adrenergic receptors (β1 or β2) are prepared.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-CGP 12177) and varying concentrations of the unlabeled competitor drug (e.g., metoprolol).

  • Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Assessment of Functional Antagonism and Intrinsic Sympathomimetic Activity

Animal models are used to assess the physiological effects of these compounds.

Protocol Outline for Isoprenaline Challenge:

  • Animal Preparation: Anesthetized animals (e.g., cats or dogs) are instrumented to monitor heart rate and blood pressure.

  • Baseline Measurements: Baseline cardiovascular parameters are recorded.

  • Isoprenaline Administration: A dose-response curve to the beta-agonist isoprenaline is established.

  • Antagonist Administration: The beta-blocker (4-Hydroxypropranolol or metoprolol) is administered intravenously.

  • Post-Antagonist Isoprenaline Challenge: The isoprenaline dose-response is repeated to determine the extent of antagonism.

Protocol Outline for ISA Assessment:

  • Catecholamine Depletion: Animals are pre-treated with a substance like reserpine (B192253) to deplete endogenous catecholamines.

  • Drug Administration: The beta-blocker with potential ISA (e.g., 4-Hydroxypropranolol) is administered.

  • Monitoring of Heart Rate: An increase in heart rate following drug administration in a catecholamine-depleted state is indicative of intrinsic sympathomimetic activity.[5]

Visualizing the Mechanisms

Signaling Pathway of Beta-Adrenergic Receptor Antagonism

cluster_downstream Intracellular Signaling Cascade Antagonist 4-Hydroxypropranolol (Non-selective) Metoprolol (β1-selective) Beta_Receptor β-Adrenergic Receptor (β1 or β2) Antagonist->Beta_Receptor G_Protein Gαs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate, Bronchodilation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Beta-blockers competitively inhibit the binding of catecholamines to beta-adrenergic receptors, thereby blocking the downstream signaling cascade.

Experimental Workflow for Determining Receptor Binding Affinity

Start Start: Prepare Receptor Membranes Incubate Incubate Membranes with: - Radioligand - Competitor Drug (e.g., Metoprolol) Start->Incubate Filter Rapid Filtration to Separate Bound and Free Radioligand Incubate->Filter Count Measure Radioactivity of Bound Ligand Filter->Count Analyze Data Analysis: - Determine IC50 - Calculate Ki Count->Analyze End End: Determine Binding Affinity Analyze->End

Caption: A generalized workflow for a radioligand binding assay to determine the binding affinity of a compound to its target receptor.

Conclusion

4-Hydroxypropranolol and metoprolol represent two distinct classes of beta-adrenergic receptor antagonists. 4-Hydroxypropranolol is a non-selective beta-blocker with intrinsic sympathomimetic and membrane-stabilizing activities, properties it shares with its parent compound, propranolol. In contrast, metoprolol is a cardioselective beta-blocker, primarily targeting β1 receptors in the heart, and lacks intrinsic sympathomimetic activity.

The choice between these or similar compounds in a research or drug development context will depend on the desired pharmacological profile. The cardioselectivity of metoprolol offers a more targeted approach for cardiac conditions, potentially with fewer side effects related to β2 receptor blockade. The non-selectivity and intrinsic sympathomimetic activity of 4-Hydroxypropranolol may be of interest in specific research applications exploring the complex pharmacology of beta-blockers. The data and protocols presented in this guide provide a solid foundation for further investigation and comparative analysis in the field of beta-adrenergic modulation.

References

A Comparative Guide to Inter-Laboratory Validation of 4-Hydroxypropranolol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Metabolic Pathway of Propranolol (B1214883) to 4-Hydroxypropranolol (B128105)

Propranolol undergoes extensive metabolism in the liver, primarily through three pathways: ring oxidation, side-chain oxidation, and direct glucuronidation.[1] The formation of 4-hydroxypropranolol occurs via ring oxidation and is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6, with a minor contribution from CYP1A2.[1][2][3] This metabolite is pharmacologically active and contributes to the overall therapeutic effect of propranolol.[4]

Propranolol Propranolol 4-Hydroxypropranolol 4-Hydroxypropranolol Propranolol->4-Hydroxypropranolol Ring Oxidation Further Metabolism (Glucuronidation/Sulfation) Further Metabolism (Glucuronidation/Sulfation) 4-Hydroxypropranolol->Further Metabolism (Glucuronidation/Sulfation) CYP2D6 CYP2D6 CYP2D6->4-Hydroxypropranolol CYP1A2 CYP1A2 CYP1A2->4-Hydroxypropranolol

Metabolic conversion of propranolol to 4-hydroxypropranolol.

Comparison of Analytical Methods

The quantification of 4-hydroxypropranolol in biological matrices, typically plasma or serum, is commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) with fluorescence detection. The following tables summarize the performance characteristics of various methods as reported in single-laboratory validation studies.

LC-MS/MS Methods
ParameterMethod 1Method 2
Linearity Range (ng/mL) 0.20 - 25.00 (free)0.2 - 100
1.00 - 360.00 (total)
Lower Limit of Quantification (LLOQ) (ng/mL) 0.200.2
Intra-day Precision (%RSD) <11.3%<7.1%
Inter-day Precision (%RSD) <11.3%<7.1%
Intra-day Accuracy (% of nominal) <11%<9.8% (relative error)
Inter-day Accuracy (% of nominal) <11%<9.8% (relative error)
Internal Standard 4-hydroxy propranolol-d7Bisoprolol
Sample Preparation Solid Phase Extraction (SPE)Protein Precipitation
Reference [5]
HPLC Methods
ParameterMethod 3Method 4
Detection Method FluorescenceFluorescence
Linearity Range (ng/mL) Not SpecifiedNot Specified
Limit of Sensitivity/Detection (ng/mL) 25
Within-day Coefficient of Variation (%) Not Reported0.8 - 6.2
Recovery (%) Not Reported98.4
Internal Standard Not SpecifiedQuinidine
Sample Preparation Ethereal ExtractEther Extraction
Reference [6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical assays. Below are summarized protocols for the key experimental techniques cited.

LC-MS/MS Method with Solid Phase Extraction (SPE)
  • Sample Preparation: 0.300 mL of human plasma is used. Deuterium-labeled 4-hydroxy propranolol-d7 is added as an internal standard.[5]

  • Extraction: Analytes are extracted using solid-phase extraction.[5]

  • Chromatographic Separation: A C18 reversed-phase column is typically used. The mobile phase often consists of a gradient of an aqueous solution with an organic modifier (e.g., acetonitrile) and a small percentage of acid (e.g., formic acid).

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with a turbo ionspray interface in the positive ion mode.[5]

HPLC Method with Fluorescence Detection
  • Sample Preparation: Serum or plasma samples are used. An internal standard, such as quinidine, is added.

  • Extraction: Liquid-liquid extraction is performed, for example, with ether at a specific pH.[7]

  • Chromatographic Separation: A C18 reversed-phase column is employed for separation.[7] The mobile phase can consist of a mixture of acetonitrile, methanol, and a phosphoric acid solution.[7]

  • Detection: The eluent is monitored by a fluorescence detector at optimized excitation and emission wavelengths for 4-hydroxypropranolol.[6]

Generalized Bioanalytical Method Validation Workflow

A robust validation process is essential to ensure the reliability of a bioanalytical method. While a specific inter-laboratory validation workflow was not found, the following diagram illustrates a general workflow for single-laboratory bioanalytical method validation, which forms the basis for any cross-laboratory comparison.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Method_Development Develop Assay (Selectivity, Sensitivity) Precision_Accuracy Precision & Accuracy (Intra- & Inter-day) Method_Development->Precision_Accuracy Linearity Linearity & Range Precision_Accuracy->Linearity LLOQ LLOQ Determination Linearity->LLOQ Stability Analyte Stability (Freeze-thaw, bench-top, etc.) LLOQ->Stability Recovery_Matrix Recovery & Matrix Effect Stability->Recovery_Matrix Sample_Analysis Routine Sample Analysis Recovery_Matrix->Sample_Analysis

Generalized workflow for bioanalytical method validation.

Conclusion

The quantification of 4-hydroxypropranolol in biological fluids is well-established with highly sensitive and specific methods like LC-MS/MS. HPLC with fluorescence detection offers a viable alternative. The data presented, although from single-laboratory validations, demonstrates that robust and reliable methods have been developed. For a true inter-laboratory validation, a collaborative study would be required where the same set of samples is analyzed by multiple laboratories using the same or different methods to assess the reproducibility and comparability of results across different sites. Such a study would be invaluable for standardizing the quantification of this important metabolite in clinical and research settings.

References

A Comparative Clinical Assessment: 4-Hydroxypropranolol vs. Propranolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical relevance of propranolol (B1214883), a widely used non-selective beta-blocker, and its primary active metabolite, 4-hydroxypropranolol (B128105). By examining their pharmacological properties, pharmacokinetic profiles, and supporting experimental data, this document aims to equip researchers and drug development professionals with a comprehensive understanding of the distinct and overlapping activities of these two compounds.

Executive Summary

Propranolol is extensively metabolized in the liver following oral administration, with 4-hydroxypropranolol being a major and pharmacologically active metabolite. While both compounds exhibit potent beta-adrenergic receptor antagonism, 4-hydroxypropranolol possesses unique characteristics, including intrinsic sympathomimetic activity (ISA) and significantly greater antioxidant properties. These differences have important implications for the overall clinical effect of orally administered propranolol, particularly at lower doses. This guide delves into the experimental evidence that elucidates the clinical relevance of 4-hydroxypropranolol in relation to its parent drug, propranolol.

Pharmacological Properties: A Head-to-Head Comparison

The following table summarizes the key pharmacological properties of propranolol and 4-hydroxypropranolol, drawing on data from various in vitro and in vivo studies.

PropertyPropranolol4-HydroxypropranololClinical Significance
Beta-Adrenergic Blockade Non-selective β1 and β2 antagonistEquipotent to propranolol as a non-selective β1 and β2 antagonist[1]Both contribute to the beta-blocking effects of oral propranolol therapy.
pA2 Values β1: ~8.32 (guinea-pig atria)[2]β1: 8.24, β2: 8.26[3][4]Indicates comparable high-affinity binding to beta-adrenergic receptors for both compounds.
Intrinsic Sympathomimetic Activity (ISA) AbsentPresent[1]4-Hydroxypropranolol can exert a mild agonist effect, which may modulate the overall cardiovascular response, potentially leading to less pronounced bradycardia and bronchoconstriction compared to a pure antagonist.
Membrane Stabilizing Activity (MSA) Present at high concentrations[5][6][7]Present at high concentrations[1]A quinidine-like effect that is generally not considered clinically relevant at therapeutic doses but may play a role in overdose scenarios.
Antioxidant Activity (IC50) ~168 µM (inhibition of lipid peroxidation)[8]~1.1 µM (inhibition of lipid peroxidation)[8]4-Hydroxypropranolol is a significantly more potent antioxidant than propranolol, a property that may contribute to the cardiovascular protective effects of the parent drug.

Pharmacokinetic Profile Comparison

The pharmacokinetic properties of propranolol and 4-hydroxypropranolol are crucial to understanding their relative contributions to the overall clinical effect.

ParameterPropranolol4-Hydroxypropranolol
Half-life (t½) 3-6 hours (oral)[9]Similar to propranolol
Time to Peak Plasma Concentration (Tmax) 1-4 hours (oral, immediate-release)1-1.5 hours (oral)
Maximal Plasma Concentration (Cmax) Highly variableGenerally lower than propranolol, especially at higher doses of the parent drug.[3][10]
Area Under the Curve (AUC) Dose-dependent, subject to significant inter-individual variabilityRises with propranolol dose but the ratio to propranolol AUC decreases with increasing doses.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the comparison of propranolol and 4-hydroxypropranolol.

Assessment of Beta-Adrenergic Blockade

Objective: To determine and compare the potency of propranolol and 4-hydroxypropranolol in antagonizing the effects of a beta-agonist.

Experimental Model: Anesthetized dogs or cats.[1][9][11]

Protocol:

  • Animals are anesthetized, and catheters are placed for drug administration and monitoring of cardiovascular parameters (heart rate, blood pressure).

  • A baseline dose-response curve is established for a beta-agonist, typically isoprenaline, by measuring the increase in heart rate and decrease in blood pressure at various doses.

  • A fixed dose of the antagonist (propranolol or 4-hydroxypropranolol) is administered intravenously.

  • The dose-response to isoprenaline is re-evaluated in the presence of the antagonist.

  • The degree of shift in the dose-response curve is used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's dose-response curve.

Determination of Intrinsic Sympathomimetic Activity (ISA)

Objective: To assess the partial agonist activity of 4-hydroxypropranolol.

Experimental Model: Catecholamine-depleted rats.[1]

Protocol:

  • Rats are pre-treated with a substance like reserpine (B192253) to deplete their endogenous catecholamine stores. This ensures that any observed sympathomimetic effects are due to the administered drug and not the release of endogenous neurotransmitters.

  • The baseline heart rate of the catecholamine-depleted rat is recorded.

  • Increasing doses of 4-hydroxypropranolol are administered intravenously.

  • An increase in heart rate following administration of the drug indicates intrinsic sympathomimetic activity.

  • The effect can be blocked by prior administration of a pure beta-blocker like propranolol to confirm that the observed ISA is mediated through beta-adrenergic receptors.

Evaluation of Membrane Stabilizing Activity (MSA)

Objective: To measure the local anesthetic-like effects of propranolol and 4-hydroxypropranolol.

Experimental Model: Isolated nerve or cardiac muscle preparations.

Protocol:

  • An isolated tissue, such as a frog sciatic nerve or a guinea pig papillary muscle, is mounted in an organ bath.

  • The preparation is stimulated electrically, and the compound action potential (in nerve) or the maximum rate of depolarization of the action potential (in cardiac muscle) is recorded.

  • Increasing concentrations of the test compound (propranolol or 4-hydroxypropranolol) are added to the bath.

  • A reduction in the amplitude of the compound action potential or a decrease in the maximum rate of depolarization indicates membrane stabilizing activity.

  • This effect is typically observed at concentrations much higher than those required for beta-blockade.[5][6]

In Vitro Antioxidant Activity Assay

Objective: To quantify and compare the free radical scavenging ability of propranolol and 4-hydroxypropranolol.

Protocol:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

    • A solution of the stable free radical DPPH is prepared.

    • Different concentrations of the test compounds (propranolol, 4-hydroxypropranolol) and a standard antioxidant (e.g., Trolox) are added to the DPPH solution.

    • The reduction of DPPH by the antioxidants is measured as a decrease in absorbance at a specific wavelength (typically around 517 nm).

    • The concentration of the compound that causes 50% inhibition of the DPPH radical (IC50) is calculated.

  • Lipid Peroxidation Inhibition Assay: [8]

    • A biological membrane preparation (e.g., liver microsomes) is subjected to oxidative stress induced by an iron-catalyzed system.

    • The extent of lipid peroxidation is measured by quantifying the formation of malondialdehyde (MDA) or other byproducts.

    • The ability of different concentrations of propranolol and 4-hydroxypropranolol to inhibit lipid peroxidation is determined, and the IC50 is calculated.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for both propranolol and 4-hydroxypropranolol is the competitive antagonism of beta-adrenergic receptors. However, the presence of ISA in 4-hydroxypropranolol introduces a modulatory aspect to its interaction with the receptor.

cluster_Propranolol Propranolol (Pure Antagonist) cluster_4OH 4-Hydroxypropranolol (Partial Agonist) Propranolol Propranolol Beta_Receptor_P β-Adrenergic Receptor Propranolol->Beta_Receptor_P Blocks G_Protein_P Gs Protein Beta_Receptor_P->G_Protein_P No Activation AC_P Adenylyl Cyclase G_Protein_P->AC_P No Activation cAMP_P cAMP AC_P->cAMP_P No Conversion PKA_P Protein Kinase A cAMP_P->PKA_P No Activation Cellular_Response_P Decreased Cellular Response (e.g., decreased heart rate) PKA_P->Cellular_Response_P Reduced Effect 4OH 4-Hydroxypropranolol Beta_Receptor_4OH β-Adrenergic Receptor 4OH->Beta_Receptor_4OH Binds and partially activates G_Protein_4OH Gs Protein Beta_Receptor_4OH->G_Protein_4OH Weak Activation AC_4OH Adenylyl Cyclase G_Protein_4OH->AC_4OH Weak Activation cAMP_4OH cAMP AC_4OH->cAMP_4OH Low Conversion PKA_4OH Protein Kinase A cAMP_4OH->PKA_4OH Weak Activation Cellular_Response_4OH Modulated Cellular Response PKA_4OH->Cellular_Response_4OH

Caption: Mechanism of action at the beta-adrenergic receptor.

The metabolic conversion of propranolol to 4-hydroxypropranolol is a critical step that influences the overall pharmacological profile of the drug when administered orally.

Propranolol Propranolol CYP2D6 CYP2D6 Propranolol->CYP2D6 Aromatic Hydroxylation CYP1A2 CYP1A2 Propranolol->CYP1A2 Side-chain Oxidation UGTs UGTs Propranolol->UGTs Glucuronidation 4OH_Propranolol 4-Hydroxypropranolol 4OH_Propranolol->UGTs Glucuronidation Other_Metabolites Other Metabolites Excretion Renal Excretion Other_Metabolites->Excretion CYP2D6->4OH_Propranolol CYP1A2->Other_Metabolites UGTs->Excretion

Caption: Metabolic pathway of propranolol.

The following diagram illustrates a simplified experimental workflow for comparing the in vivo effects of propranolol and 4-hydroxypropranolol.

cluster_workflow Comparative In Vivo Experimental Workflow Animal_Model Anesthetized Animal Model (e.g., Dog) Baseline Record Baseline Cardiovascular Parameters Animal_Model->Baseline Isoprenaline_Challenge1 Isoprenaline Dose-Response (Baseline) Baseline->Isoprenaline_Challenge1 Drug_Admin Administer Propranolol or 4-OH-Propranolol Isoprenaline_Challenge1->Drug_Admin Isoprenaline_Challenge2 Isoprenaline Dose-Response (Post-Antagonist) Drug_Admin->Isoprenaline_Challenge2 Data_Analysis Data Analysis (Calculate pA2) Isoprenaline_Challenge2->Data_Analysis Comparison Compare Potency Data_Analysis->Comparison

Caption: In vivo beta-blockade assessment workflow.

Conclusion

The clinical relevance of 4-hydroxypropranolol is significant, particularly in the context of oral propranolol therapy. While equipotent to its parent compound in beta-adrenergic blockade, its intrinsic sympathomimetic activity and potent antioxidant properties introduce a layer of pharmacological complexity. The presence of ISA may offer a more favorable side-effect profile in some patients by mitigating excessive bradycardia. Furthermore, the pronounced antioxidant effects of 4-hydroxypropranolol could contribute to the long-term cardiovascular benefits observed with propranolol treatment, a notion that warrants further investigation. For drug development professionals, understanding the distinct contributions of active metabolites like 4-hydroxypropranolol is paramount for designing safer and more effective beta-blocker therapies and for interpreting clinical trial data accurately. Future research should focus on further elucidating the clinical implications of 4-hydroxypropranolol's unique pharmacological profile.

References

A Comparative Guide to the Metabolism of Propranolol Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism of propranolol (B1214883), a widely used beta-blocker, across different species, including humans, monkeys, rats, and dogs. Understanding these species-specific differences is crucial for the preclinical development and accurate prediction of drug efficacy and safety in humans. This document synthesizes experimental data on metabolic pathways, pharmacokinetic parameters, and provides detailed experimental protocols.

Executive Summary

Propranolol undergoes extensive hepatic metabolism primarily through three pathways: ring oxidation, side-chain oxidation, and direct glucuronidation. The contribution of each pathway varies significantly across species, leading to different metabolite profiles and pharmacokinetic properties. In humans, ring oxidation and side-chain oxidation are the major routes, while in dogs, glucuronidation and side-chain oxidation are more dominant. Rats exhibit a higher rate of metabolism compared to humans, with ring oxidation being a prominent pathway. Monkeys show a metabolite profile that is generally similar to humans, making them a relevant preclinical model.

Data Presentation

Qualitative Comparison of Propranolol Metabolites

The following table summarizes the detection of various propranolol metabolites in hepatocyte incubations from different species.

Metabolite/Metabolic PathwayHumanMonkeyRatDogReference
Phase I Metabolism
4-HydroxypropranololYesYesYesYes[1]
5-HydroxypropranololYesYesYesYes[1]
7-HydroxypropranololYesYesYesYes[1]
N-DesisopropylpropranololYesYesYesYes[1]
Propranolol GlycolYesYesYesYes[1]
Naphthoxylactic AcidYesYesYesYes[1]
Naphthoxyacetic AcidYesYesYesYes[1]
IsopropylamineYesYesYesYes[1]
Hydroxylated Propranolol Glycol-YesYesYes[1]
N-Hydroxylamine Propranolol-Yes-Yes[1]
Phase II Metabolism
Propranolol GlucuronideYesYesYesYes[1]
4-Hydroxypropranolol GlucuronideYesYesYesYes[1]
5-Hydroxypropranolol GlucuronideYesYesYesYes[1]
7-Hydroxypropranolol GlucuronideYesYesYesYes[1]
Naphthoxylactic Acid GlucuronideYesYesYesYes[1]
N-Hydroxylamine Glucuronide-Yes-Yes[1]
Propranolol Sulfate-Yes-Yes[1]
4-Hydroxypropranolol SulfateYesYesYesYes[1]

Note: "Yes" indicates the metabolite was detected. "-" indicates the metabolite was not reported in the cited source.

Quantitative Comparison of In Vitro Metabolism in Liver Microsomes

The following table presents the in vitro metabolic half-life (t½) and intrinsic clearance (CLint) of propranolol enantiomers in liver microsomes from different species.

SpeciesEnantiomerIn Vitro t½ (min)Intrinsic Clearance (CLint) (μL/min/mg protein)Reference
Human R-(+)-propranolol103.5 ± 21.46.7 ± 1.4
S-(-)-propranolol82.0 ± 15.38.5 ± 1.6
Monkey R-(+)-propranolol49.3 ± 9.814.1 ± 2.8
S-(-)-propranolol61.7 ± 11.511.2 ± 2.1
Rat R-(+)-propranolol28.9 ± 5.424.0 ± 4.5
S-(-)-propranolol23.8 ± 4.129.1 ± 5.0
Dog R-(+)-propranolol86.2 ± 16.18.0 ± 1.5
S-(-)-propranolol34.1 ± 6.320.3 ± 3.8
Quantitative Comparison of In Vivo Pharmacokinetic Parameters

This table summarizes key in vivo pharmacokinetic parameters of propranolol in different species.

ParameterHumanMonkeyRatDogReference
Plasma Half-life (t½) 3-6 hours~2 hours0.75 hours1.0-1.5 hours[2][3]
Plasma Clearance (CLp) LowLower than humanHighHigher than human[4]
Volume of Distribution (Vd) ~4 L/kg---[2]
Quantitative Comparison of In Vivo Metabolic Pathways (% of Dose in Urine)

The following table shows the percentage of an administered dose of propranolol that is metabolized through the three primary pathways and excreted in the urine.

Metabolic PathwayHumanMonkeyRatDogReference
Glucuronidation 17% (10-25%)--Dominant[5]
Side-chain Oxidation 41% (32-50%)-MinorDominant[5]
Ring Oxidation 42% (27-59%)-DominantMinor[5]

Experimental Protocols

In Vitro Metabolism of Propranolol in Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of propranolol using liver microsomes from different species.

1. Materials:

  • Cryopreserved liver microsomes (human, monkey, rat, dog)

  • Propranolol hydrochloride

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (B52724) (ice-cold)

  • Internal standard (e.g., labetalol)

2. Procedure:

  • Preparation of Incubation Mixture: On ice, prepare a master mix containing potassium phosphate buffer, MgCl₂ (final concentration 3-5 mM), and liver microsomes (final protein concentration 0.5-1.0 mg/mL).

  • Pre-incubation: Add propranolol to the master mix to achieve the desired final concentration (e.g., 1 µM). Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. For control incubations, add buffer instead of the NADPH system.

  • Incubation: Incubate the reaction mixtures at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new tube for analysis by LC-MS/MS.

Analysis of Propranolol and its Metabolites by HPLC-MS/MS

This protocol describes a typical method for the quantification of propranolol and its major metabolites.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 2.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate propranolol and its metabolites.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Propranolol: e.g., m/z 260.2 -> 116.1

    • 4-Hydroxypropranolol: e.g., m/z 276.2 -> 116.1

    • N-Desisopropylpropranolol: e.g., m/z 218.2 -> 116.1

    • Internal Standard (e.g., Labetalol): Appropriate transition.

4. Data Analysis:

  • Quantify the concentrations of propranolol and its metabolites by comparing the peak area ratios of the analytes to the internal standard against a standard curve.

Visualization of Metabolic Pathways

The following diagrams illustrate the primary metabolic pathways of propranolol and a typical experimental workflow for in vitro metabolism studies.

Propranolol_Metabolism cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Propranolol Propranolol RingOxidation Ring Oxidation (CYP2D6, CYP1A2) Propranolol->RingOxidation Human, Monkey, Rat (Major) Dog (Minor) SideChainOxidation Side-chain Oxidation (CYP1A2) Propranolol->SideChainOxidation Human, Dog (Major) Monkey, Rat (Significant) Glucuronidation Glucuronidation (UGTs) Propranolol->Glucuronidation Dog (Major) Human, Monkey, Rat (Significant) M1 4-Hydroxypropranolol RingOxidation->M1 M2 5-Hydroxypropranolol RingOxidation->M2 M3 N-Desisopropylpropranolol SideChainOxidation->M3 M4 Propranolol Glycol SideChainOxidation->M4 Sulfation Sulfation (SULTs) M1->Sulfation HOPG 4-Hydroxypropranolol Glucuronide/Sulfate M1->HOPG M5 Naphthoxylactic Acid M3->M5 PG Propranolol Glucuronide Glucuronidation->PG Sulfation->HOPG

Caption: Comparative metabolic pathways of propranolol in different species.

Experimental_Workflow Start Start: Prepare Incubation Mixture (Microsomes, Buffer, MgCl2) Preincubation Pre-incubate with Propranolol (37°C) Start->Preincubation Initiate Initiate Reaction (add NADPH) Preincubation->Initiate Incubate Incubate at 37°C (Time course) Initiate->Incubate Terminate Terminate Reaction (add Acetonitrile + Internal Standard) Incubate->Terminate Process Centrifuge to Pellet Protein Terminate->Process Analyze Analyze Supernatant by LC-MS/MS Process->Analyze End End: Data Analysis Analyze->End

Caption: Experimental workflow for in vitro propranolol metabolism studies.

References

The Unseen Contributor: Validating the Role of 4-Hydroxypropranolol in Propranolol's Therapeutic Effect

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Propranolol (B1214883), a widely used non-selective beta-blocker, has been a cornerstone in the management of various cardiovascular and non-cardiovascular conditions for decades. While its therapeutic effects are well-established, the contribution of its primary active metabolite, 4-hydroxypropranolol (B128105), remains a subject of significant interest within the scientific community. This guide provides an objective comparison of propranolol and 4-hydroxypropranolol, supported by experimental data, to elucidate the role of this major metabolite in the overall therapeutic profile of the parent drug.

Quantitative Comparison of Pharmacological Properties

The following tables summarize the key quantitative and qualitative pharmacological parameters of propranolol and its active metabolite, 4-hydroxypropranolol, providing a clear comparison of their activities.

Table 1: Comparative Beta-Adrenergic Receptor Blocking Activity

ParameterPropranolol4-HydroxypropranololReference(s)
Beta-Blocking Potency Potent, non-selective β-blockerEquipotent to propranolol, non-selective.[1][1]
pA2 Value (β1-receptor) Not explicitly found8.24.[2][2]
pA2 Value (β2-receptor) Not explicitly found8.26.[2][2]

Table 2: Comparison of Ancillary Pharmacological Properties

PropertyPropranolol4-HydroxypropranololReference(s)
Intrinsic Sympathomimetic Activity (ISA) No.Yes.[1][1]
Membrane Stabilizing Activity Yes (at high concentrations)Yes.[1][1]

Table 3: Comparative Pharmacokinetic Profile after Oral Administration of Propranolol

ParameterPropranolol4-HydroxypropranololReference(s)
Formation Parent DrugMajor active metabolite formed via aromatic hydroxylation by CYP2D6.[3][4][5][3][4][5]
Plasma Half-life (t½) ~3-6 hours.[6]Similar to or slightly longer than propranolol.[7][6][7]
Peak Plasma Concentration Higher than 4-hydroxypropranololLower than propranolol.[8][8]
Plasma Concentration Ratio (Metabolite:Parent Drug) -0.057 to 0.241 (during chronic therapy).[8][8]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of propranolol and 4-hydroxypropranolol.

In Vivo Assessment of Beta-Adrenergic Blocking Potency

This protocol is based on the classical studies evaluating the pharmacological activity of beta-blockers.

  • Objective: To determine and compare the potency of propranolol and 4-hydroxypropranolol in antagonizing the effects of a beta-agonist (e.g., isoprenaline) on cardiovascular parameters in an animal model.

  • Animal Model: Anesthetized cats or dogs are commonly used.[1]

  • Procedure:

    • Animals are anesthetized, and catheters are inserted to monitor heart rate and blood pressure continuously.

    • A baseline dose-response curve to isoprenaline is established by administering increasing doses of the agonist and recording the corresponding changes in heart rate and blood pressure.

    • A single intravenous dose of the beta-blocker (propranolol or 4-hydroxypropranolol) is administered.

    • After a suitable equilibration period, the dose-response to isoprenaline is re-determined in the presence of the antagonist.

    • The degree of rightward shift in the isoprenaline dose-response curve indicates the potency of the beta-blocker. The dose of the antagonist required to produce a two-fold shift in the agonist dose-response curve (dose ratio of 2) is often used as a measure of potency.

  • Data Analysis: The potency is often expressed as the dose that causes a 50% reduction in the maximal response to the agonist or by calculating the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's dose-response curve.

Assessment of Intrinsic Sympathomimetic Activity (ISA)

This protocol is designed to detect the partial agonist activity of a beta-blocker.

  • Objective: To determine if 4-hydroxypropranolol possesses intrinsic sympathomimetic activity.

  • Animal Model: Catecholamine-depleted rats.[1] Depletion is typically achieved by pretreatment with a substance like reserpine.

  • Procedure:

    • Rats are pre-treated to deplete their endogenous catecholamine stores. This ensures that any observed sympathomimetic effects are due to the administered drug and not a reflex response.

    • The animals are anesthetized, and their heart rate is monitored.

    • Increasing doses of 4-hydroxypropranolol are administered intravenously.

    • An increase in heart rate following administration of the drug in a catecholamine-depleted animal is indicative of intrinsic sympathomimetic activity.[1]

  • Data Analysis: The change in heart rate from baseline is plotted against the dose of the drug to generate a dose-response curve for the sympathomimetic effect.

In Vitro Radioligand Binding Assay for Receptor Affinity

This in vitro method is used to determine the affinity of a compound for a specific receptor.

  • Objective: To determine the inhibitory constant (Ki) of propranolol and 4-hydroxypropranolol for beta-adrenergic receptors.

  • Materials:

    • Cell membranes expressing beta-adrenergic receptors (e.g., from heart tissue or recombinant cell lines).

    • A radiolabeled ligand that binds to beta-adrenergic receptors (e.g., ³H-dihydroalprenolol).

    • Unlabeled propranolol and 4-hydroxypropranolol.

  • Procedure:

    • A fixed concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor (propranolol or 4-hydroxypropranolol).

    • After incubation, the bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity retained on the filters, representing the bound ligand, is quantified using a scintillation counter.

  • Data Analysis:

    • The percentage of specific binding of the radioligand is plotted against the concentration of the unlabeled competitor.

    • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the affinity of the competitor for the receptor.

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language, illustrate the metabolic conversion of propranolol, the downstream signaling of beta-adrenergic receptors, and a typical experimental workflow.

metabolic_pathway Propranolol Propranolol Metabolite 4-Hydroxypropranolol Propranolol->Metabolite CYP2D6 (Aromatic Hydroxylation) Conjugates Glucuronide and Sulfate Conjugates Metabolite->Conjugates UGTs & SULTs signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BetaReceptor β-Adrenergic Receptor GProtein G-protein (Gs) BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Increased Heart Rate & Contractility PKA->CellularResponse Phosphorylates Targets Agonist Agonist (e.g., Norepinephrine) Agonist->BetaReceptor Activates Antagonist Antagonist (Propranolol / 4-OH-Propranolol) Antagonist->BetaReceptor Blocks experimental_workflow start Start animal_prep Animal Preparation (Anesthesia, Catheterization) start->animal_prep baseline Establish Baseline Dose-Response to Isoprenaline animal_prep->baseline administer_drug Administer Propranolol or 4-Hydroxypropranolol baseline->administer_drug post_drug Re-determine Isoprenaline Dose-Response administer_drug->post_drug analysis Data Analysis (Calculate Potency/pA2) post_drug->analysis end End analysis->end

References

A Comparative Analysis of the Side Effect Profiles of 4-Hydroxypropranolol and Propranolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side effect profiles of the non-selective beta-blocker propranolol (B1214883) and its major active metabolite, 4-hydroxypropranolol (B128105). While both compounds are potent beta-adrenoceptor antagonists, their distinct pharmacological properties—namely, the presence of intrinsic sympathomimetic activity (ISA) and differences in blood-brain barrier (BBB) permeability—suggest divergent side effect profiles. This comparison is based on available preclinical and clinical data.

Pharmacological Differences and Their Implications for Side Effects

Propranolol is a lipophilic compound that readily crosses the blood-brain barrier, contributing to its central nervous system (CNS) side effects.[1] It lacks intrinsic sympathomimetic activity. In contrast, 4-hydroxypropranolol is a more polar metabolite, which is predicted to have lower BBB permeability, and it possesses both intrinsic sympathomimetic and membrane-stabilizing activities.[1][2] These differences are key to understanding their respective side effect profiles.

Data Presentation: A Comparative Overview of Side Effect Profiles

The following table summarizes the known and expected side effect profiles of propranolol and 4-hydroxypropranolol. The information for 4-hydroxypropranolol is largely inferred from its pharmacological properties due to a lack of direct clinical trial data.

Side Effect CategoryPropranolol4-Hydroxypropranolol (Inferred)Rationale for Difference
Cardiovascular Bradycardia, Hypotension, Worsening of heart failure, Cold extremities.[3]Milder bradycardia at rest, Less pronounced reduction in cardiac output.[4][5]Intrinsic Sympathomimetic Activity (ISA) of 4-hydroxypropranolol provides a low level of beta-receptor stimulation, counteracting excessive heart rate reduction.[4][6]
Central Nervous System (CNS) Fatigue, Dizziness, Sleep disturbances (insomnia, nightmares), Depression, Hallucinations.[3][7]Significantly lower incidence and severity of CNS side effects.[1]4-Hydroxypropranolol is more polar and has a predicted lower permeability across the blood-brain barrier.[1]
Respiratory Bronchospasm (especially in asthmatic patients).[3]Similar risk of bronchospasm.Both are non-selective beta-blockers, affecting beta-2 receptors in the lungs.[2]
Metabolic Masking of hypoglycemia symptoms, Alterations in lipid profile.[8]Potentially less impact on resting energy expenditure.ISA may have a more favorable effect on metabolic parameters, though direct evidence is limited.
Other Nausea, Vomiting, Diarrhea, Constipation, Sexual dysfunction.[3]Data not available, but likely similar gastrointestinal effects.These effects are generally related to peripheral beta-blockade.

Experimental Protocols

Detailed methodologies for key experiments to compare the side effect profiles of propranolol and 4-hydroxypropranolol are outlined below.

Assessment of Cardiovascular Side Effects in a Canine Model

This protocol is adapted from studies comparing the hemodynamic effects of beta-blockers in anesthetized dogs.[5][9]

  • Animal Model: Healthy adult mongrel dogs of either sex.

  • Anesthesia: Anesthesia is induced and maintained to ensure a stable cardiovascular baseline.

  • Instrumentation: Catheters are placed for drug administration (intravenous), blood pressure monitoring, and recording of heart rate and cardiac output. An electrocardiogram (ECG) is continuously monitored.

  • Experimental Groups:

    • Control (saline)

    • Propranolol (dose range to be determined based on desired level of beta-blockade)

    • 4-Hydroxypropranolol (equipotent dose to propranolol)

  • Procedure:

    • After a stabilization period, baseline hemodynamic parameters are recorded.

    • The respective drug or saline is administered as an intravenous infusion.

    • Hemodynamic parameters are continuously monitored for a set period post-infusion.

    • To assess the degree of beta-blockade and the effect of ISA, an isoproterenol (B85558) challenge (a non-selective beta-agonist) can be administered before and after drug administration to measure the blunting of the heart rate response.[10]

  • Data Analysis: Changes in heart rate, blood pressure, cardiac output, and ECG intervals are compared between the groups.

Evaluation of Central Nervous System Side Effects Using a Rodent Model

This protocol outlines a general approach to assessing CNS effects in rodents.

  • Animal Model: Male Wistar rats or C57BL/6 mice.

  • Drug Administration: Propranolol and 4-hydroxypropranolol are administered via an appropriate route (e.g., intraperitoneal injection or oral gavage).

  • Behavioral Assessments:

    • Locomotor Activity: To assess sedation or fatigue, animals are placed in an open-field arena, and their movement is tracked.

    • Anxiety-like Behavior: The elevated plus-maze or light-dark box test can be used to evaluate anxiolytic or anxiogenic effects.

    • Cognitive Function: The Morris water maze or novel object recognition test can assess effects on learning and memory.[11]

  • Data Analysis: Behavioral parameters (e.g., distance traveled, time spent in open arms, latency to find the platform) are compared between treatment groups and a control group.

In Vitro Assessment of Blood-Brain Barrier Permeability

This protocol describes a common in vitro method for predicting BBB penetration.[12][13][14]

  • Model: A transwell plate system with a monolayer of brain microvascular endothelial cells (BMECs) co-cultured with astrocytes and pericytes to mimic the BBB.[12]

  • Procedure:

    • Propranolol or 4-hydroxypropranolol is added to the apical (blood side) chamber of the transwell.

    • At various time points, samples are taken from the basolateral (brain side) chamber.

    • The concentration of the compound in the basolateral chamber is quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for each compound. A lower Papp value for 4-hydroxypropranolol would support the hypothesis of lower BBB penetration.[13]

Mandatory Visualizations

G cluster_0 Beta-Adrenergic Signaling in Cardiomyocyte cluster_1 Inhibition by Propranolol & 4-Hydroxypropranolol Adrenaline Adrenaline/ Noradrenaline BetaReceptor Beta-1 Adrenergic Receptor Adrenaline->BetaReceptor GProtein Gs Protein BetaReceptor->GProtein activates AC Adenylyl Cyclase GProtein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Calcium Increased Intracellular Calcium PKA->Calcium phosphorylates channels Contraction Increased Heart Rate & Contractility Calcium->Contraction Propranolol Propranolol Propranolol->BetaReceptor Blocks Hydroxypropranolol 4-Hydroxypropranolol Hydroxypropranolol->BetaReceptor Blocks

Caption: Beta-Adrenergic Signaling and Blockade.

G cluster_workflow Experimental Workflow: Comparing CNS Side Effects cluster_treatments Drug Administration cluster_analysis Data Collection & Analysis start Animal Acclimation (e.g., Rats) grouping Random Assignment to Treatment Groups start->grouping control Vehicle Control grouping->control Group 1 prop Propranolol grouping->prop Group 2 hydroxyprop 4-Hydroxypropranolol grouping->hydroxyprop Group 3 behavior Behavioral Testing (e.g., Open Field, EPM) control->behavior prop->behavior hydroxyprop->behavior data Collect Locomotor & Anxiety Data behavior->data stats Statistical Comparison (ANOVA) data->stats conclusion Conclusion on CNS Side Effect Profile stats->conclusion

Caption: Workflow for CNS Side Effect Comparison.

References

A Comparative Analysis of Beta-1 Selectivity: 4-Hydroxypropranolol Versus Other Beta-Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide evaluating the beta-1 (β1) selectivity of 4-Hydroxypropranolol in comparison to other prominent beta-blockers has been published today. This guide, designed for researchers, scientists, and drug development professionals, provides a detailed analysis of the pharmacological properties of these compounds, supported by experimental data and methodologies.

4-Hydroxypropranolol, an active metabolite of the non-selective beta-blocker propranolol (B1214883), exhibits potent beta-adrenoceptor blocking activity.[1][2] However, extensive evaluation reveals that it is not cardioselective, meaning it does not preferentially target β1 receptors located primarily in the heart muscle over beta-2 (β2) receptors found in the lungs and other tissues.[1][2] This lack of selectivity is a critical consideration in drug development, as β2-receptor blockade is associated with potential side effects such as bronchoconstriction.

Quantitative Comparison of Beta-Blocker Selectivity

The β1-selectivity of a beta-blocker is quantified by comparing its binding affinity for β1 versus β2 adrenergic receptors. This is often expressed as a selectivity ratio (Ki ratio of β2/β1), where a higher value indicates greater selectivity for the β1 receptor. The binding affinity is determined by the inhibition constant (Ki), with a lower Ki value signifying a higher binding affinity. Another measure of antagonist potency is the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a doubling of the agonist concentration to produce the same response.

The following table summarizes the binding affinities and selectivity ratios for 4-Hydroxypropranolol and other commonly used beta-blockers.

Drugβ1 Ki (nM)β2 Ki (nM)Selectivity Ratio (β2 Ki / β1 Ki)pA2 (β1)pA2 (β2)
4-Hydroxypropranolol --Not Selective[1][2]8.24[3]8.26[3]
Propranolol 1.8[4]3.2[4]1.8--
Bisoprolol 11[4]210[4]19[4]--
Atenolol 130[4]1900[4]14.6--
Metoprolol 48[4]1200[4]25--
Nebivolol --High--

Note: Ki values can vary between studies depending on the experimental conditions. The data presented here is a representative compilation from the cited sources.

As the data indicates, 4-Hydroxypropranolol's nearly identical pA2 values for β1 and β2 receptors confirm its non-selective nature.[3] In contrast, beta-blockers like Bisoprolol and Metoprolol exhibit significant β1-selectivity with high selectivity ratios.[4] Propranolol, the parent compound of 4-Hydroxypropranolol, also shows a lack of significant selectivity.[4]

Experimental Protocols

The determination of beta-blocker selectivity is primarily achieved through in vitro radioligand binding assays. These experiments are fundamental in preclinical drug development for characterizing the pharmacological profile of a compound.

Radioligand Competition Binding Assay

This assay measures the affinity of an unlabeled test compound (e.g., 4-Hydroxypropranolol) for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for β1 and β2 adrenergic receptors.

Materials:

  • Cell Membranes: Preparations from cell lines stably expressing human β1 or β2 adrenergic receptors.

  • Radioligand: A substance such as [¹²⁵I]-Cyanopindolol or [³H]-CGP 12177, which binds with high affinity to beta-adrenergic receptors.

  • Test Compound: The beta-blocker being evaluated (e.g., 4-Hydroxypropranolol).

  • Non-specific Binding Control: A high concentration of a non-selective beta-blocker like propranolol to determine the amount of radioligand that binds to non-receptor sites.

  • Assay Buffer: A buffered solution to maintain physiological pH and ionic strength.

  • Glass Fiber Filters: To separate receptor-bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Reaction Incubation: A fixed concentration of the radioligand and cell membranes are incubated with varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters. This step separates the cell membranes with the bound radioligand from the unbound radioligand in the solution.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a competition curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for determining beta-blocker selectivity and the signaling pathway of the β1-adrenergic receptor.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with β1/β2 Receptors Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radioligand ([¹²⁵I]-CYP) Radioligand->Incubation Test_Compound Test Compound (e.g., 4-HP) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki Selectivity Determine β1 Selectivity Ki->Selectivity

Caption: Experimental workflow for determining beta-blocker selectivity.

Beta1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist (e.g., Norepinephrine) Beta1_Receptor β1-Adrenergic Receptor Agonist->Beta1_Receptor Activates Antagonist Antagonist (e.g., 4-HP) Antagonist->Beta1_Receptor Blocks G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Substrates

References

A Comparative Analysis of the Plasma Protein Binding of Propranolol and its Active Metabolite, 4-Hydroxypropranolol

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the plasma protein binding characteristics of the widely used beta-blocker, propranolol (B1214883), and its pharmacologically active metabolite, 4-hydroxypropranolol (B128105). Understanding the extent and nature of plasma protein binding is crucial for predicting a drug's pharmacokinetic and pharmacodynamic profile, including its distribution, elimination, and potential for drug-drug interactions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying processes to support researchers, scientists, and professionals in the field of drug development.

Executive Summary

Propranolol exhibits high affinity for plasma proteins, with approximately 80-95% of the drug being bound in circulation.[1][2] This binding is primarily to alpha-1-acid glycoprotein (B1211001) (AAG) and to a lesser extent to human serum albumin (HSA).[3][4][5] The binding of propranolol is also stereoselective, with the (-)-enantiomer showing a higher affinity for AAG.[3][4] While 4-hydroxypropranolol is a major and active metabolite of propranolol, specific quantitative data on its plasma protein binding is less readily available in the literature. However, its formation and role in the overall pharmacological effect of propranolol are well-documented.

Quantitative Analysis of Protein Binding

The following table summarizes the available quantitative data for the plasma protein binding of propranolol. A corresponding value for 4-hydroxypropranolol is not explicitly available in the reviewed literature, highlighting a key area for further research.

CompoundPlasma Protein Binding (%)Primary Binding ProteinsKey Observations
Propranolol 80-95%[1][2]Alpha-1-acid glycoprotein (AAG)[3][4][5], Human Serum Albumin (HSA)[3][5]Binding is stereoselective, with higher affinity for the (-)-enantiomer to AAG.[3][4] The unbound fraction of (-)-propranolol is approximately 22%, while for (+)-propranolol it is around 25.3%.[3]
4-Hydroxypropranolol Data not available in reviewed literatureNot explicitly defined in reviewed literatureAs a major active metabolite, its protein binding characteristics are critical for a complete understanding of propranolol's in vivo activity.

Experimental Protocols

The determination of drug-protein binding is a critical step in drug development. Several established methods are employed, with equilibrium dialysis and ultrafiltration being the most common.

Equilibrium Dialysis

This method is often considered the gold standard for protein binding studies. It involves a semi-permeable membrane separating a compartment containing the drug and plasma proteins from a protein-free buffer compartment. The system is allowed to reach equilibrium, and the concentration of the unbound drug in the buffer compartment is measured to determine the free fraction.

A typical protocol for determining propranolol's plasma protein binding using equilibrium dialysis involves:

  • Preparation of human plasma and a phosphate (B84403) buffer solution (pH 7.4).

  • Addition of radiolabeled or non-labeled propranolol to the plasma.

  • Dialysis of the plasma sample against the buffer using a semi-permeable membrane with a specific molecular weight cut-off.

  • Incubation at a physiological temperature (37°C) for a sufficient period to reach equilibrium.

  • Sampling from both the plasma and buffer compartments.

  • Quantification of the propranolol concentration in both samples using a suitable analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or scintillation counting for radiolabeled compounds.

  • Calculation of the percentage of bound and unbound drug.

Ultrafiltration

Ultrafiltration is a faster method that uses centrifugal force to separate the protein-free ultrafiltrate from the plasma containing the drug and protein mixture through a semi-permeable membrane.

A general ultrafiltration protocol includes:

  • Incubation of the drug with plasma at a specific concentration and physiological temperature.

  • Transfer of the mixture to an ultrafiltration device containing a semi-permeable membrane.

  • Centrifugation of the device to force the protein-free ultrafiltrate through the membrane.

  • Collection of the ultrafiltrate.

  • Analysis of the drug concentration in the ultrafiltrate, which represents the unbound drug concentration.

  • Calculation of the percentage of protein binding.

Visualizing the Process

To better understand the experimental workflow and the metabolic pathway of propranolol, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_separation Separation of Unbound Drug cluster_analysis Analysis cluster_calculation Calculation Drug Propranolol or 4-Hydroxypropranolol Mix Incubation at 37°C Drug->Mix Plasma Human Plasma Plasma->Mix ED Equilibrium Dialysis Mix->ED UF Ultrafiltration Mix->UF Analysis LC-MS/MS or other analytical method ED->Analysis UF->Analysis Free_Drug Quantification of Unbound Drug Analysis->Free_Drug Total_Drug Quantification of Total Drug Analysis->Total_Drug Calculation Calculate % Protein Binding Free_Drug->Calculation Total_Drug->Calculation

Caption: Experimental workflow for determining plasma protein binding.

Propranolol_Metabolism cluster_binding Plasma Protein Binding Propranolol Propranolol Metabolism Hepatic Metabolism (CYP450) Propranolol->Metabolism Propranolol_Bound Propranolol-Protein Complex Propranolol->Propranolol_Bound ~80-95% Bound Hydroxypropranolol 4-Hydroxypropranolol (Active Metabolite) Metabolism->Hydroxypropranolol Major Pathway Other_Metabolites Other Metabolites (Inactive) Metabolism->Other_Metabolites Minor Pathways Hydroxypropranolol_Bound 4-HP-Protein Complex Hydroxypropranolol->Hydroxypropranolol_Bound Binding % ?

Caption: Metabolic pathway of propranolol and its protein binding.

Conclusion and Future Directions

Propranolol is a highly protein-bound drug, a characteristic that significantly influences its pharmacokinetic profile. The binding is primarily to AAG and is stereoselective. While its major active metabolite, 4-hydroxypropranolol, is known to contribute to the overall therapeutic effect, there is a notable gap in the publicly available data regarding its specific plasma protein binding characteristics.

For a more complete understanding of propranolol's disposition and to accurately model its in vivo behavior, further research is warranted to:

  • Quantify the plasma protein binding of 4-hydroxypropranolol: Determining the percentage of binding and identifying the primary binding proteins for this active metabolite is essential.

  • Conduct direct comparative studies: Performing in vitro protein binding assays for both propranolol and 4-hydroxypropranolol under identical experimental conditions would provide the most accurate comparison.

  • Investigate the stereoselectivity of 4-hydroxypropranolol binding: As propranolol exhibits stereoselective binding, it is important to determine if its active metabolite shares this characteristic.

Addressing these research questions will provide valuable insights for drug development professionals and clinicians in optimizing therapeutic strategies involving propranolol and in predicting potential drug interactions.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-Hydroxypropranolol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Hydroxypropranolol hydrochloride, aligning with best practices in laboratory safety and chemical handling.

Safety and Handling Profile

According to safety data sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, standard laboratory precautions should always be observed during handling and disposal.

ParameterInformationSource
GHS Classification Not classified as hazardous
Personal Protective Equipment (PPE) Standard laboratory attire (lab coat, gloves, safety glasses). No special measures required.
First Aid (General) No special measures required. In case of contact, follow standard first aid procedures.[1]
Environmental Precautions Do not allow to enter sewers, surface water, or ground water.[2]

Step-by-Step Disposal Protocol

While this compound is not classified as hazardous, it is crucial to prevent its release into the environment. The following procedure outlines the recommended steps for its disposal:

  • Review Local Regulations : Before initiating disposal, consult your institution's environmental health and safety (EHS) guidelines, as well as local, state, and federal regulations. Waste disposal requirements can vary significantly by location.[3]

  • Containment : Ensure the waste material is in a suitable, clearly labeled, and securely sealed container to prevent accidental spills.

  • Waste Characterization : Although not classified as hazardous by GHS, it is the responsibility of the waste generator to determine if the waste meets the criteria of hazardous waste according to regulations such as the US EPA's Resource Conservation and Recovery Act (RCRA).[3] This is particularly important if the chemical has been mixed with other substances.

  • Disposal Route :

    • Preferred Method : The recommended disposal method is to transfer the material to a licensed chemical waste disposal company. These companies are equipped to handle and dispose of chemical waste in an environmentally sound manner.

    • Prohibited Method : Do not dispose of this compound down the drain or in the regular trash.[2] This is to prevent contamination of water systems.

  • Documentation : Maintain a record of the disposal process, including the name of the chemical, quantity, date of disposal, and the disposal company used. This is a good laboratory practice and may be required for regulatory compliance.

Disposal Decision Workflow

The following diagram illustrates the logical steps to follow when disposing of this compound.

A Start: Have 4-Hydroxypropranolol hydrochloride for disposal B Consult Institutional EHS & Local Regulations A->B C Is the material mixed with other hazardous chemicals? B->C D Characterize as Hazardous Waste C->D Yes E Package in a sealed, labeled container C->E No D->E F Arrange for disposal via a licensed chemical waste contractor E->F G Document the disposal process F->G H End G->H

Disposal decision workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

Personal protective equipment for handling 4-Hydroxypropranolol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Operational Guide for 4-Hydroxypropranolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of this compound (CAS No: 14133-90-5), a primary active metabolite of Propranolol (B1214883). The following procedural guidance is designed to ensure the safe use of this compound in a laboratory setting, covering personal protective equipment (PPE), operational handling, and disposal.

Personal Protective Equipment (PPE)

Consistent adherence to PPE protocols is the first line of defense against potential exposure. While some safety data sheets (SDS) may vary in their specific recommendations, a conservative approach is advised.

Table 1: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.Prevents contact with the eyes in case of accidental splashes or dust generation.
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. A lab coat is mandatory.Avoids direct contact with the skin. The selection of suitable gloves should be based on the breakthrough time and degradation rate.
Respiratory Protection Not required under normal use conditions with adequate ventilation. Use a NIOSH-approved respirator if dust is generated or in case of inadequate ventilation.Minimizes the risk of inhaling fine particles, especially when handling the compound in its solid, powdered form.[1]
Operational Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

2.1. Handling:

  • Ventilation: Handle in a well-ventilated place, such as a chemical fume hood, especially when working with the solid form to minimize dust generation and accumulation.[1][2]

  • Avoid Contact: Take measures to avoid contact with skin and eyes, and do not breathe in the dust.[1][2]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly before breaks and immediately after handling the product.[1] Do not eat, drink, or smoke in areas where the chemical is handled.

2.2. Storage:

  • Container: Keep the container tightly closed.

  • Conditions: Store in a dry, cool, and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[1]

Accidental Release and First Aid Measures

3.1. Accidental Release:

  • Small Spills: Sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1]

  • Large Spills: Evacuate the area. Prevent the chemical from entering drains or waterways.

  • Personal Precautions: Wear the appropriate PPE as outlined in Table 1 during cleanup.

3.2. First Aid:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2]

  • After Eye Contact: Rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][2]

  • After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention or contact a poison control center.[1][2]

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter the environment, including sewers or surface and ground water.[1][2] Collect the waste material in a suitable, closed container for disposal by a licensed professional waste disposal service.

Experimental Protocols and Applications

This compound is a potent β1- and β2-adrenergic receptor antagonist and is also studied for its antioxidant properties.[3] Below are methodologies for key experiments involving this compound.

β-Adrenergic Receptor Competition Binding Assay

This assay is used to determine the binding affinity of this compound to β-adrenergic receptors.

  • Objective: To quantify the displacement of a radiolabeled ligand from β-adrenergic receptors by this compound.

  • Materials:

    • Membrane preparation from cells or tissues expressing β-adrenergic receptors.

    • Radioligand (e.g., [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Cyanopindolol).

    • This compound solutions of varying concentrations.

    • Assay buffer (e.g., Tris-HCl with MgCl2).

    • Non-specific binding inhibitor (e.g., a high concentration of Propranolol).

    • Glass fiber filters.

    • Scintillation counter.

  • Methodology:

    • Prepare serial dilutions of this compound.

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and either buffer (for total binding), the non-specific binding inhibitor, or a dilution of this compound.

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at 25°C).

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of this compound to determine the IC50, which can then be used to calculate the binding affinity (Ki).

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of this compound to metabolism by liver enzymes.

  • Objective: To determine the rate of metabolism of this compound when incubated with human liver microsomes.

  • Materials:

    • Human liver microsomes.

    • This compound.

    • NADPH (cofactor for cytochrome P450 enzymes).

    • Phosphate buffer.

    • Quenching solution (e.g., cold acetonitrile).

    • HPLC-MS/MS system.

  • Methodology:

    • Prepare a solution of this compound in buffer.

    • Pre-incubate the human liver microsomes at 37°C.

    • Initiate the metabolic reaction by adding NADPH to the microsome and substrate mixture.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant using an HPLC-MS/MS system to quantify the remaining concentration of this compound.

    • Plot the natural logarithm of the percentage of remaining this compound against time to determine the elimination rate constant and the in vitro half-life.

Antioxidant Activity Assay (TBARS Assay)

This assay evaluates the ability of this compound to inhibit lipid peroxidation.

  • Objective: To measure the inhibition of thiobarbituric acid reactive substances (TBARS) formation in the presence of this compound.

  • Materials:

    • Isolated hepatic microsomes.

    • This compound.

    • Iron-catalyzed hydroxyl radical generating system (e.g., Fe-ADP and dihydroxyfumarate).

    • Thiobarbituric acid (TBA) reagent.

    • Spectrophotometer.

  • Methodology:

    • Pre-incubate the hepatic microsomes with various concentrations of this compound for a set time (e.g., 20 minutes at 30°C).

    • Initiate lipid peroxidation by adding the radical generating system.

    • After a further incubation period (e.g., 15 minutes), stop the reaction and add the TBA reagent.

    • Heat the samples to allow the formation of the TBARS-TBA adduct.

    • Measure the absorbance of the samples at the appropriate wavelength (e.g., 535 nm).

    • Calculate the percentage of inhibition of TBARS formation relative to a control without this compound.

    • Determine the IC50 value from a dose-response curve.

Visualizations

Logical Workflow for Safe Handling

Safe_Handling_Workflow start Receive Chemical storage Store in a cool, dry, well-ventilated area. Keep container tightly closed. start->storage prep Prepare for Experiment (in fume hood) storage->prep ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Gloves prep->ppe handling Handle Compound: - Avoid dust generation - Avoid contact with skin/eyes ppe->handling spill Accidental Spill handling->spill experiment Perform Experiment handling->experiment cleanup Follow Spill Cleanup Protocol spill->cleanup YES spill->experiment NO first_aid Administer First Aid (as needed) cleanup->first_aid first_aid->handling disposal_prep Prepare Waste: - Collect in a sealed, labeled container experiment->disposal_prep disposal Dispose of Waste via Licensed Contractor disposal_prep->disposal end End of Process disposal->end

Caption: A logical workflow for the safe handling of this compound.

Signaling Pathway Blockade

Signaling_Pathway cluster_receptor Cell Membrane beta_receptor β-Adrenergic Receptor (β1/β2) g_protein G-Protein Activation beta_receptor->g_protein Activates agonist Agonist (e.g., Epinephrine) agonist->beta_receptor Binds to antagonist 4-Hydroxypropranolol Hydrochloride antagonist->beta_receptor blockade BLOCKADE adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase cAMP ↑ cAMP adenylyl_cyclase->cAMP pka Protein Kinase A (PKA) Activation cAMP->pka cellular_response Cellular Response (e.g., Increased Heart Rate) pka->cellular_response blockade->g_protein

Caption: Mechanism of action of this compound as a β-adrenergic receptor antagonist.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxypropranolol hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Hydroxypropranolol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.